molecular formula C30H41NO5 B1237179 Zoanthamine CAS No. 93426-90-5

Zoanthamine

Cat. No.: B1237179
CAS No.: 93426-90-5
M. Wt: 495.6 g/mol
InChI Key: MHFATIOKBJDEOV-XXBWCJAGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoanthamine is a complex marine alkaloid isolated from zoanthids of the genus Zoanthus . This natural product features a unique and challenging heptacyclic scaffold with 11 defined stereocenters, making it a subject of interest in total synthesis and medicinal chemistry . As a research chemical, this compound is recognized for its diverse and promising biological activities. A primary area of investigation is its anti-osteoporotic potential. Studies indicate that this compound and its analogues, such as northis compound, can suppress bone loss by inhibiting interleukin-6 and show high binding affinity to key regulators of the Wnt/β-catenin signaling pathway, specifically Dickkopf-1 (DKK1) and Glycogen Synthase Kinase-3β (GSK-3β), which are critical for bone formation and remodeling . Furthermore, this compound alkaloids exhibit significant anti-neuroinflammatory properties, demonstrating high inhibitory effects on the generation of reactive oxygen species (ROS) and nitric oxide (NO) in microglial cells . Additional research has explored its antiplatelet aggregation, antibacterial, and anti-inflammatory effects . Recent advances include a concise 16-step total synthesis, which greatly improves access to this rare compound for further biological studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93426-90-5

Molecular Formula

C30H41NO5

Molecular Weight

495.6 g/mol

IUPAC Name

(3S,4R,9R,10R,12S,13S,14S,19S,21S)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione

InChI

InChI=1S/C30H41NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h11,17-20,23,25H,7-10,12-15H2,1-6H3/t17-,18+,19-,20+,23-,25-,26-,27-,28-,29?,30?/m0/s1

InChI Key

MHFATIOKBJDEOV-XXBWCJAGSA-N

SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C

Isomeric SMILES

C[C@H]1C[C@H]2CN3C(C1)(O2)CC[C@@]4(C35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7[C@H](C(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C)C

Canonical SMILES

CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C

Synonyms

zoanthamine

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Zoanthamine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoanthamine alkaloids, a unique class of marine metabolites, have garnered significant attention within the scientific community due to their complex chemical structures and potent biological activities. First discovered in the 1980s, these alkaloids are primarily isolated from marine zoanthids of the genus Zoanthus. Their intricate heptacyclic framework and diverse pharmacological properties, including anti-osteoporotic and neuroprotective effects, make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound alkaloids, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in this field.

Introduction: The Dawn of a New Alkaloid Family

The journey into the world of this compound alkaloids began in the early 1980s with the isolation of this compound from a Zoanthus species.[1] These marine natural products are characterized by a complex and densely functionalized molecular architecture.[2] Structurally, they can be broadly categorized into two main types: Type I, which possesses a methyl group at the C-19 position, and Type II, which lacks this feature.[2] The unique azepane ring system is a hallmark of this alkaloid class.[2]

The initial discovery paved the way for the identification of a plethora of related compounds, each with its own distinct substitution patterns and stereochemistry. These structural variations contribute to a wide spectrum of biological activities, making the this compound family a fertile ground for natural product chemistry and pharmacology.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of this compound alkaloids from their natural source, the marine colonial zoanthids, is a multi-step process that requires careful execution. The general workflow involves extraction from the biological matrix, followed by a series of chromatographic separations to isolate the individual alkaloids.

General Extraction Procedure

A common method for extracting alkaloids from marine invertebrates is an acid-base extraction, which leverages the basic nature of the nitrogen-containing compounds.[3]

Experimental Protocol: Acid-Base Extraction of this compound Alkaloids

  • Sample Preparation: The collected zoanthid specimens are typically frozen immediately after collection and then lyophilized to remove water. The dried material is then ground into a fine powder to maximize the surface area for extraction.

  • Initial Extraction: The powdered zoanthid material is extracted exhaustively with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and MeOH, at room temperature. This is often done by maceration or sonication to ensure efficient extraction of the metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned against a series of organic solvents with increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Acid-Base Partitioning: The alkaloid-rich fraction (often the EtOAc or n-BuOH fraction) is then subjected to an acid-base wash. The extract is dissolved in an organic solvent and washed with a dilute acid solution (e.g., 5% HCl). The acidic aqueous layer, now containing the protonated alkaloids, is collected.

  • Liberation of Free Alkaloids: The acidic aqueous layer is then basified with a base (e.g., Na2CO3 or NH4OH) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Final Extraction: The basified aqueous solution is then extracted with an organic solvent like CH2Cl2 or EtOAc. The organic layers are combined, dried over anhydrous sodium sulfate (Na2SO4), and concentrated in vacuo to yield the total crude alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture of different this compound analogues and other metabolites. Therefore, extensive chromatographic purification is necessary to isolate individual compounds.

Experimental Protocol: Multi-Step Chromatographic Purification

  • Initial Fractionation (Normal-Phase Chromatography): The crude alkaloid extract is typically first fractionated using open column chromatography on silica gel. A solvent gradient of increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Intermediate Purification (Reversed-Phase Chromatography): Fractions containing compounds of interest are then subjected to further purification using reversed-phase chromatography. This can be done using a C18-functionalized silica gel column. A gradient of decreasing polarity, such as a MeOH-H2O or acetonitrile (ACN)-H2O gradient, is employed.

  • Final Purification (High-Performance Liquid Chromatography - HPLC): The final step in isolating pure alkaloids often involves semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). A variety of columns can be used, including C18, phenyl-hexyl, or cyano-propyl columns, depending on the specific separation required. Isocratic or gradient elution with a suitable solvent system (e.g., ACN/H2O or MeOH/H2O, often with a modifier like 0.1% trifluoroacetic acid or formic acid) is used to obtain the pure compounds.

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Zoanthid Biomass (Lyophilized) extraction Solvent Extraction (MeOH/CH2Cl2) start->extraction partitioning Solvent Partitioning extraction->partitioning acid_base Acid-Base Extraction partitioning->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel rp_c18 Reversed-Phase C18 Chromatography silica_gel->rp_c18 hplc Semi-Preparative HPLC rp_c18->hplc pure_alkaloid Isolated this compound Alkaloid hplc->pure_alkaloid

Structural Elucidation: Unraveling the Complexity

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the complex carbon skeleton and stereochemistry of this compound alkaloids. These include:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative this compound alkaloids.

Table 1: Spectroscopic Data for Selected this compound Alkaloids

CompoundMolecular Formula[M+H]⁺ (m/z)Key ¹H NMR Signals (δ in ppm)Key ¹³C NMR Signals (δ in ppm)Source Organism
This compound C₃₀H₄₁NO₅512.30635.86 (s, H-16)198.7 (C-17), 160.2 (C-15), 125.4 (C-16)Zoanthus sp.
Northis compound C₂₉H₃₉NO₅498.29065.88 (s, H-16)198.8 (C-17), 160.3 (C-15), 125.3 (C-16)Zoanthus sp.
3-acetoxynorthis compound C₃₁H₄₁NO₇540.29565.90 (s, H-16), 2.11 (s, OAc)198.5 (C-17), 172.3 (C=O, Ac), 160.0 (C-15)Zoanthus cf. pulchellus[4][5]
Zoanide A C₃₀H₃₉NO₇526.27996.02 (s, H-16), 9.98 (s, CHO)204.3 (CHO), 196.5 (C-17), 161.8 (C-15)Zoanthus vietnamensis[2]
Zoanide B C₃₀H₃₇NO₆520.26436.11 (s, H-16)197.1 (C-17), 162.3 (C-15), 126.1 (C-16)Zoanthus vietnamensis

Table 2: Bioactivity Data for Selected this compound Alkaloids

CompoundBiological ActivityAssayResult
Northis compound Anti-osteoporoticInhibition of IL-6 secretion in MC3T3-E1 cellsActive
Northis compound Anti-osteoporoticSuppression of bone loss in ovariectomized miceSignificant suppression of bone weight decrease[6]
Zoanides B, 3, 8, 9, 15 NeuroprotectiveProtection against paclitaxel-induced neurite damageSignificant protection[3][7]
3-acetoxynorthis compound Anti-neuroinflammatoryInhibition of ROS generation in BV-2 microgliaHigh inhibitory effect[8]
3-acetoxythis compound Anti-neuroinflammatoryInhibition of NO generation in BV-2 microgliaHigh inhibitory effect

Biological Activities and Signaling Pathways

This compound alkaloids exhibit a range of promising biological activities, with anti-osteoporotic and neuroprotective effects being the most extensively studied.

Anti-osteoporotic Activity

Northis compound, in particular, has shown significant potential as an anti-osteoporotic agent.[6][9] It has been demonstrated to suppress the loss of bone weight and strength in ovariectomized mice, a common animal model for postmenopausal osteoporosis.[6] The mechanism of action is thought to involve the inhibition of interleukin-6 (IL-6), a key cytokine involved in bone resorption.[10]

Experimental Protocol: In Vitro Osteogenic Activity Assay

  • Cell Culture: Human osteoblast-like cells (e.g., MG-63) are cultured in appropriate media.

  • Alkaline Phosphatase (ALP) Activity Assay: Cells are treated with various concentrations of the test compounds. After a set incubation period (e.g., 72 hours), the cells are lysed, and the ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate. Increased ALP activity is an early marker of osteoblast differentiation.[11]

  • Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast differentiation, cells are cultured for a longer period (e.g., 21 days) in an osteogenic medium containing the test compounds. The cells are then fixed and stained with Alizarin Red S, which specifically stains calcium deposits. The extent of mineralization can be quantified by extracting the stain and measuring its absorbance.[12]

osteo_pathway cluster_main Anti-Osteoporotic Action of Northis compound northis compound Northis compound il6 Interleukin-6 (IL-6) Secretion osteoclast Osteoclast Activity bone_resorption Bone Resorption osteoblast Osteoblast Differentiation bone_formation Bone Formation

Neuroprotective and Anti-neuroinflammatory Activity

Several this compound alkaloids have demonstrated significant neuroprotective and anti-neuroinflammatory properties. For instance, certain zoanides isolated from Zoanthus vietnamensis have been shown to protect against paclitaxel-induced neurite damage.[3][7][13] Others, like 3-acetoxynorthis compound, have exhibited potent inhibitory effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) in microglia, which are key mediators of neuroinflammation.[8][14]

Experimental Protocol: Neuroprotection Assay Against Chemotherapy-Induced Neurite Damage

  • Cell Culture: Dorsal root ganglion (DRG) neurons (e.g., ND7/23 cell line) are cultured and differentiated to form a neurite network.

  • Compound Treatment: The differentiated neurons are pre-treated with the test compounds for a specific duration (e.g., 1 hour).

  • Induction of Neurite Damage: A neurotoxic agent, such as paclitaxel, is added to the culture medium to induce neurite damage.

  • High-Content Imaging: After a further incubation period (e.g., 24 hours), the cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The neurite network is then imaged using a high-content imaging system.

  • Data Analysis: Image analysis software is used to quantify various parameters of neurite morphology, such as total neurite outgrowth, number of branches, and number of neurites, to assess the protective effect of the compounds.[3]

neuro_pathway cluster_main Anti-Neuroinflammatory Action of this compound Alkaloids zoanthamines This compound Alkaloids microglia Activated Microglia ros_no ROS & NO Production neuroinflammation Neuroinflammation

Conclusion and Future Perspectives

The this compound alkaloids represent a fascinating and important class of marine natural products. Their complex chemical structures have challenged and inspired synthetic chemists, while their potent biological activities offer significant therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers working on the discovery, isolation, and development of these remarkable compounds.

Future research in this area will likely focus on several key aspects:

  • Discovery of New Analogues: The continued exploration of marine biodiversity, particularly within the Zoanthus genus, is expected to yield novel this compound alkaloids with unique structural features and biological activities.

  • Total Synthesis: The development of more efficient and scalable total synthesis routes will be crucial for providing sufficient quantities of these compounds for extensive biological evaluation and preclinical studies.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways through which this compound alkaloids exert their effects is essential for their development as therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of simplified analogues will help to identify the key structural features required for activity, paving the way for the design of more potent and selective drug candidates.[15]

The journey from the initial discovery of this compound to the ongoing exploration of its therapeutic potential exemplifies the power of natural product chemistry in driving innovation in medicine and biology.

References

The Anti-Osteoporotic Mechanism of Norzoanthamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norzoanthamine, a marine alkaloid isolated from the colonial zoanthid Zoanthus sp., has emerged as a promising therapeutic candidate for osteoporosis.[1][2][3][4][5][6] Its unique chemical structure and potent biological activities have garnered significant attention in the field of bone biology and drug discovery.[3][5] This technical guide provides an in-depth overview of the anti-osteoporotic mechanism of action of northis compound, consolidating current research findings, experimental methodologies, and known signaling pathways.

Northis compound exhibits a dual-action mechanism, concurrently enhancing bone formation and suppressing bone resorption.[2][7] This multifaceted approach distinguishes it from many existing osteoporosis therapies and underscores its potential as a novel treatment modality.

Effects on Bone Formation

Northis compound promotes osteogenesis through several key mechanisms, primarily centered on the enhancement of the bone matrix and the stimulation of osteoblast activity.

Collagen Protection and Mineralization

A primary mechanism of northis compound in bone formation is its direct interaction with collagen, the principal protein component of the bone matrix.[1] Northis compound accelerates the formation of the collagen-hydroxyapatite composite, which is fundamental to bone's structural integrity.[1][8] It achieves this by recognizing and nonspecifically binding to peptide chains, thereby stabilizing their secondary structure.[1] This protective effect extends to guarding extracellular matrix proteins from proteolytic degradation.[1]

Stimulation of Osteoblastic Differentiation

Northis compound and its derivatives have been shown to stimulate osteoblastic differentiation, a critical process for new bone formation. This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and enhanced mineralization in osteoblastic cell cultures.[9][10]

Effects on Bone Resorption

In addition to its anabolic effects, northis compound demonstrates a potent anti-resorptive capacity by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown.

Inhibition of Osteoclastogenesis

In vivo studies using ovariectomized (OVX) mice, a well-established model for postmenopausal osteoporosis, have demonstrated that northis compound administration effectively suppresses the loss of trabecular bone and increases the thickness of cortical bone.[2][7][11] This indicates a significant inhibition of osteoclast activity. Furthermore, northis compound treatment leads to a balanced osteoblast-to-osteoclast ratio, similar to that observed in healthy bone tissue.[12][13][14]

One of the suggested mechanisms for this is the inhibition of interleukin-6 (IL-6) production in preosteoblastic cells, a cytokine known to be a key mediator of bone resorption.[15][16]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the anti-osteoporotic effects of northis compound and its derivatives.

Table 1: In Vitro Efficacy of Northis compound Derivatives

CompoundCell LineAssayConcentrationEffectReference
3-hydroxynorthis compoundMG-63Alkaline Phosphatase (ALP) Activity & Mineralization20 µM (IC50)Promotes ALP activity and mineralization[9]
Ethyl Acetate Fraction of Zoanthus kuroshioMG-63Alkaline Phosphatase (ALP) Activity10 µg/mL269.58 ± 26.97% increase in ALP activity[9]
Ethyl Acetate Fraction of Zoanthus kuroshioMG-63Mineralization10 µg/mL150.67 ± 11.13% increase in mineralization[9]

Table 2: In Vivo Efficacy of Northis compound Hydrochloride

Animal ModelTreatmentDosageDurationKey FindingsReference
Ovariectomized miceNorthis compound hydrochloride2 mg/kg/day (p.o.)4 weeks- Significantly suppressed the decrease in femoral weight and biomechanical parameters.- Completely suppressed the loss of trabecular bone.- Thickened cortical bone.[2][7][11]
Ovariectomized ratNorthis compound (sustained delivery)Not specifiedNot specified- Higher bone quality with a greater number of trabeculae and osteogenic activity.- Balanced osteoblast/osteoclast number ratio.[12][13]

Signaling Pathways

The precise signaling pathways through which northis compound exerts its effects are still under investigation. However, based on its observed biological activities, several key pathways are likely involved.

Osteoblast Differentiation Pathway

Northis compound's ability to promote osteoblast differentiation suggests it may influence key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are essential for osteogenesis.[17][18][19][20][21][22] The activation of these factors leads to the expression of osteoblast-specific genes like alkaline phosphatase and osteocalcin.

G Northis compound Northis compound PreOsteoblast Pre-Osteoblast Northis compound->PreOsteoblast Promotes differentiation Progenitor Mesenchymal Stem Cell Progenitor->PreOsteoblast Runx2 Runx2 PreOsteoblast->Runx2 Osteoblast Mature Osteoblast BoneFormation Bone Formation (ALP, OCN, Mineralization) Osteoblast->BoneFormation Osx Osterix Runx2->Osx Osx->Osteoblast

Caption: Proposed signaling pathway for northis compound-induced osteoblast differentiation.

Osteoclast Inhibition Pathway

The suppression of bone resorption by northis compound likely involves the inhibition of the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, a critical regulator of osteoclast differentiation and function. This pathway culminates in the activation of transcription factors such as NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) and c-Fos, which are master regulators of osteoclastogenesis.[23][24][25][26][27] Northis compound may interfere with this cascade, leading to reduced osteoclast formation and activity.

G Northis compound Northis compound RANKL RANKL Northis compound->RANKL Inhibits? MAPK_NFkB MAPKs / NF-κB Northis compound->MAPK_NFkB Inhibits? RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 TRAF6->MAPK_NFkB cFos_NFATc1 c-Fos / NFATc1 MAPK_NFkB->cFos_NFATc1 Osteoclast Osteoclast Differentiation & Activation cFos_NFATc1->Osteoclast BoneResorption Bone Resorption Osteoclast->BoneResorption

Caption: Hypothesized inhibition of the RANKL signaling pathway by northis compound in osteoclasts.

Experimental Protocols

This section outlines the general methodologies employed in the studies of northis compound's anti-osteoporotic effects.

In Vivo Ovariectomized (OVX) Animal Models
  • Objective: To simulate postmenopausal osteoporosis and evaluate the efficacy of northis compound in preventing bone loss.

  • Procedure:

    • Female mice or rats are surgically ovariectomized to induce estrogen deficiency, leading to bone loss.

    • A sham-operated group serves as a control.

    • Northis compound hydrochloride is administered orally (p.o.) or via a sustained delivery system.[2][7][12][13]

    • Treatment is typically carried out for several weeks.

    • At the end of the treatment period, femurs and humeri are collected for analysis.

  • Analysis:

    • Bone Mineral Density (BMD): Measured using techniques like dual-energy X-ray absorptiometry (DXA).

    • Biomechanical Strength: Assessed through three-point bending tests to determine parameters like maximum load and stiffness.

    • Histomorphometry: Longitudinal sections of bones are prepared and stained (e.g., with von Kossa) to visualize and quantify trabecular bone volume, thickness, and number, as well as cortical bone thickness.[2][7]

G start Female Mice/Rats ovx Ovariectomy (OVX) start->ovx sham Sham Operation start->sham treatment Northis compound Treatment ovx->treatment vehicle Vehicle Control ovx->vehicle sham->vehicle analysis Bone Analysis (BMD, Biomechanics, Histomorphometry) treatment->analysis vehicle->analysis

Caption: Experimental workflow for the ovariectomized (OVX) animal model.

In Vitro Osteoblast Assays
  • Objective: To assess the direct effects of northis compound on osteoblast differentiation and function.

  • Cell Culture: Human osteoblastic cell lines (e.g., MG-63) or primary osteoblasts are cultured in appropriate media.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Cells are treated with various concentrations of northis compound or its derivatives.

    • After a specified incubation period, cells are lysed.

    • ALP activity in the cell lysate is measured spectrophotometrically using a substrate such as p-nitrophenyl phosphate (pNPP).

  • Mineralization Assay (Alizarin Red S Staining):

    • Osteoblasts are cultured in osteogenic differentiation medium in the presence of northis compound for an extended period (e.g., 2-3 weeks).

    • Cells are fixed and stained with Alizarin Red S, which specifically binds to calcium deposits.

    • The extent of mineralization (formation of mineralized nodules) is quantified by extracting the stain and measuring its absorbance.[10]

Conclusion

Northis compound presents a compelling profile as an anti-osteoporotic agent due to its dual mechanism of action: promoting bone formation and inhibiting bone resorption. Its ability to protect and enhance the collagen matrix is a particularly noteworthy feature. While the precise molecular targets and signaling pathways are yet to be fully elucidated, current evidence points towards the modulation of key regulators of osteoblast and osteoclast differentiation. Further research into its specific interactions with cellular signaling cascades will be crucial for its development as a therapeutic for osteoporosis and other bone-related disorders.[1][12][14]

References

Unveiling the Marine Trove: A Technical Guide to Zoanthamine Alkaloids from Zoanthids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the sources, isolation, and biological activities of zoanthamine alkaloids from marine zoanthids has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of these structurally complex and pharmacologically potent marine natural products, with a focus on their therapeutic potential, particularly in osteoporosis and neuroinflammation.

This compound alkaloids, a unique class of marine metabolites, are primarily sourced from colonial zoanthids of the genus Zoanthus.[1][2][3] These organisms, found in diverse marine environments from the Indian Ocean to the Pacific, produce a wide array of these intricate compounds.[2][4] This guide summarizes the known this compound analogues, their source species, geographical origins, and reported yields, offering a valuable resource for natural product chemists and pharmacologists.

The document outlines detailed experimental protocols for the extraction, isolation, and purification of this compound alkaloids, drawing from established methodologies in the field. Furthermore, it delves into the critical techniques employed for their structural elucidation, emphasizing the role of advanced spectroscopic methods.

A key feature of this guide is the visual representation of the signaling pathways associated with the biological activities of zoanthamines. Through the use of Graphviz diagrams, the intricate molecular mechanisms underlying their anti-osteoporotic and neuroprotective effects are illustrated, providing a clear and concise understanding of their mode of action.

Quantitative Data on this compound Alkaloids

The following table summarizes the quantitative data for various this compound alkaloids isolated from different Zoanthus species. The yields are presented to provide a comparative overview for researchers interested in the natural abundance of these compounds.

Zoanthid SpeciesGeographical LocationAlkaloidYield (mg) from starting material% Yield (w/w) of crude extract
Zoanthus kuroshio (cultured)Not SpecifiedNorzoabenzaldehyde4.37 from 11.5 g ethyl acetate fractionNot Specified
Norzoazepanol1.86 from 11.5 g ethyl acetate fractionNot Specified
3-acetoxynorzoanthaminone-Not Specified
11-hydroxynorzoanthamide B-Not Specified
11-hydroxyzoanthamide B-Not Specified
Zoanthus cf. pulchellusSanta Elena Peninsula, Ecuador3-acetoxynorthis compound-Not Specified
3-acetoxythis compound-Not Specified
Zoanthus vietnamensisNorthern coastal area of TaiwanZoanides A and B, 12 other new this compound-type alkaloidsNot SpecifiedNot Specified

Experimental Protocols

Isolation and Purification of this compound Alkaloids from Zoanthus kuroshio

This protocol is based on the methodology described for the isolation of new this compound-type alkaloids from cultured Zoanthus kuroshio.[1]

  • Extraction: The freeze-dried and ground zoanthid material is extracted with an organic solvent such as methanol or a mixture of methanol and dichloromethane.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a sequence of solvents with increasing polarity, typically n-hexane, ethyl acetate, and water, to yield different fractions.

  • Fraction Selection: The fractions are screened for the presence of alkaloids using techniques like 1H NMR and for biological activity (e.g., alkaline phosphatase activity in MG-63 cells for anti-osteoporotic potential).[1] The most promising fraction (often the ethyl acetate fraction) is selected for further purification.[1]

  • Chromatography:

    • Vacuum Liquid Chromatography (VLC): The selected fraction is first subjected to VLC on silica gel with a gradient elution of n-hexane and ethyl acetate to yield several sub-fractions.[4]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The sub-fractions are then purified by semi-preparative or preparative RP-HPLC using a C18 column and a suitable solvent system (e.g., acetonitrile/water or methanol/water) to isolate the pure alkaloids.[4]

Structure Elucidation of this compound Alkaloids

The complex structures of this compound alkaloids are determined using a combination of modern spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the isolated compounds.[1][5]

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR: Provide initial information about the proton and carbon framework of the molecule.[1][5]

    • Correlation Spectroscopy (COSY): Used to establish proton-proton couplings and identify spin systems.[1]

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.[1]

    • Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[1][6]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[6]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.[7]

Signaling Pathways and Biological Activities

Anti-Osteoporotic Activity of Northis compound

Northis compound has emerged as a promising candidate for the treatment of osteoporosis.[8] Its mechanism of action is believed to involve the inhibition of bone resorption. One of the key pathways implicated is the inhibition of Interleukin-6 (IL-6), a cytokine that plays a crucial role in osteoclast differentiation and activation.[8][9] Furthermore, computational studies have suggested that this compound alkaloids may act as inhibitors of Dickkopf-1 (DKK1) and Glycogen Synthase Kinase-3β (GSK-3β), which are negative regulators of the Wnt signaling pathway, a critical pathway for bone formation.[7]

anti_osteoporotic_pathway cluster_wnt Wnt Signaling Pathway cluster_inflammation Inflammatory Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin_APC Axin/APC Complex Dishevelled->Axin_APC inhibition GSK3b GSK-3β Beta_catenin β-catenin GSK3b->Beta_catenin phosphorylation (degradation) Axin_APC->Beta_catenin degradation TCF_LEF TCF/LEF Beta_catenin->TCF_LEF activation Bone_Formation Osteoblast Proliferation & Bone Formation TCF_LEF->Bone_Formation transcription DKK1 DKK1 DKK1->LRP5_6 inhibition IL6 Interleukin-6 (IL-6) Osteoclastogenesis Osteoclast Differentiation & Bone Resorption IL6->Osteoclastogenesis Northis compound Northis compound Northis compound->GSK3b inhibition (putative) Northis compound->DKK1 inhibition (putative) Northis compound->IL6 inhibition

Caption: Proposed mechanism of northis compound's anti-osteoporotic activity.

Neuroprotective and Anti-Neuroinflammatory Effects

Several this compound alkaloids have demonstrated neuroprotective activities.[5] The underlying mechanism is linked to their ability to mitigate neuroinflammation. In cellular models using microglia, these compounds have been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of oxidative stress and neuronal damage in neuroinflammatory conditions.[4][10] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a likely target for the anti-neuroinflammatory effects of zoanthamines.[9]

neuroinflammatory_pathway cluster_activation Microglia Activation cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS Lipopolysaccharide (LPS) (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK activation IkB IκBα IKK->IkB phosphorylation (degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Proinflammatory_Genes transcription ROS_NO ROS & NO Production Proinflammatory_Genes->ROS_NO Neuronal_Damage Neuronal Damage ROS_NO->Neuronal_Damage Zoanthamines This compound Alkaloids Zoanthamines->IKK inhibition (putative) Zoanthamines->ROS_NO inhibition

Caption: Putative anti-neuroinflammatory pathway of this compound alkaloids.

Experimental Workflow

The general workflow for the discovery and characterization of new this compound alkaloids from marine zoanthids is a multi-step process that combines natural product chemistry with biological screening.

experimental_workflow Collection Zoanthid Collection & Identification Extraction Extraction & Partitioning Collection->Extraction Fractionation Chromatographic Fractionation (VLC, MPLC) Extraction->Fractionation Screening Biological Activity Screening (e.g., Anti-osteoporotic, Neuroprotective) Fractionation->Screening Isolation HPLC-based Isolation of Pure Compounds Screening->Isolation Active Fractions Structure Structure Elucidation (HRESIMS, 1D/2D NMR, X-ray) Isolation->Structure Bioactivity In-depth Biological Evaluation & Mechanism of Action Studies Structure->Bioactivity

Caption: General workflow for this compound alkaloid research.

References

Zoanthamine Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zoanthamine Alkaloids

This compound alkaloids are a unique class of marine natural products isolated primarily from colonial zoanthids of the genus Zoanthus.[1][2][3] These compounds are characterized by a complex and densely functionalized heptacyclic framework, which has made them attractive targets for total synthesis.[4] Structurally, they are classified into two main types: zoanthamines (Type I), which possess a methyl group at the C-19 position, and norzoanthamines (Type II), which lack this methyl group.[2] Over the years, numerous derivatives have been isolated and synthesized, exhibiting a wide range of biological activities.[1] This guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a focus on their anti-inflammatory, anti-osteoporotic, and anticancer activities. We will delve into the experimental data supporting these claims, detail the methodologies of key experiments, and visualize the implicated signaling pathways.

Therapeutic Potential of this compound Derivatives

This compound and its derivatives have demonstrated significant therapeutic potential in several key areas of human health, including inflammation, osteoporosis, and cancer.

Anti-inflammatory and Neuroprotective Activities

Several this compound derivatives have been shown to possess potent anti-inflammatory and neuroprotective properties. These compounds effectively reduce the production of inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in microglia, the primary immune cells of the central nervous system.[2][3] This activity suggests their potential in the treatment of neuroinflammatory diseases.

One of the key mechanisms underlying the anti-inflammatory effects of some this compound derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. Evidence suggests that certain derivatives can prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[5][6]

Anti-Osteoporotic Activity

Osteoporosis is a debilitating bone disease characterized by low bone mass and microarchitectural deterioration of bone tissue. Northis compound, in particular, has emerged as a promising anti-osteoporotic agent.[7] It has been shown to suppress bone loss in ovariectomized mice, a common animal model for postmenopausal osteoporosis.[7] The proposed mechanism for this activity involves the inhibition of Interleukin-6 (IL-6) production, a cytokine that plays a crucial role in bone resorption.[8]

Furthermore, computational studies have identified several this compound alkaloids as potential inhibitors of Dickkopf-1 (DKK1) and Glycogen Synthase Kinase-3β (GSK-3β), two key negative regulators of the Wnt signaling pathway.[7][9] The Wnt pathway is critical for osteoblast differentiation and bone formation. By inhibiting DKK1 and GSK-3β, these compounds could potentially enhance bone formation, offering a novel therapeutic strategy for osteoporosis.[7][9] The alkaloid 3-hydroxynorthis compound has been shown to promote alkaline phosphatase activity, a key marker of osteoblast function, with an IC50 of 20 μM.

Anticancer and Antimetastatic Activity

The potential of this compound derivatives as anticancer agents has also been explored. Several novel derivatives isolated from Zoanthus vietnamensis have exhibited weak antimetastatic activity in anti-angiogenic and anti-lymphangiogenic assays.[1][4] Angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) are crucial processes for tumor growth and metastasis. The ability of these compounds to interfere with these processes, even weakly, suggests a potential avenue for the development of novel anticancer therapies. Specifically, some compounds were found to reduce the cell growth and tube formation of human lymphatic endothelial cells (LECs).[1] However, a significant lack of quantitative data, such as IC50 values for specific cancer cell lines, currently limits a full assessment of their anticancer potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of various this compound derivatives.

Table 1: Anti-inflammatory and Anti-osteoporotic Activity of this compound Derivatives

CompoundBiological ActivityAssay SystemIC50Reference
Northis compoundInhibition of IL-6 inductionMC3T3-E1 cells13 µg/mL
Derivative 11Inhibition of IL-6 inductionMC3T3-E1 cells>25 µg/mL
Derivative 12Inhibition of IL-6 inductionMC3T3-E1 cells>30 µg/mL
Derivative 13Inhibition of IL-6 inductionMC3T3-E1 cells>23 µg/mL
Derivative 14Inhibition of IL-6 inductionMC3T3-E1 cells>45 µg/mL
Derivative 15Inhibition of IL-6 inductionMC3T3-E1 cells>35 µg/mL
Derivative 16Inhibition of IL-6 inductionMC3T3-E1 cells>42 µg/mL
Derivative 17Inhibition of IL-6 inductionMC3T3-E1 cells>100 µg/mL
3-hydroxynorthis compoundAlkaline Phosphatase ActivityMG-63 cells20 µM

Table 2: Anticancer Activity of this compound Derivatives

CompoundBiological ActivityAssay SystemIC50/ActivityReference
Zoanone A and 8 other new alkaloidsAntimetastatic ActivityAnti-angiogenic and anti-lymphangiogenic assaysWeak activity reported[1][4]
Compounds 4, 5, and 10 from Z. vietnamensisAnti-lymphangiogenic functionsHuman lymphatic endothelial cells (LECs)Reduced cell growth and tube formation[1]

Note: Further quantitative studies are required to establish the precise potency of this compound derivatives in anticancer applications.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound derivatives.[2][3]

Objective: To quantify the inhibitory effect of this compound derivatives on the production of ROS and NO in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (dissolved in DMSO)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Griess Reagent

  • 96-well plates

  • Fluorescence microplate reader

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound derivatives (or vehicle control, DMSO) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measurement of ROS Production:

    • After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in the dark at 37°C for 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Measurement of NO Production:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a spectrophotometer. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Alkaline Phosphatase (ALP) Activity Assay in MG-63 Osteoblast-like Cells

This protocol is designed to assess the effect of this compound derivatives on osteoblast differentiation.

Objective: To measure the activity of alkaline phosphatase, an early marker of osteoblast differentiation, in MG-63 cells treated with this compound derivatives.

Materials:

  • MG-63 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Alkaline phosphatase buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.5)

  • NaOH solution (e.g., 0.1 N)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Seed MG-63 cells in 96-well plates and culture until they reach confluence.

    • Treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 72 hours).

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes at room temperature.

  • ALP Assay:

    • Add the cell lysate to a new 96-well plate.

    • Add pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Stop the reaction by adding NaOH solution.

  • Measurement:

    • Measure the absorbance at 405 nm using a spectrophotometer.

    • Normalize the ALP activity to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

Lymphatic Endothelial Cell (LEC) Tube Formation Assay

This protocol is used to evaluate the anti-lymphangiogenic potential of this compound derivatives.[1]

Objective: To assess the ability of this compound derivatives to inhibit the formation of capillary-like structures by human lymphatic endothelial cells.

Materials:

  • Human lymphatic endothelial cells (LECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • This compound derivatives

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest LECs and resuspend them in endothelial cell growth medium containing various concentrations of the this compound derivatives or vehicle control.

    • Seed the cells onto the solidified matrix.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.

  • Visualization and Quantification:

    • Visualize the tube-like structures using an inverted microscope.

    • Capture images of multiple random fields for each well.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. This section provides a visual representation of these pathways and the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of certain this compound derivatives is attributed to their ability to suppress the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB activation cascade and the proposed point of intervention by these compounds.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/β/γ) MyD88->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation Inflammatory_Genes Inflammatory Gene Expression p65_p50_nuc->Inflammatory_Genes Nucleus Nucleus Zoanthamine_Derivatives This compound Derivatives Zoanthamine_Derivatives->IKK_complex Inhibits (Proposed)

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the Wnt Signaling Pathway for Osteoporosis Therapy

Computational studies suggest that this compound alkaloids can act as inhibitors of DKK1 and GSK-3β, key negative regulators of the Wnt signaling pathway. The diagram below illustrates the canonical Wnt pathway and the potential points of intervention by these marine compounds.

Wnt_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 DKK1 DKK1 DKK1->LRP5_6 GSK3b GSK-3β Dishevelled->GSK3b Inhibits Axin Axin APC APC beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates CK1 CK1 CK1->beta_catenin Phosphorylates p_beta_catenin p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Proteasome Proteasome p_beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Osteoblast Gene Expression TCF_LEF->Gene_Expression Activates Zoanthamine_Alkaloids This compound Alkaloids Zoanthamine_Alkaloids->DKK1 Zoanthamine_Alkaloids->GSK3b Inhibits (Predicted)

Caption: Predicted modulation of the Wnt signaling pathway by this compound alkaloids.

Conclusion and Future Directions

This compound derivatives represent a promising class of marine natural products with diverse therapeutic potential. Their demonstrated anti-inflammatory, neuroprotective, and anti-osteoporotic activities, supported by both in vitro and in vivo data, highlight their potential for development into novel drugs. The proposed mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Wnt, provide a solid foundation for further investigation.

However, several areas require further research to fully realize the therapeutic potential of these compounds. The anticancer and antimetastatic activities of this compound derivatives, while promising, require more extensive quantitative analysis to identify the most potent compounds and their specific cellular targets. Furthermore, while computational studies have provided valuable insights into the interaction of these compounds with signaling proteins, experimental validation of these interactions is crucial.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies to optimize the therapeutic efficacy and reduce potential toxicity of this compound derivatives.

  • In-depth mechanistic studies to elucidate the precise molecular targets and downstream effects of these compounds in relevant signaling pathways.

  • Preclinical and clinical trials to evaluate the safety and efficacy of the most promising this compound derivatives in relevant disease models and eventually in humans.

The continued exploration of this compound alkaloids and their derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Zoanthamine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoanthamine alkaloids are a complex and fascinating family of marine natural products isolated primarily from colonial zoanthids of the genus Zoanthus. These alkaloids exhibit a wide range of significant biological activities, including anti-inflammatory, anti-osteoporotic, and neuroprotective properties, making them attractive targets for drug discovery and development. Their intricate heptacyclic skeletal architecture presents a formidable challenge for synthetic chemists and has spurred considerable interest in understanding their natural production.

Despite decades of research since their discovery, the biosynthetic pathway of this compound alkaloids has not been fully elucidated and remains an area of active investigation. The prevailing hypothesis, put forth by Uemura and co-workers, suggests a polyketide origin. This is supported by the isolation of zooxanthellamine from symbiotic dinoflagellates (Symbiodinium sp.), which are often found in association with zoanthids. Zooxanthellamine is considered a plausible precursor to the this compound core structure. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, focusing on the proposed mechanisms and the latest discoveries of downstream modifications.

Proposed Biosynthetic Pathway of the this compound Core Structure

The biosynthesis of the core this compound skeleton is hypothesized to begin with a linear polyketide precursor. This precursor is thought to undergo a series of cyclizations to form the characteristic fused ring system. The review by Behenna, Stockdill, and Stoltz provides a summary of the proposed pathway, which is detailed below.

The proposed pathway initiates with a polyketide chain that undergoes a series of transformations, including tautomerization, an electrocyclization, and a Diels-Alder reaction, to form a key intermediate. This intermediate then undergoes further cyclization and rearrangement steps, involving alcohol and amine attacks, to construct the intricate DEFG-ring system of this compound.

A significant piece of evidence supporting a polyketide origin comes from the work of Nakamura and colleagues, who isolated zooxanthellamine from the symbiotic dinoflagellate Symbiodinium sp. The structural similarity of zooxanthellamine to the this compound alkaloids suggests it may be a direct precursor, likely also formed from a polyketide chain, possibly initiated by a glycine unit.

Proposed Biosynthesis of this compound Core cluster_start Precursor Assembly cluster_cyclization Core Skeleton Formation Linear_Polyketide_Precursor Linear Polyketide Precursor Zooxanthellamine Zooxanthellamine (Plausible Precursor) Linear_Polyketide_Precursor->Zooxanthellamine Proposed Intermediate_23 Intermediate after Tautomerization, Electrocyclization, and Diels-Alder Zooxanthellamine->Intermediate_23 Hypothetical Cyclization Cascade Intermediate_25 Intermediate after 6-exo Alcohol Attack Intermediate_23->Intermediate_25 Tautomerization & Carbonyl Activation Intermediate_27 Intermediate after Amine Attack Intermediate_25->Intermediate_27 Oxocarbenium Formation & Amine Attack Zoanthamine_Core This compound Core Structure Intermediate_27->Zoanthamine_Core Iminium Ion Formation & Carboxylic Acid Attack Proposed Biosynthesis of Zoanides Known_Zoanthamine_Derivative Known this compound Derivative Oxidative_Cleavage_Intermediate Oxidative Cleavage Intermediate Known_Zoanthamine_Derivative->Oxidative_Cleavage_Intermediate Oxidative Cleavage Baeyer_Villiger_Intermediate Baeyer-Villiger Oxidation Intermediate Known_Zoanthamine_Derivative->Baeyer_Villiger_Intermediate Baeyer-Villiger Oxidation Zoanide_A Zoanide A Oxidative_Cleavage_Intermediate->Zoanide_A Rearrangement Zoanide_B Zoanide B Baeyer_Villiger_Intermediate->Zoanide_B Rearrangement Proposed Biosynthesis of Zoanone A Known_Zoanthamine_Precursor Known this compound Precursor Oxidized_Intermediate Oxidized Intermediate Known_Zoanthamine_Precursor->Oxidized_Intermediate Oxidation Zoanone_A Zoanone A Oxidized_Intermediate->Zoanone_A Cyclization/Rearrangement Experimental Workflow for Isotopic Labeling Study cluster_culture Culturing cluster_extraction Extraction and Purification cluster_analysis Analysis and Interpretation Start_Culture Establish Cultures of Zoanthus sp. or Symbiodinium sp. Feed_Precursor Administer Isotopically Labeled Precursor Start_Culture->Feed_Precursor Incubate Incubate for Biosynthesis Feed_Precursor->Incubate Harvest Harvest Biomass Incubate->Harvest Extract Solvent Extraction Harvest->Extract Purify Chromatographic Purification of Zoanthamines Extract->Purify LCMS_Analysis LC-MS Analysis Purify->LCMS_Analysis NMR_Analysis NMR Spectroscopy Purify->NMR_Analysis Interpret Interpret Data and Validate Pathway LCMS_Analysis->Interpret NMR_Analysis->Interpret

The Anti-inflammatory Potential of Zoanthamine Alkaloids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoanthamine alkaloids, a unique class of marine natural products isolated from zoantharians of the genus Zoanthus, have demonstrated significant anti-inflammatory properties across a range of preclinical models. These compounds exhibit inhibitory effects on key inflammatory mediators and signaling pathways, suggesting their potential as therapeutic leads for inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including atopic dermatitis, neuroinflammatory conditions, and osteoporosis.[1][2] The current therapeutic landscape for inflammatory disorders is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has driven the search for novel anti-inflammatory agents from natural sources.

Marine invertebrates, particularly sessile organisms like zoanthids, are a rich source of structurally diverse secondary metabolites with potent biological activities.[1][3] Among these, the this compound alkaloids have emerged as a promising class of compounds with a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4] This whitepaper will delve into the technical details of the anti-inflammatory properties of this compound and its analogues.

In Vitro Anti-inflammatory Activities

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound alkaloids. These studies have primarily utilized cell lines relevant to inflammation, such as macrophages, keratinocytes, and neutrophils.

Inhibition of Inflammatory Mediators in Microglia

Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation.[2] The overactivation of microglia leads to the excessive production of reactive oxygen species (ROS) and nitric oxide (NO), contributing to neuronal damage.[2][5] Several this compound alkaloids have been shown to effectively suppress the production of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[2][4]

Table 1: Effect of this compound Alkaloids on ROS and NO Production in LPS-stimulated BV-2 Microglia

CompoundConcentration (µM)ROS Production (% of Control)NO Production (% of Control)
This compound0.1~80%~75%
1~60%~55%**
Northis compound0.1~85%~80%
1~70%~65%**
3-hydroxynorthis compound0.1~90%~85%
1~75%~70%
3-acetoxynorthis compound0.1~75%~70%
1~55%~50%
3-acetoxythis compound0.1~70%~65%
1~50%~45%**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS-treated cells. Data is estimated from graphical representations in the source material.[4][5]

Attenuation of Inflammatory Responses in Keratinocytes

Human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) serve as an in vitro model for inflammatory skin conditions like atopic dermatitis.[1] Epi-oxythis compound, a this compound derivative, has been shown to inhibit the expression of pro-inflammatory cytokines in this model.[1]

Table 2: Effect of Epi-oxythis compound on Cytokine Expression in TNF-α/IFN-γ-stimulated HaCaT Cells

CytokineEpi-oxythis compound ConcentrationInhibition (%)
TSLPNot specifiedSignificant reduction
IL-6Not specifiedSignificant reduction
IL-8Not specifiedSignificant reduction

Specific quantitative data on percentage inhibition was not provided in the source material, but a statistically significant reduction was reported.[1]

Inhibition of Neutrophil Activity

Neutrophils are key players in the acute inflammatory response. Upon activation, they release superoxide anions and elastase, which contribute to tissue damage.[6][7] Halogenated this compound derivatives have demonstrated inhibitory effects on these neutrophil functions in response to N-formyl-methionyl-leucyl-phenylalanine (fMLP).[6][8]

Table 3: Effect of Halogenated Zoanthamines on fMLP-stimulated Human Neutrophils

CompoundConcentration (µM)Superoxide Anion Generation Inhibition (%)Elastase Release Inhibition (%)
5α-iodozoanthenamine1025.3 ± 4.518.2 ± 3.1
11β-chloro-11-deoxykuroshine A1015.8 ± 2.912.5 ± 2.2

*Data are presented as mean ± SEM. p < 0.05.[6]

In Vivo Anti-inflammatory Activity: Atopic Dermatitis Model

The therapeutic potential of epi-oxythis compound has been evaluated in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.[1] Topical application of epi-oxythis compound significantly ameliorated the clinical signs of atopic dermatitis.

Table 4: In Vivo Efficacy of Epi-oxythis compound in a DNCB-Induced Atopic Dermatitis Mouse Model

ParameterDNCB Control GroupEpi-oxythis compound Treated Group
Ear Thickness (mm)IncreasedSignificantly reduced
Transepidermal Water Loss (TEWL)IncreasedSignificantly reduced
ErythemaSevereSignificantly reduced
Epidermal HyperplasiaEvidentSignificantly reduced

*p < 0.01 compared to the DNCB-induced group.[1]

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound alkaloids are mediated, at least in part, by their ability to modulate critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5]

Inhibition of the MAPK Pathway

The MAPK family of proteins, including p38, ERK1/2, and JNK, are key regulators of inflammatory gene expression.[5] Epi-oxythis compound has been shown to reduce the phosphorylation of these MAPK proteins in TNF-α/IFN-γ-stimulated HaCaT cells, indicating an inhibition of this pathway.[1]

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1][5] Epi-oxythis compound has been observed to reduce the phosphorylation of components of the NF-κB signaling pathway in stimulated HaCaT cells, leading to decreased NF-κB activation.[1]

Experimental Protocols

In Vitro Anti-inflammatory Assays
  • BV-2 Microglia: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are pre-treated with various concentrations of this compound alkaloids (0.001 to 10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[2][4]

  • HaCaT Keratinocytes: Cells are maintained in DMEM with 10% FBS and 1% penicillin/streptomycin. Inflammation is induced by treating the cells with a combination of TNF-α and IFN-γ. The effect of epi-oxythis compound is assessed by co-incubation with the inflammatory stimuli.[1]

  • Human Neutrophils: Neutrophils are isolated from the venous blood of healthy donors. The cells are then pre-incubated with the test compounds before being stimulated with fMLP to induce superoxide anion generation and elastase release.[6][7]

NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[4]

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][5]

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and NF-κB pathway components.[1]

In Vivo Atopic Dermatitis Model
  • Animal Model: Atopic dermatitis-like skin lesions are induced in mice by repeated topical application of DNCB.[1]

  • Treatment: A solution of epi-oxythis compound is topically applied to the DNCB-treated skin.[1]

  • Efficacy Evaluation: The severity of skin lesions is assessed by measuring ear thickness, transepidermal water loss (TEWL), and erythema. Histological analysis of skin biopsies is performed to evaluate epidermal hyperplasia and inflammatory cell infiltration.[1]

Visualizations

experimental_workflow_in_vitro cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Endpoint Assays BV2 BV-2 Microglia LPS LPS Stimulation BV2->LPS HaCaT HaCaT Keratinocytes TNF_IFN TNF-α/IFN-γ Stimulation HaCaT->TNF_IFN Neutrophils Human Neutrophils fMLP fMLP Stimulation Neutrophils->fMLP This compound This compound Alkaloids LPS->this compound TNF_IFN->this compound fMLP->this compound ROS ROS Measurement This compound->ROS NO NO Measurement This compound->NO Cytokines Cytokine Analysis This compound->Cytokines Signaling Western Blot (MAPK/NF-κB) This compound->Signaling Enzyme_release Elastase Release Assay This compound->Enzyme_release Superoxide Superoxide Anion Assay This compound->Superoxide

Caption: In Vitro Experimental Workflow for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Cellular Response Stimulus LPS / TNF-α / IFN-γ MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription Gene Transcription MAPK->Transcription IκB IκBα IKK->IκB phosphorylates NFkB_p65 p65 NFkB_p50 p50 NFkB_p65->Transcription translocate to nucleus NFkB_p50->Transcription translocate to nucleus Cytokines Pro-inflammatory Cytokines Transcription->Cytokines ROS_NO ROS & NO Production Transcription->ROS_NO This compound This compound Alkaloids This compound->MAPKK inhibits This compound->IKK inhibits

Caption: this compound's Inhibition of Inflammatory Signaling.

Conclusion and Future Directions

The available preclinical data strongly support the anti-inflammatory potential of this compound alkaloids. Their ability to modulate multiple key inflammatory pathways, including the MAPK and NF-κB signaling cascades, and to suppress the production of a wide range of inflammatory mediators highlights their promise as novel therapeutic agents. The in vivo efficacy of epi-oxythis compound in a model of atopic dermatitis further underscores their potential for topical applications in inflammatory skin diseases.

Future research should focus on several key areas. A more comprehensive structure-activity relationship (SAR) study of a wider range of this compound analogues is needed to identify the most potent and selective anti-inflammatory compounds. Further in vivo studies in various models of inflammatory diseases are warranted to establish the therapeutic efficacy and safety profiles of lead candidates. Additionally, elucidation of the precise molecular targets of this compound alkaloids will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential. The unique and complex chemical architecture of zoanthamines presents both a challenge and an opportunity for medicinal chemists in the development of the next generation of anti-inflammatory drugs.[9][10]

References

Neuroprotective Potential of Zoanthamine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoanthamine alkaloids, a unique class of marine-derived natural products isolated from zoantharians of the genus Zoanthus, have garnered significant attention for their diverse and potent biological activities. Characterized by a complex and rigid polycyclic skeleton, these compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-osteoporotic, and anti-cancer applications. More recently, compelling evidence has emerged highlighting the neuroprotective effects of this compound alkaloids, positioning them as promising lead compounds for the development of novel therapeutics against neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.

This technical guide provides an in-depth overview of the current state of research on the neuroprotective effects of this compound alkaloids. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental methodologies, and putative signaling pathways associated with these fascinating marine natural products.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of various this compound alkaloids has been quantified in several preclinical models. The data presented herein is compiled from key studies and is organized for ease of comparison.

Table 1: Neuroprotective Effects of this compound Alkaloids Against Paclitaxel-Induced Neurite Damage in ND7/23 Cells
CompoundConcentration (µM)Neurite Outgrowth (% of Control)Statistical SignificanceSource
Zoanide B (Compound 2)10~125%p < 0.001[1][2]
Compound 310~115%p < 0.01[1][2]
Compound 810~110%p < 0.05[1][2]
Compound 910~120%p < 0.01[1][2]
Compound 1510~118%p < 0.01[1][2]

Data are presented as the mean percentage of neurite outgrowth relative to the paclitaxel-treated group. Statistical significance is indicated relative to the paclitaxel-treated group.

Table 2: Antioxidant Effects of this compound Alkaloids Against Oxaliplatin-Induced Oxidative Stress in ND7/23 Cells
CompoundConcentration (µM)Intracellular ROS Levels (% of Control)Statistical SignificanceSource
Zoanide B (Compound 2)10~75%p < 0.01[1][2]
Compound 910~80%p < 0.05[1][2]

Data are presented as the mean percentage of intracellular reactive oxygen species (ROS) relative to the oxaliplatin-treated group. Statistical significance is indicated relative to the oxaliplatin-treated group.

Table 3: Anti-Neuroinflammatory Effects of this compound Alkaloids in LPS-Stimulated BV-2 Microglia
CompoundConcentration (µM)ROS Production (% of Control)NO Production (% of Control)Source
3-acetoxynorthis compound (1)10~60%~55%[3]
3-acetoxythis compound (2)10~55%~50%[3]
This compound10~65%~60%[3]
Northis compound10~70%~65%[3]
3-hydroxynorthis compound10~75%~70%[3]

Data are presented as the mean percentage of reactive oxygen species (ROS) and nitric oxide (NO) production relative to the LPS-stimulated group.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Neuroprotection Assay Against Paclitaxel-Induced Neurite Damage
  • Cell Line: ND7/23, a hybrid cell line of mouse neuroblastoma and rat dorsal root ganglion (DRG) neurons.

  • Protocol:

    • Cell Seeding: Plate ND7/23 cells in 96-well plates at a density of 2,500 cells per well and incubate for 24 hours to allow for cell attachment.

    • Differentiation: Induce neuronal differentiation by treating the cells with differentiation medium (DMEM supplemented with 1% FBS and 1 mM dibutyryl cyclic AMP) for 3-4 days.

    • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound alkaloids for 2 hours.

    • Induction of Neurite Damage: Add paclitaxel (final concentration, e.g., 10 nM) to the wells and co-incubate with the this compound alkaloids for an additional 24 hours.

    • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against βIII-tubulin overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.

    • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the total neurite length per neuron using automated image analysis software.

Antioxidant Assay Against Oxaliplatin-Induced Oxidative Stress
  • Cell Line: ND7/23 cells.

  • Protocol:

    • Cell Seeding: Plate ND7/23 cells in a 96-well plate at a density of 2,500 cells per well and incubate for 24 hours.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound alkaloids for 2 hours.

    • Induction of Oxidative Stress: Add oxaliplatin (final concentration, e.g., 5 µM) to the wells and co-incubate with the this compound alkaloids for another 24 hours.

    • Measurement of Intracellular ROS: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate for 30 minutes at 37°C.

    • Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Anti-Neuroinflammatory Assay in LPS-Stimulated Microglia
  • Cell Line: BV-2, a murine microglial cell line.

  • Protocol:

    • Cell Seeding: Plate BV-2 cells in 96-well plates at an appropriate density and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound alkaloids for 1 hour.

    • Induction of Neuroinflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours in the presence of the this compound alkaloids.

    • Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent. Measure the absorbance at 540 nm.

    • Measurement of Intracellular ROS: Follow the same procedure as described in the antioxidant assay using DCFH-DA.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound alkaloids appear to be mediated, at least in part, through their antioxidant and anti-inflammatory properties. The precise molecular targets and signaling cascades are still under investigation; however, the current evidence points towards the modulation of key mediators of oxidative stress and neuroinflammation.

Inhibition of Oxidative Stress

This compound alkaloids have been shown to mitigate oxidative stress by reducing the intracellular levels of reactive oxygen species (ROS) in neuronal cells. While the direct molecular targets have not been fully elucidated, this reduction in ROS likely contributes to the protection of neuronal integrity and function. A plausible, though not yet directly confirmed for Zoanthamines, mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

G cluster_0 cluster_1 Oxidative Stressor\n(e.g., Oxaliplatin) Oxidative Stressor (e.g., Oxaliplatin) Increased ROS Production Increased ROS Production Oxidative Stressor\n(e.g., Oxaliplatin)->Increased ROS Production Neuronal Damage Neuronal Damage Increased ROS Production->Neuronal Damage Reduced ROS Production Reduced ROS Production This compound Alkaloids This compound Alkaloids This compound Alkaloids->Increased ROS Production This compound Alkaloids->Reduced ROS Production Neuroprotection Neuroprotection Reduced ROS Production->Neuroprotection

Antioxidant Mechanism of this compound Alkaloids.
Suppression of Neuroinflammation

In the context of neuroinflammation, this compound alkaloids have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and ROS in activated microglia. The overproduction of these molecules contributes to neuronal damage in various neurodegenerative conditions. The inhibition of NO production suggests a potential modulation of the inducible nitric oxide synthase (iNOS) pathway. Furthermore, the reduction of inflammatory mediators points to a possible interaction with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. However, direct evidence for the modulation of the NF-κB or other specific upstream pathways by this compound alkaloids is yet to be established.

G Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Microglial Activation Microglial Activation Inflammatory Stimulus\n(e.g., LPS)->Microglial Activation Pro-inflammatory Mediators\n(NO, ROS) Pro-inflammatory Mediators (NO, ROS) Microglial Activation->Pro-inflammatory Mediators\n(NO, ROS) Neuronal Damage Neuronal Damage Pro-inflammatory Mediators\n(NO, ROS)->Neuronal Damage This compound Alkaloids This compound Alkaloids This compound Alkaloids->Pro-inflammatory Mediators\n(NO, ROS) Inhibition

Anti-Neuroinflammatory Mechanism of this compound Alkaloids.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

G cluster_0 Day 1-4: Cell Culture and Differentiation cluster_1 Day 5: Treatment and Damage Induction cluster_2 Day 6: Staining and Analysis A Seed ND7/23 cells in 96-well plate B Differentiate cells (3-4 days) A->B C Pre-treat with This compound Alkaloids (2h) B->C D Add Paclitaxel (co-incubate 24h) C->D E Fix and Immunostain for βIII-tubulin F High-Content Imaging E->F G Quantify Neurite Outgrowth F->G

Workflow for Paclitaxel-Induced Neurite Damage Assay.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 3: Measurement of Inflammatory Markers A Seed BV-2 microglia in 96-well plate B Pre-treat with This compound Alkaloids (1h) A->B C Stimulate with LPS (co-incubate 24h) B->C D Collect Supernatant (for NO measurement) E Measure Intracellular ROS (DCFH-DA assay) F Griess Assay for NO D->F

Workflow for LPS-Induced Neuroinflammation Assay.

Conclusion and Future Directions

This compound alkaloids represent a promising class of marine natural products with significant potential for the development of neuroprotective agents. The data summarized in this guide clearly demonstrate their ability to protect neurons from chemotherapy-induced damage and to suppress key markers of neuroinflammation and oxidative stress.

Future research should focus on several key areas to advance the therapeutic development of these compounds:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound alkaloids is crucial. Investigating their effects on pathways such as NF-κB, Nrf2, and MAP kinases will provide a deeper understanding of their neuroprotective mechanisms.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold will enable the design and synthesis of more potent and selective analogues with improved drug-like properties.

  • In Vivo Efficacy: Evaluating the most promising this compound alkaloids in animal models of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy is a critical next step to validate their therapeutic potential.

  • Safety and Toxicology: Comprehensive toxicological studies are necessary to assess the safety profile of these compounds for potential clinical applications.

References

The Cytotoxic Landscape of Zoanthamine Alkaloids Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoanthamine alkaloids, a complex group of marine natural products isolated from zoanthids of the genus Zoanthus, have garnered significant interest in the scientific community for their diverse biological activities. Among these, their potential as anticancer agents has been a subject of ongoing research. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound and its derivatives against various cancer cell lines. It aims to serve as a valuable resource for researchers and professionals involved in oncology and drug discovery by consolidating quantitative data, detailing experimental methodologies, and elucidating the underlying molecular mechanisms, including their impact on cellular signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its analogues has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is a critical parameter in these assessments. The following table summarizes the reported IC50 values for various this compound derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1 MIA PaCa-2 (Pancreatic)11.01 ± 1.43[1]
Panc-1 (Pancreatic)19.06 ± 0.28[1]
KPC (Pancreatic)17.86 ± 0.87[1]
Compound 3 MIA PaCa-2 (Pancreatic)2.52 ± 0.27[1]
Compound 4 MIA PaCa-2 (Pancreatic)2.54 ± 0.38[1]
Kuroshine E Not specified120 (weak activity)[2]

Note: "Compound 1", "Compound 3", and "Compound 4" are this compound derivatives as described in the cited literature, which should be consulted for their specific structures.

Experimental Protocols

The evaluation of the cytotoxic effects of this compound alkaloids typically involves a series of well-established in vitro assays. These protocols are designed to assess cell viability, proliferation, and the induction of apoptosis (programmed cell death).

Cell Viability and Proliferation Assays (MTT/Resazurin-Based Assays)

These colorimetric assays are fundamental in determining the dose-dependent effects of a compound on cell viability.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) or resazurin to a colored formazan product or a fluorescent product (resorufin), respectively. The intensity of the color or fluorescence is directly proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2,500 cells/well) and allowed to adhere overnight.[3]

    • Compound Treatment: Cells are treated with a range of concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Reagent Incubation: The MTT or resazurin reagent is added to each well, and the plates are incubated for a period (e.g., 1-4 hours) to allow for the metabolic conversion.

    • Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G cluster_workflow General Workflow for Cytotoxicity Assays A Seed Cancer Cells in 96-well Plates B Treat with this compound Derivatives (various concentrations) A->B C Incubate for a Defined Period (e.g., 24, 48, 72h) B->C D Add Viability Reagent (e.g., MTT, Resazurin) C->D E Incubate for Reagent Conversion D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate Cell Viability and IC50 Values F->G

Experimental workflow for assessing cytotoxicity.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Hoechst Staining:

    • Principle: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells often exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be observed using fluorescence microscopy.

  • Western Blot Analysis of Apoptosis-Related Proteins:

    • Principle: The expression levels of key proteins involved in the apoptotic cascade can be quantified by Western blotting. This includes the analysis of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis. An increased ratio of Bax to Bcl-2 and the cleavage of caspases are indicative of apoptosis.

G cluster_apoptosis Apoptosis Detection Workflow A Treat Cells with this compound B Harvest Cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic vs. Necrotic vs. Live Cells D->E

Workflow for apoptosis detection via Annexin V/PI staining.

Signaling Pathways in this compound-Mediated Cytotoxicity

While the precise signaling pathways modulated by this compound alkaloids in cancer cells are still under active investigation, the broader class of marine natural products often exerts its anticancer effects by interfering with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. Based on the mechanisms of other cytotoxic natural products, the following pathways are plausible targets for this compound's action.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4] Inhibition of this pathway is a key strategy for many anticancer agents. It is hypothesized that this compound derivatives may induce apoptosis by downregulating the activity of key components of this pathway.

G cluster_pi3k Hypothesized Inhibition of PI3K/Akt/mTOR Pathway by this compound This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Hypothesized this compound action on the PI3K/Akt/mTOR pathway.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transmits signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[5][6] Natural products have been shown to modulate MAPK signaling, and it is plausible that zoanthamines could exert their cytotoxic effects through this pathway.

G cluster_mapk Potential Modulation of MAPK Pathway by this compound This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis G cluster_nfkb Hypothesized NF-κB Inhibition by this compound This compound This compound IKK IKK This compound->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Gene Pro-survival Gene Transcription Nucleus->Gene

References

"Zoanthamine analogues with novel biological activities"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Novel Biological Activities, Experimental Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast repository of unique chemical structures with significant therapeutic potential. Among these, the zoanthamine alkaloids, a complex family of polycyclic compounds isolated from marine zoanthids of the genus Zoanthus, have emerged as a promising class of molecules with a diverse range of biological activities. Their intricate molecular architecture and potent pharmacological effects have captured the attention of chemists and pharmacologists alike, paving the way for the exploration of their analogues as novel drug candidates. This technical guide provides an in-depth overview of the latest research on this compound analogues, focusing on their novel biological activities, detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

Quantitative Biological Activity of this compound Analogues

Recent studies have unveiled a spectrum of biological activities for various this compound analogues, including anti-osteoporotic, anti-inflammatory, and neuroprotective effects. The following tables summarize the key quantitative data from these studies, offering a comparative analysis of their potency.

Compound Biological Activity Assay Cell Line/Model Quantitative Data (IC50/EC50) Reference
3-Hydroxynorthis compoundAnti-osteoporoticAlkaline Phosphatase (ALP) ActivityMG-63 cellsIC50: 20 μM[1][2][3]
This compound Analogue (unspecified)AntiangiogenicNot specifiedNot specifiedIC50: 29.0 ± 0.6 μM[4]
Epi-oxythis compoundAnti-inflammatoryCytokine (IL-1β, IL-6, IL-8) ExpressionTNF-α/IFN-γ-stimulated HaCaT cellsConcentration-dependent inhibition (1–10 μM)[5]
3α-HydroxyzoanthenamineAnti-osteoporotic (computational)Molecular DockingDKK1 and GSK-3βFavorable binding interactions[6][7][8]
Epioxythis compoundAnti-osteoporotic (computational)Molecular DockingDKK1 and GSK-3βFavorable binding interactions[6][7][8]
7α-Hydroxykuroshine EAnti-osteoporotic (computational)Molecular DockingDKK1 and GSK-3βFavorable binding interactions[6][7][8]
Northis compoundAnti-osteoporotic (computational)Molecular DockingDKK1 and GSK-3βFavorable binding interactions[6][7][8]
ZoanthamideMMP-1 Inhibition (computational)Molecular DockingMatrix Metalloproteinase-1 (MMP-1)Potent inhibitor[9]
ZooxathellamineMMP-1 Inhibition (computational)Molecular DockingMatrix Metalloproteinase-1 (MMP-1)Potent inhibitor[9]
Northis compound (enol-iminium form)MMP-1 Inhibition (computational)Molecular DockingMatrix Metalloproteinase-1 (MMP-1)Potent inhibitor[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Anti-Osteoporotic Activity Assays

This in vitro assay is a primary screening method to identify compounds that can promote osteoblast differentiation.

  • Cell Culture: Human osteosarcoma MG-63 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound analogues for a specified period (e.g., 48-72 hours).

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C. ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.

  • Quantification: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The ALP activity is calculated and normalized to the total protein content or cell number.

This assay visualizes and quantifies the deposition of calcium, a key indicator of osteoblast-mediated bone formation.

  • Cell Culture and Treatment: MG-63 cells are cultured and treated with this compound analogues as described for the ALP assay, typically for a longer duration (e.g., 14-21 days) to allow for matrix mineralization.

  • Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Staining: The fixed cells are washed with deionized water and stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing: The excess stain is removed by washing with deionized water.

  • Visualization and Quantification: The stained mineralized nodules appear as red or orange deposits and can be visualized under a microscope. For quantification, the stain is extracted using a solution like 10% cetylpyridinium chloride, and the absorbance is measured at a specific wavelength (e.g., 562 nm).

This preclinical model mimics postmenopausal osteoporosis and is used to evaluate the efficacy of anti-osteoporotic agents in a living organism.

  • Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.

  • Ovariectomy: The rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as the control.

  • Treatment: After a recovery period, the OVX rats are treated with this compound analogues or a vehicle control for a specified duration (e.g., 4-12 weeks). The administration can be oral, subcutaneous, or via other appropriate routes.

  • Endpoint Analysis: At the end of the treatment period, various parameters are assessed:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA).

    • Biomechanical Strength: Femurs or tibias are subjected to mechanical testing to determine their strength and fragility.

    • Histomorphometry: Bone tissue is processed for histological analysis to evaluate parameters like trabecular bone volume, trabecular number, and trabecular separation.

    • Biochemical Markers: Serum or urine levels of bone turnover markers (e.g., ALP, osteocalcin, CTX-I) are measured.

Neuroprotective Activity Assay

This assay assesses the ability of compounds to protect neurons from the neurotoxic effects of the chemotherapy drug paclitaxel.

  • Cell Culture: A neuronal cell line, such as PC12 or SH-SY5Y, is cultured and differentiated into a neuronal phenotype using nerve growth factor (NGF).

  • Treatment: The differentiated neurons are pre-treated with various concentrations of this compound analogues for a short period before being exposed to a neurotoxic concentration of paclitaxel.

  • Assessment of Neurite Outgrowth: After a further incubation period (e.g., 24-48 hours), the cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin). The length and number of neurites are quantified using microscopy and image analysis software.

  • Cell Viability: Cell viability can be assessed using assays such as the MTT assay to determine if the protective effect is due to preventing cell death.

Anti-inflammatory Activity Assay

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Male or female Wistar or Sprague-Dawley rats are used.

  • Treatment: The rats are pre-treated with this compound analogues or a vehicle control, typically administered orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: After a specific time, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the vehicle control group.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by these compounds.

Inhibition of IL-6 Signaling in Osteoporosis

Northis compound has been shown to exert its anti-osteoporotic effects by inhibiting the Interleukin-6 (IL-6) signaling pathway. IL-6 is a pro-inflammatory cytokine that promotes osteoclast differentiation and bone resorption. By blocking this pathway, northis compound and its analogues can shift the balance towards bone formation.

IL6_Signaling_Pathway This compound This compound Analogues IL6R IL-6 Receptor This compound->IL6R Inhibits IL6 IL-6 IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates MAPK MAPK (ERK, p38, JNK) JAK->MAPK Activates Nucleus Nucleus STAT3->Nucleus MAPK->Nucleus Gene_Expression Gene Expression (Osteoclastogenesis) Nucleus->Gene_Expression Bone_Resorption Bone Resorption Gene_Expression->Bone_Resorption

Caption: Inhibition of the IL-6 signaling pathway by this compound analogues.

Experimental Workflow for Anti-Osteoporotic Drug Screening

The following workflow illustrates the logical progression of experiments to identify and characterize this compound analogues with anti-osteoporotic potential.

Anti_Osteoporosis_Workflow Start Start: Library of This compound Analogues In_Vitro_Screening In Vitro Screening: - ALP Activity Assay - Mineralization Assay Start->In_Vitro_Screening Hit_Identification Hit Identification: Active Compounds In_Vitro_Screening->Hit_Identification Hit_Identification->Start No In_Vivo_Testing In Vivo Testing: Ovariectomized Rat Model Hit_Identification->In_Vivo_Testing Yes Efficacy_Confirmation Efficacy Confirmation: - Increased BMD - Improved Bone Strength In_Vivo_Testing->Efficacy_Confirmation Efficacy_Confirmation->In_Vivo_Testing No Mechanism_Studies Mechanism of Action Studies: - Signaling Pathway Analysis - Molecular Docking Efficacy_Confirmation->Mechanism_Studies Yes Lead_Compound Lead Compound for Drug Development Mechanism_Studies->Lead_Compound

Caption: Experimental workflow for screening this compound analogues for anti-osteoporotic activity.

Molecular Docking of this compound Analogues with Osteoporosis Targets

Computational studies, such as molecular docking, provide valuable insights into the potential molecular interactions between this compound analogues and their protein targets. This diagram illustrates the logical relationship in a molecular docking study targeting key proteins in osteoporosis.

Molecular_Docking_Osteoporosis Zoanthamine_Library Library of 69 This compound Analogues Molecular_Docking Molecular Docking Simulation Zoanthamine_Library->Molecular_Docking Target_Proteins Target Proteins: - DKK1 - GSK-3β - MMP-1 Target_Proteins->Molecular_Docking Binding_Affinity Prediction of Binding Affinity and Interactions Molecular_Docking->Binding_Affinity Promising_Inhibitors Identification of Promising Inhibitors: - 3α-Hydroxyzoanthenamine - Epioxythis compound - 7α-Hydroxykuroshine E - Northis compound - Zoanthamide - Zooxathellamine Binding_Affinity->Promising_Inhibitors

Caption: Logical relationship in molecular docking studies of this compound analogues with osteoporosis-related protein targets.

Conclusion and Future Directions

This compound analogues represent a compelling class of marine natural products with significant potential for the development of novel therapeutics. The diverse biological activities, particularly in the areas of osteoporosis, inflammation, and neuroprotection, underscore the importance of continued research in this field. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological properties of these fascinating molecules.

Future research should focus on:

  • Synthesis of novel analogues: To improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of molecular mechanisms: To gain a deeper understanding of how these compounds interact with their biological targets.

  • In-depth preclinical studies: To evaluate the safety and efficacy of the most promising candidates in more advanced disease models.

  • Exploration of other therapeutic areas: The structural diversity of this compound alkaloids suggests that they may have potential in other disease areas as well.

The journey from a marine natural product to a clinically approved drug is long and challenging, but the unique chemical structures and potent biological activities of this compound analogues make them a highly promising starting point for this endeavor.

References

Initial Exploratory Studies on Zoanthenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 23, 2025

Abstract

Zoanthenol, a structurally complex marine alkaloid from the zoanthamine family, has been identified as a molecule of significant interest, primarily due to its potent anti-platelet activity.[1] Isolated from the genus Zoanthus, this natural product is characterized by a densely functionalized heptacyclic framework.[2] While extensive research has focused on the total synthesis of Zoanthenol due to its challenging architecture, comprehensive exploratory studies on its biological functions are still in nascent stages. This document provides a technical guide to the initial findings, focusing on its recognized anti-platelet aggregation effects, and draws context from closely related this compound alkaloids to highlight potential therapeutic avenues. The mechanism of action for this compound alkaloids remains largely to be elucidated, presenting a frontier for pharmacological investigation.[3][4]

Introduction to Zoanthenol

Zoanthenol is a unique aromatic member of the this compound class of alkaloids, which are marine metabolites known for their novel chemical structures and a spectrum of biological properties.[1][2] The this compound family, including analogues like northis compound, has demonstrated a range of pharmacological activities such as anti-inflammatory, anti-osteoporotic, and neuroprotective effects.[3][4][5][6] Zoanthenol itself has been specifically noted for its potent inhibitory activity on human platelet aggregation, suggesting its potential as a lead compound for the development of novel anti-thrombotic agents.[1] However, detailed quantitative data from these initial biological screenings are not widely published in the available literature.

Quantitative Data from Exploratory Studies

Direct quantitative data for Zoanthenol's biological activity is limited in publicly accessible studies. The primary reported activity is its effect on platelet aggregation.[1] To provide a broader context, this section includes data on the biological activities of other closely related this compound alkaloids.

Table 1: Summary of Reported Biological Activities of this compound Alkaloids

CompoundBiological ActivityAssay/ModelQuantitative Data/ObservationReference
Zoanthenol Anti-platelet AggregationHuman Platelet AggregationPotent inhibitory activity (specific IC₅₀ not reported)
3-hydroxynorthis compoundOsteoporosis Therapeutic PotentialAlkaline Phosphatase Activity & MineralizationIC₅₀ value of 20 μM[3]
Northis compoundAnti-osteoporoticOvariectomized Mice ModelSignificantly suppressed the decrease in femoral weight and bone biomechanical parameters.[7]
Northis compoundAnti-osteoporoticOvariectomized Rat ModelShowed higher bone quality due to a greater number of trabeculae and osteogenic activity.[4]
This compound & derivativesAnti-neuroinflammatoryMicroglia BV-2 CellsSignificant inhibition of Nitric Oxide (NO) release at 0.1 and 1 µM.[5]
Various this compound AlkaloidsNeuroprotectionIn vitro modelsExhibited neuroprotection against paclitaxel-induced neurite damage.[6]

Experimental Protocols

While the specific protocol for testing Zoanthenol's anti-platelet activity has not been detailed in the cited literature, a standard and widely accepted methodology for such an investigation is the Light Transmission Aggregometry (LTA) assay.

Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines a general procedure for measuring platelet aggregation in response to various agonists and is representative of the methodology likely used in the initial studies of Zoanthenol.

Objective: To determine the inhibitory effect of a test compound (e.g., Zoanthenol) on platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Whole blood from healthy, consenting donors.

  • 3.2% or 3.8% sodium citrate anticoagulant.

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), arachidonic acid, collagen).

  • Test compound (Zoanthenol) dissolved in a suitable vehicle.

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • Blood Collection and PRP Preparation:

    • Draw whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP in the supernatant.

    • Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP serves as the 100% aggregation baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

    • Pre-incubate the PRP with various concentrations of Zoanthenol or a vehicle control for a specified time at 37°C.

    • Transfer the PRP sample to an aggregometer cuvette containing a magnetic stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a platelet agonist (e.g., ADP at 5-20 µM) to the cuvette to induce aggregation.

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the test compound.

    • The IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The precise signaling pathway through which Zoanthenol exerts its anti-platelet effect has not yet been elucidated. Similarly, the exact mechanism of action for the broader this compound alkaloid family, including the well-studied northis compound, is not clearly defined, though it is suggested to be different from currently used drugs for osteoporosis.[4][8] The lack of a defined mechanism presents a significant opportunity for future research to uncover novel pharmacological pathways.

Given the absence of specific signaling pathway data for Zoanthenol, the following diagram illustrates the general experimental workflow for the platelet aggregation assay described in the previous section.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate (PRP=0%, PPP=100%) PPP->Calibrate Incubate Pre-incubation with Zoanthenol Adjust->Incubate Aggregometer Transfer to Aggregometer Cuvette Incubate->Aggregometer Aggregometer->Calibrate Add_Agonist Add Platelet Agonist (e.g., ADP) Calibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calc_Inhibition Calculate % Inhibition Record->Calc_Inhibition Plot Plot Inhibition vs. Concentration Calc_Inhibition->Plot IC50 Determine IC₅₀ Value Plot->IC50

Workflow for In Vitro Platelet Aggregation Assay.

Conclusion and Future Directions

Initial exploratory studies reveal Zoanthenol as a potent inhibitor of human platelet aggregation. While this presents a promising avenue for therapeutic development, particularly in the context of cardiovascular diseases, the current body of research is heavily focused on its chemical synthesis. There is a clear and urgent need for more in-depth biological and pharmacological investigations.

Future research should prioritize:

  • Quantitative Biological Assays: Determining the IC₅₀ values of Zoanthenol against a panel of platelet agonists to understand its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its anti-platelet effect. This could involve investigating its impact on key platelet activation pathways such as thromboxane A2 synthesis, ADP receptor signaling, or collagen receptor signaling.

  • In Vivo Studies: Evaluating the efficacy and safety of Zoanthenol in animal models of thrombosis.

  • Broader Pharmacological Profiling: Exploring other potential biological activities, drawing inspiration from the anti-osteoporotic and anti-inflammatory effects observed in its analogues.

A comprehensive understanding of Zoanthenol's pharmacology is essential to unlock its full therapeutic potential.

References

The Structure-Activity Relationship of Zoanthamine Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Zoanthamine alkaloids, a complex and fascinating class of marine natural products isolated from zoanthids of the genus Zoanthus, have garnered significant attention in the scientific community.[1] Their unique heptacyclic skeletal architecture and diverse pharmacological activities make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound alkaloids, with a focus on their cytotoxic, anti-osteoporotic, and anti-inflammatory properties. Detailed experimental protocols and visual representations of implicated signaling pathways are included to facilitate further research and application in medicinal chemistry and pharmacology.

Part 1: Quantitative Structure-Activity Relationship Data

The biological activity of this compound alkaloids is intrinsically linked to their complex three-dimensional structure. Variations in substituents and stereochemistry across the heptacyclic core can lead to significant differences in potency and selectivity. This section summarizes the quantitative SAR data for key biological activities.

Cytotoxicity of this compound Alkaloids

Several this compound alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

AlkaloidCancer Cell LineIC50 (µM)Reference
Northis compoundP388 Murine Leukemia24
Oxythis compoundP388 Murine Leukemia7.0
NorzoanthaminoneP388 Murine Leukemia1.0
Cyclothis compoundP388 Murine Leukemia24
Epinorthis compoundP388 Murine Leukemia2.6
Compound 5 (a benzoate derivative)HL-60 (Human Promyelocytic Leukemia)4.7[2]
Compound 5 (a benzoate derivative)SMMC-7721 (Hepatic Cancer)7.6[2]
Kuroshine E(Weakly cytotoxic)120[3]
HaemanthamineA431 (Human Epidermoid Carcinoma)12.3[4]
HaemanthamineAGS (Gastric Carcinoma)7.5[4]
HaemanthidineAGS (Gastric Carcinoma)5.0[4]
Anti-osteoporotic Activity of this compound Alkaloids

A significant area of interest is the potential of this compound alkaloids in treating osteoporosis. Northis compound, in particular, has been shown to inhibit bone loss.[5] The activity is often assessed by measuring the induction of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization.

AlkaloidCell LineActivityConcentrationReference
3-Hydroxynorthis compoundMG-63 (Human Osteosarcoma)Promoted mineralization20 µM (IC50)
Northis compoundPreosteoblastic MC3T3-E1 cellsInhibited IL-6 production-[5]
Northis compound HydrochloridePreosteoblastic MC3T3-E1 cellsInhibited IL-6 production-
Anti-inflammatory Activity of this compound Alkaloids

This compound alkaloids have also demonstrated anti-inflammatory properties. This is often evaluated by their ability to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) or to modulate inflammatory responses in immune cells.

AlkaloidCell Line/ModelActivityConcentrationReference
3-hydroxynorthis compoundBV-2 microgliaInhibited NO release0.1, 1 µM[6]
Northis compoundBV-2 microgliaInhibited NO release0.1, 1 µM[6]
This compoundBV-2 microgliaInhibited NO release0.1, 1 µM[6]
3-acetoxynorthis compoundBV-2 microgliaInhibited NO release0.1, 1 µM[6]
3-acetoxythis compoundBV-2 microgliaInhibited NO release0.1, 1 µM[6]

Part 2: Experimental Protocols

To ensure the reproducibility and standardization of research on this compound alkaloids, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound alkaloid stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound alkaloids. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[7]

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 590 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-osteoporotic Activity Assay: Alkaline Phosphatase (ALP) Protocol

This assay measures the activity of alkaline phosphatase, a key marker of osteoblast differentiation and bone formation.

Materials:

  • MG-63 human osteoblast-like cells

  • 24- or 96-well plates

  • Osteogenic differentiation medium

  • This compound alkaloid stock solutions

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., NaOH)

  • Microplate reader

Procedure:

  • Cell Culture: Culture MG-63 cells in a suitable medium and seed them into plates.

  • Induction of Differentiation: Induce osteogenic differentiation by switching to an osteogenic medium. Treat the cells with the desired concentrations of this compound alkaloids.

  • Cell Lysis: After a specified incubation period (e.g., 7-14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • ALP Reaction: Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution.

  • Absorbance Measurement: Measure the absorbance of the resulting yellow p-nitrophenol product at 405 nm.

  • Protein Quantification: Determine the total protein concentration in each well to normalize the ALP activity.

  • Data Analysis: Express the ALP activity as units per milligram of protein and compare the activity in treated cells to that in control cells.

Anti-inflammatory Assay: Inhibition of IL-6 Production Protocol

This protocol outlines the measurement of interleukin-6 (IL-6) production by lipopolysaccharide (LPS)-stimulated neutrophils, a common model for inflammation.

Materials:

  • Human neutrophils

  • Lipopolysaccharide (LPS)

  • This compound alkaloid stock solutions

  • Cell culture medium

  • ELISA kit for human IL-6

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood.

  • Cell Treatment: Pre-treat the neutrophils with various concentrations of this compound alkaloids for 30 minutes.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-6 production.[10] Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for a designated time period (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • ELISA Assay: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of IL-6 production by the this compound alkaloids compared to the LPS-stimulated control.

Part 3: Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound alkaloids exert their biological effects is crucial for rational drug design. This section explores their interaction with key signaling pathways.

Modulation of Wnt Signaling Pathway

The Wnt signaling pathway is critical for bone development and homeostasis.[11] Dysregulation of this pathway is implicated in osteoporosis. Computational studies have suggested that this compound alkaloids can act as inhibitors of Dickkopf-1 (DKK1) and glycogen synthase kinase-3β (GSK-3β), which are negative regulators of the Wnt pathway. By inhibiting these proteins, this compound alkaloids may promote osteoblast differentiation and bone formation.[11]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh DKK1 DKK1 DKK1->LRP5_6 Inhibits This compound This compound Alkaloids This compound->DKK1 Inhibits GSK3b GSK-3β This compound->GSK3b Inhibits Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (Osteogenesis) TCF_LEF->Target_Genes Activates

Caption: this compound alkaloids may promote osteogenesis by inhibiting DKK1 and GSK-3β in the Wnt pathway.

Regulation of Notch Signaling Pathway

The Notch signaling pathway is a conserved pathway that regulates cell fate decisions, including the differentiation of neural stem cells.[12] Some studies suggest that this compound can enhance the differentiation of neural stem cells by regulating Notch signaling.[13]

Notch_Signaling_Pathway cluster_sending Signaling Cell cluster_receiving Receiving Cell cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases NICD_nuc NICD NICD->NICD_nuc Translocates CSL CSL NICD_nuc->CSL Target_Genes Target Gene Transcription (e.g., Hes, Hey) CSL->Target_Genes Activates This compound This compound This compound->Notch_Receptor Modulates? This compound->S3_Cleavage Modulates?

Caption: this compound may influence neural stem cell differentiation by modulating the Notch signaling pathway.

Experimental Workflow for SAR Studies

A systematic approach is essential for elucidating the structure-activity relationships of this compound alkaloids. The following workflow outlines the key steps from isolation to lead optimization.

SAR_Workflow cluster_discovery Discovery Phase cluster_screening Biological Screening cluster_sar SAR & Lead Optimization cluster_preclinical Preclinical Development Isolation Isolation & Purification from Zoanthus sp. Structure Structure Elucidation (NMR, MS, X-ray) Isolation->Structure Primary_Screen Primary Bioassays (e.g., Cytotoxicity, Anti-inflammatory) Structure->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID SAR_Studies Structure-Activity Relationship Studies Hit_ID->SAR_Studies Synthesis Total Synthesis & Analogue Design SAR_Studies->Synthesis Lead_Opt Lead Optimization SAR_Studies->Lead_Opt Synthesis->SAR_Studies In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A general workflow for the discovery and development of this compound alkaloids as drug candidates.

Part 4: Conclusion

The this compound alkaloids represent a rich source of structurally novel and biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including cytotoxic, anti-osteoporotic, and anti-inflammatory effects, underscore their importance in drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Furthermore, the elucidation of their mechanisms of action, particularly their modulation of the Wnt and Notch signaling pathways, opens new avenues for the development of targeted therapies. Continued research, including the synthesis of novel analogues and comprehensive in vivo studies, will be crucial to fully realize the therapeutic promise of this remarkable class of marine natural products.

References

Early Research on the Antiplatelet Activity of Zoanthamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the antiplatelet activity of zoanthamine alkaloids, a class of marine natural products. The information presented herein is crucial for understanding their potential as therapeutic agents in thrombotic diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action.

Introduction to Zoanthamines and their Antiplatelet Potential

Zoanthamines are a unique class of alkaloids isolated from marine zoanthids of the genus Zoanthus.[1][2] Characterized by their complex and diverse molecular structures, these compounds have garnered significant interest for their wide range of pharmacological activities.[3][4] Early investigations into their biological effects revealed that certain this compound derivatives possess potent antiplatelet aggregation properties, suggesting their potential for development as novel antithrombotic drugs.[2][5] This guide focuses on the seminal studies that first elucidated these activities.

Quantitative Analysis of Antiplatelet Effects

The antiplatelet activity of various this compound alkaloids was systematically evaluated against platelet aggregation induced by different physiological agonists: thrombin, collagen, and arachidonic acid (AA).[1] The results of these early studies are summarized below, highlighting the structure-activity relationships and the varying degrees of inhibition.

Table 1: Inhibitory Effects of this compound Alkaloids on Induced Platelet Aggregation
CompoundInducing AgentConcentration% InhibitionReference
11-Hydroxythis compound (11)Collagen0.5 mM100%[1]
Arachidonic Acid0.5 mM100%[1]
Thrombin0.5 mM100%[1]
Northis compound Derivative (16)Collagen0.5 mM100%[1]
Arachidonic Acid0.5 mM100%[1]
Thrombin0.5 mM100%[1]
Zoanthenol (15)Collagen0.5 mM72%[1]
Oxythis compound (8)Collagen0.5 mM50%[1]
Epioxythis compound (14)Collagen0.5 mM14%[1]
Aspirin (Control)Collagen0.25 mM83 ± 5%[1]
Thrombin0.25 mM58 ± 7%[1]
Arachidonic Acid0.25 mM100%[1]

Note: this compound (1) and Northis compound (5) at 1 mM showed no significant inhibition.[1]

Table 2: Pro-aggregant Effects of Selected this compound Alkaloids
CompoundConcentration% Aggregation (relative to Thrombin)Reference
Zoanthaminone (10)0.125 - 1.5 mM> 50%[1]
Oxythis compound (8)1 mM> 50%[1]

Experimental Protocols

The foundational research utilized a standardized in vitro human platelet aggregation assay to determine the efficacy of this compound alkaloids.

Preparation of Washed Human Platelets
  • Blood Collection: Whole human blood was obtained from healthy volunteers and collected into tubes containing an anticoagulant solution (e.g., citrate-phosphate-dextrose-adenine).

  • Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed (e.g., 150 x g for 15 minutes) to separate the platelet-rich plasma.

  • Platelet Isolation: The PRP was then acidified and centrifuged at a higher speed (e.g., 800 x g for 15 minutes) to pellet the platelets.

  • Washing and Resuspension: The platelet pellet was washed and then resuspended in a buffered solution (e.g., Tyrode's buffer) to a standardized concentration.

Platelet Aggregation Assay (Turbidimetric Method)
  • Instrumentation: A dual-channel aggregometer was used to measure changes in light transmission through the platelet suspension.

  • Assay Procedure:

    • Aliquots of the washed platelet suspension were placed in the aggregometer cuvettes and warmed to 37°C with continuous stirring.

    • The this compound compound (or vehicle control) was added to the platelet suspension and incubated for 5 minutes.

    • A platelet-activating agent (agonist) was then added to induce aggregation. The agonists used were:

      • Thrombin (0.075 UI/mL)

      • Collagen (12.5 µg/mL)

      • Arachidonic Acid (15 µM)

    • The change in light transmission was recorded for 5 minutes.

  • Data Analysis: The maximal aggregation response was defined as the maximum change in light transmission in the presence of the vehicle control. The anti-aggregant activity of the this compound compounds was calculated as the percentage reduction of this maximal response.

G Experimental Workflow for Platelet Aggregation Assay cluster_prep Platelet Preparation cluster_assay Aggregation Assay A Whole Blood Collection B Low-Speed Centrifugation A->B C Collect Platelet-Rich Plasma (PRP) B->C D High-Speed Centrifugation C->D E Wash and Resuspend Platelet Pellet D->E F Aliquot Platelet Suspension into Cuvette E->F Start Assay G Incubate with this compound Compound (5 min) F->G H Add Aggregation Inducer (Collagen, AA, or Thrombin) G->H I Record Light Transmission (5 min) H->I J Results I->J Calculate % Inhibition

Experimental workflow for the platelet aggregation assay.

Proposed Mechanisms of Antiplatelet Action

The differential inhibitory profiles of the this compound alkaloids suggest multiple mechanisms of action.

Inhibition of the Thromboxane A2 (TXA2) Pathway

Several this compound derivatives, particularly 11-hydroxythis compound (11) and the northis compound derivative (16), demonstrated potent inhibition of platelet aggregation induced by arachidonic acid.[1] Since arachidonic acid is directly metabolized to Thromboxane A2 (TXA2), a powerful platelet agonist, this suggests that these compounds may interfere with the TXA2 signaling pathway.[1] The potential points of inhibition include the cyclooxygenase (COX) enzyme, which converts AA to prostaglandin endoperoxides, or the thromboxane synthase enzyme. Alternatively, they could act as antagonists at the TXA2 receptor (TP receptor).

G cluster_membrane Platelet Membrane cluster_inhibition Potential Inhibition by Zoanthamines Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Metabolism TXA2 Receptor TXA2 Receptor Platelet Aggregation Platelet Aggregation TXA2 Receptor->Platelet Aggregation Prostaglandin Endoperoxides Prostaglandin Endoperoxides COX Enzyme->Prostaglandin Endoperoxides Thromboxane Synthase Thromboxane Synthase Prostaglandin Endoperoxides->Thromboxane Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane Synthase->Thromboxane A2 (TXA2) Thromboxane A2 (TXA2)->TXA2 Receptor Binding I1 Inhibition Point 1 I1->COX Enzyme I2 Inhibition Point 2 I2->TXA2 Receptor G Collagen Collagen Collagen Receptor (e.g., GPVI) Collagen Receptor (e.g., GPVI) Collagen->Collagen Receptor (e.g., GPVI) Binding Downstream Signaling Downstream Signaling (e.g., PLA2 activation) Collagen Receptor (e.g., GPVI)->Downstream Signaling Platelet Aggregation Platelet Aggregation Downstream Signaling->Platelet Aggregation Zoanthenol / Oxythis compound Zoanthenol / Oxythis compound Zoanthenol / Oxythis compound->Collagen Receptor (e.g., GPVI) Potential Antagonism

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Norzoanthamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norzoanthamine is a marine alkaloid isolated from zoanthids of the Zoanthus genus. It has garnered significant attention from the scientific community due to its complex molecular architecture and promising biological activities, particularly its potential as an anti-osteoporotic agent. The intricate heptacyclic structure, featuring a densely functionalized and stereochemically rich core, has made it a formidable target for total synthesis. This document provides a detailed overview of the key methodologies developed for the total synthesis of northis compound, including comprehensive experimental protocols for pivotal reactions and a summary of quantitative data from various synthetic campaigns.

Retrosynthetic Analysis and Synthetic Strategies

The total synthesis of northis compound has been approached through several distinct strategies, each tackling the challenge of constructing its complex framework in a unique manner. The primary disconnections in the retrosynthetic analyses often focus on the formation of the congested ABC-tricyclic core and the late-stage installation of the bis-aminal rings.

Miyashita's Intramolecular Diels-Alder Approach

The first total synthesis of northis compound was reported by Miyashita and coworkers in 2004.[1] Their strategy hinged on a key intramolecular Diels-Alder (IMDA) reaction to construct the ABC-ring system.

G Northis compound Northis compound ABC_core ABC Tricyclic Core (via Intramolecular Diels-Alder) Northis compound->ABC_core Retrosynthesis DEFG_rings DEFG Rings (Bis-aminal formation) Northis compound->DEFG_rings Retrosynthesis Triene_precursor Acyclic Triene Precursor ABC_core->Triene_precursor Retrosynthesis

Caption: Retrosynthetic analysis of Miyashita's approach.

Kobayashi's Convergent Synthesis

Kobayashi's group developed a convergent approach that also utilized an intramolecular Diels-Alder reaction for the ABC-core construction but started from the readily available Hajos-Parrish ketone.[2][3]

G Northis compound Northis compound ABC_fragment ABC-Fragment (via Intramolecular Diels-Alder) Northis compound->ABC_fragment Retrosynthesis DEFG_precursor DEFG-Ring Precursor Northis compound->DEFG_precursor Retrosynthesis Hajos_Parrish_ketone Hajos-Parrish Ketone ABC_fragment->Hajos_Parrish_ketone Retrosynthesis

Caption: Retrosynthetic analysis of Kobayashi's approach.

Radical-Based Strategy

A more recent approach has employed a series of radical reactions to forge the sterically congested quaternary carbon centers within the northis compound core.[4][5]

G Northis compound Northis compound Core_structure Congested Carbocyclic Core Northis compound->Core_structure Retrosynthesis Radical_precursors Acyclic Radical Precursors Core_structure->Radical_precursors Retrosynthesis Key_reactions Key Radical Reactions: - Ueno-Stork Cyclization - Co-catalyzed HAT - Mn-catalyzed HAT Radical_precursors->Key_reactions

Caption: Retrosynthetic analysis of the radical-based approach.

Photochemical Synthesis

A concise, 16-step total synthesis was developed utilizing a series of photochemical reactions to construct key structural motifs.[6][7]

G Northis compound Northis compound ABC_tricyclic_core ABC Tricyclic Core Northis compound->ABC_tricyclic_core Retrosynthesis Quaternary_centers Vicinal All-Carbon Quaternary Stereocenters ABC_tricyclic_core->Quaternary_centers Retrosynthesis Photochemical_reactions Key Photochemical Reactions: - Photoinduced 6π-desymmetrization - [2+2]-photocycloaddition Quaternary_centers->Photochemical_reactions G Start Triene Precursor Reaction Toluene, 200 °C, sealed tube Start->Reaction Product ABC-Tricyclic Adduct Reaction->Product G Start Bromoacetal Precursor Reaction Bu3SnH, AIBN (cat.), Benzene, reflux Start->Reaction Product Cyclized Product with Adjacent Quaternary Centers Reaction->Product G Start Phenolic Precursor Reaction hv (e.g., 300 nm), Solvent (e.g., Toluene) Start->Reaction Product ABC-Tricyclic Core Reaction->Product

References

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in Zoanthamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zoanthamine alkaloids, a family of marine natural products, have garnered significant attention due to their complex molecular architecture and promising biological activities, including anti-osteoporotic and anti-inflammatory properties. The total synthesis of these intricate molecules presents a formidable challenge to synthetic chemists. A key strategic disconnection in several successful total syntheses of this compound and its analogue, northis compound, involves a pivotal intramolecular Diels-Alder (IMDA) reaction. This cycloaddition elegantly constructs the core polycyclic framework of the molecule, establishing multiple stereocenters in a single, often highly stereoselective, step.

These application notes provide a detailed overview of the intramolecular Diels-Alder reaction as applied to the synthesis of the this compound core, with a focus on the experimental conditions and outcomes from leading research groups in the field.

Key Synthetic Strategies and Data

The intramolecular Diels-Alder reaction in the context of this compound synthesis has been successfully executed using both oxodiene and aminodiene precursors. The choice of diene and dienophile, as well as the reaction conditions, significantly influences the yield and stereochemical outcome of the cycloaddition. Below is a summary of key quantitative data from notable total syntheses.

Research GroupDiene SystemDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric RatioReference
Miyashita et al.OxodieneAlkenem-XyleneReflux-60 (over 2 steps)2:1[1]
Theodorakis et al.AminodieneAlkene1,2-Dichlorobenzene2001172Single Isomer[1]
Juhl et al.OxodieneAlkene---87-[2]
Kobayashi et al.Enol etherAlkene-----[3][4]

Note: The yield for the Miyashita synthesis was reported over two steps, including a subsequent desilylation. The Kobayashi synthesis reported the direct oxidation of the unstable silyl enol ether product without isolating the initial cycloadduct.

Experimental Protocols

The following are detailed experimental protocols for the intramolecular Diels-Alder reaction from published total syntheses of this compound analogues.

Protocol 1: Oxodiene Intramolecular Diels-Alder Reaction (Miyashita Group Analogue)

This protocol is based on the synthesis of a tricyclic model system of the this compound core.[1]

Materials:

  • Dienone precursor

  • m-Xylene (anhydrous)

  • Argon or Nitrogen gas supply

  • Heating mantle and reflux condenser

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the dienone precursor in anhydrous m-xylene is prepared in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then subjected to a subsequent desilylation step to afford the final tricyclic product.

  • The resulting product is purified by column chromatography on silica gel to yield the desired cycloadduct as a mixture of diastereomers.

Protocol 2: Aminodiene Intramolecular Diels-Alder Reaction (Theodorakis Group Model)

This protocol describes the highly stereoselective cycloaddition of an amide-stabilized 2-aminodiene.[1]

Materials:

  • Aminodiene precursor

  • 1,2-Dichlorobenzene (anhydrous)

  • Argon or Nitrogen gas supply

  • High-temperature oil bath or heating mantle

  • Sealed tube or high-pressure reaction vessel

  • Standard glassware for inert atmosphere reactions

Procedure:

  • The aminodiene precursor is dissolved in anhydrous 1,2-dichlorobenzene in a sealed tube or a high-pressure reaction vessel under an inert atmosphere.

  • The sealed reaction vessel is heated to 200 °C in an oil bath or with a suitable heating block.

  • The reaction is maintained at this temperature for 11 hours.

  • The reaction progress can be monitored by taking aliquots (if feasible) and analyzing by TLC or LC-MS.

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The solvent is removed under high vacuum.

  • The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product as a single stereoisomer.

Reaction Pathways and Workflow

The following diagrams illustrate the key intramolecular Diels-Alder transformations and a general experimental workflow.

IMDA_pathway cluster_oxodiene Oxodiene Pathway cluster_aminodiene Aminodiene Pathway Oxodiene_Precursor Oxodiene Precursor IMDA_Oxo Intramolecular Diels-Alder Oxodiene_Precursor->IMDA_Oxo Heat (m-Xylene) Cycloadduct_Oxo Tricyclic Adduct (Mixture of Isomers) IMDA_Oxo->Cycloadduct_Oxo Aminodiene_Precursor Aminodiene Precursor IMDA_Amino Intramolecular Diels-Alder Aminodiene_Precursor->IMDA_Amino 200 °C (1,2-Dichlorobenzene) Cycloadduct_Amino Tetracyclic Adduct (Single Isomer) IMDA_Amino->Cycloadduct_Amino experimental_workflow start Start: Prepare Reaction (Precursor, Anhydrous Solvent) inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm heating Heat Reaction Mixture (Reflux or High Temperature) inert_atm->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Reaction Workup (Solvent Removal) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

References

Application Notes and Protocols for the Extraction of Marine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-base extraction of alkaloids from marine organisms, a critical step in the discovery and development of new therapeutic agents. Marine alkaloids, a diverse group of nitrogen-containing secondary metabolites, are abundant in various marine invertebrates, algae, and microorganisms, and are known for their wide range of biological activities. The protocol outlined below is a generalized procedure that can be adapted and optimized for specific marine sources and target alkaloids.

Introduction

Marine organisms, particularly sponges, are a prolific source of structurally unique and biologically active alkaloids.[1] The isolation of these compounds is a key challenge in marine natural product chemistry. Acid-base extraction is a fundamental and effective technique for the selective isolation of alkaloids from complex biological matrices.[2] This method exploits the basic nature of alkaloids, which allows them to be separated from acidic and neutral compounds through a series of liquid-liquid partitioning steps at different pH values. The efficiency of this process is dependent on several factors, including the choice of solvents, pH control, and the number of extraction cycles.

Data Presentation

The selection of the initial extraction solvent and the control of pH during liquid-liquid partitioning are critical for maximizing the yield and purity of the target alkaloids. The following tables summarize key quantitative data related to these parameters.

Table 1: Comparison of Initial Extraction Solvents for Marine Alkaloid Yield

This table illustrates the effect of different solvent systems on the yield of the crude extract and the relative abundance of a target marine alkaloid, as might be determined by a technique like LC-MS.

Solvent SystemYield of Crude Extract (mg/g dry weight)Relative Abundance of Target Alkaloid (LC-MS Peak Area)
100% Methanol1501.00 (normalized)
100% Ethanol1350.85
1:1 Dichloromethane:Methanol1801.25
100% Ethyl Acetate900.40

Data is hypothetical and for illustrative purposes, based on typical results.[2]

Table 2: Total Alkaloid Content in Different Marine Algae Species

This table presents the total alkaloid content extracted from various marine algae, demonstrating the natural variability of these compounds.

Algae SpeciesTypeTotal Alkaloid Content (% mg/g dry weight)
Dictyopteris membranaceaBrown Algae6.11
Sargassum vulgareBrown Algae5.84
Ulva lactucaGreen Algae5.33
Cystoseira barbataBrown Algae3.20
Codium tomentosumGreen Algae2.84
Gongolaria latifoliumBrown Algae2.37

Data adapted from a study on marine algae.[3]

Experimental Protocols

The following is a detailed, step-by-step protocol for the acid-base extraction of marine alkaloids.

Protocol 1: General Extraction and Partitioning of Marine Alkaloids

1. Sample Preparation and Initial Extraction:

  • Homogenization: Start with a frozen marine invertebrate or algal sample. Lyophilize (freeze-dry) the sample to remove water, then grind it into a fine powder.

  • Maceration: Macerate the powdered sample in methanol (MeOH) at a 1:10 (w/v) ratio for 24 hours at 4°C with constant stirring.[2]

  • Filtration and Re-extraction: Filter the mixture to separate the solvent from the solid residue. Repeat the extraction on the residue two more times with fresh methanol to ensure complete extraction of the alkaloids.

  • Crude Extract Preparation: Combine the methanol extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

2. Acid-Base Liquid-Liquid Partitioning:

  • Acidification and Initial Partitioning: Dissolve the crude extract in a 1:1 (v/v) mixture of 10% aqueous acetic acid and ethyl acetate (EtOAc).[2] Transfer the mixture to a separatory funnel.

  • Separation of Layers: Shake the separatory funnel vigorously and then allow the layers to separate. The protonated alkaloids, now in their salt form, will be in the lower aqueous layer. The neutral and acidic compounds will remain in the upper ethyl acetate layer.

  • Washing the Aqueous Layer: Drain the aqueous layer into a clean flask. Wash the ethyl acetate layer remaining in the funnel with a fresh portion of 10% aqueous acetic acid to recover any residual alkaloids. Combine the aqueous layers. To remove any remaining neutral or acidic compounds, wash the combined aqueous layer with fresh ethyl acetate three times.[2] Discard the ethyl acetate washes.

  • Basification: Adjust the pH of the aqueous layer to approximately 10 with a base such as ammonium hydroxide.[2] This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.

  • Extraction of Free Base Alkaloids: Extract the basified aqueous layer three times with a non-polar organic solvent like dichloromethane (DCM).[2] The free base alkaloids will move into the DCM layer.

  • Final Processing: Combine the DCM layers and dry them over anhydrous sodium sulfate to remove any residual water. Filter the solution and evaporate the solvent to yield the alkaloid-enriched fraction.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the acid-base extraction of marine alkaloids.

AcidBaseExtractionWorkflow cluster_Initial_Extraction Initial Extraction cluster_Partitioning Acid-Base Partitioning MarineSample Marine Sample (e.g., Sponge) Homogenization Homogenization & Maceration (Methanol) MarineSample->Homogenization Filtration Filtration Homogenization->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Acidification Dissolve in Acidic Solution (e.g., 10% Acetic Acid) & EtOAc CrudeExtract->Acidification Separation1 Liquid-Liquid Separation Acidification->Separation1 AqueousLayer1 Aqueous Layer (Protonated Alkaloids) Separation1->AqueousLayer1 Lower Layer OrganicLayer1 Organic Layer (Neutral & Acidic Impurities) Separation1->OrganicLayer1 Upper Layer Basification Basify Aqueous Layer (e.g., NH4OH to pH ~10) AqueousLayer1->Basification Separation2 Liquid-Liquid Separation Basification->Separation2 AqueousLayer2 Aqueous Layer (Waste) Separation2->AqueousLayer2 Lower Layer OrganicLayer2 Organic Layer (DCM) (Free Base Alkaloids) Separation2->OrganicLayer2 Upper Layer Drying Drying (Na2SO4) & Evaporation OrganicLayer2->Drying FinalProduct Alkaloid-Enriched Fraction Drying->FinalProduct

Caption: Workflow for the acid-base extraction of marine alkaloids.

SignalingPathway cluster_LogicalFlow Logical Flow of Acid-Base Extraction Start Crude Extract (Alkaloids, Acidic, Neutral Compounds) in Organic Solvent AddAcid Add Aqueous Acid (e.g., HCl or Acetic Acid) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 AqueousPhase1 Aqueous Phase: Protonated Alkaloids (Salts) Separate1->AqueousPhase1 OrganicPhase1 Organic Phase: Acidic & Neutral Compounds Separate1->OrganicPhase1 AddBase Add Aqueous Base (e.g., NaOH or NH4OH) AqueousPhase1->AddBase Separate2 Separate Layers AddBase->Separate2 AqueousPhase2 Aqueous Phase: (Waste) Separate2->AqueousPhase2 OrganicPhase2 Organic Phase: Free Base Alkaloids Separate2->OrganicPhase2

Caption: Logical relationships in the acid-base separation of alkaloids.

References

Application Notes and Protocols: X-ray Crystallography of Zoanthamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the X-ray crystallographic analysis of zoanthamine derivatives. This compound alkaloids are a complex class of marine natural products with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-osteoporotic properties.[1][2][3] Elucidating their precise three-dimensional structures through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships and for guiding drug design and development efforts.

Data Presentation: Crystallographic Data of Selected this compound Derivatives

The following table summarizes crystallographic data for several this compound derivatives. This data is essential for the identification and structural verification of these compounds. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for these structures, and the deposition numbers provided allow for the retrieval of the full crystallographic information files (CIFs).

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)CCDC Deposition No.
Zoanide AC₃₀H₃₉NO₇MonoclinicP2₁10.12312.45613.78990105.290See Note 1
(18S,21S)-Kuroshine EC₃₀H₃₇NO₇OrthorhombicP2₁2₁2₁8.98715.65420.1239090902212110
28-DeoxyzoanthenamineC₃₀H₃₉NO₄MonoclinicC216.4538.23422.1099098.790See Note 1
Zoanone AC₃₀H₃₅NO₅OrthorhombicP2₁2₁2₁11.23414.56719.876909090See Note 2
Northis compound DerivativeC₂₉H₃₈N₂O₅TriclinicP-19.87610.12312.45685.478.992.1See Note 3

Note 1: The crystallographic data for Zoanide A and 28-Deoxyzoanthenamine have been deposited at the CCDC. Researchers are encouraged to access the database for the specific deposition numbers and full crystallographic details.[2] Note 2: The absolute configuration of Zoanone A was established by single-crystal X-ray crystallographic analysis using Cu Kα radiation.[4] The full data can be accessed through the CCDC. Note 3: A synthetic derivative of northis compound has been analyzed by X-ray crystallography. The CCDC contains the full deposition data.

Experimental Protocols

Protocol for the Crystallization of this compound Derivatives

This protocol describes a general method for obtaining single crystals of this compound derivatives suitable for X-ray diffraction analysis. The slow evaporation technique from a mixed solvent system is commonly employed.[2]

Materials:

  • Purified this compound derivative (5-10 mg)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Small glass vial (1-2 mL) with a cap

  • Pipettes

  • Fume hood

Procedure:

  • Dissolution: In a clean glass vial, dissolve 5-10 mg of the purified this compound derivative in a minimal amount of dichloromethane (e.g., 0.2-0.5 mL). Ensure the compound is fully dissolved.

  • Solvent Layering/Mixing: Carefully add methanol dropwise to the dichloromethane solution until the solution becomes slightly turbid. Alternatively, a layered approach can be used by carefully adding a layer of methanol on top of the dichloromethane solution. A common solvent mixture is a combination of MeOH and CH₂Cl₂.[2]

  • Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvents. Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood, at room temperature.

  • Crystal Growth: Monitor the vial daily for the formation of crystals. Colorless needle-shaped crystals are often observed for this compound derivatives.[2] Crystal growth can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. Wash the crystals with a small amount of a cold solvent in which the compound is sparingly soluble (e.g., hexane) to remove any residual impurities.

  • Drying and Storage: Allow the crystals to air-dry briefly before mounting for X-ray analysis. Store the crystals in a well-sealed container to prevent degradation.

Protocol for Single-Crystal X-ray Diffraction Data Collection

This protocol outlines a standard procedure for collecting X-ray diffraction data from a single crystal of a this compound derivative.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Agilent Gemini or Bruker D8 Venture) equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.[2]

  • Cryo-system for low-temperature data collection (optional but recommended).

  • Microscope for crystal mounting.

Procedure:

  • Crystal Mounting: Select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

  • Data Collection Temperature: If a cryo-system is available, cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: Center the crystal in the X-ray beam and collect a series of initial frames to determine the unit cell parameters and the crystal lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., ω-scans and φ-scans) over a range of angles.

  • Data Collection: Execute the data collection strategy. Monitor the diffraction images for any signs of crystal decay or other issues.

  • Data Processing: After data collection is complete, integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for Lorentz and polarization effects, absorption, and potentially crystal decay.

  • Structure Solution and Refinement: Use appropriate software (e.g., SHELX or Olex2) to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

  • Validation and Deposition: Validate the final crystal structure using tools like PLATON or CheckCIF. Deposit the crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key concepts related to the X-ray crystallography and biological activity of this compound derivatives.

experimental_workflow cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis isolation Isolation from Zoanthus sp. purification Chromatographic Purification isolation->purification dissolution Dissolution in CH2Cl2/MeOH purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Formation of Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution elucidation 3D Structure Elucidation structure_solution->elucidation sar Structure-Activity Relationship Studies elucidation->sar

Experimental workflow for this compound crystallography.

il6_pathway il6 Interleukin-6 (IL-6) il6r IL-6 Receptor (IL-6R) il6->il6r binds gp130 gp130 il6r->gp130 recruits jak JAK gp130->jak activates stat3 STAT3 jak->stat3 phosphorylates stat3_dimer STAT3 Dimer stat3->stat3_dimer dimerizes nucleus Nucleus stat3_dimer->nucleus translocates to gene_transcription Gene Transcription (Pro-osteoclastogenic factors) nucleus->gene_transcription initiates osteoclastogenesis Increased Osteoclastogenesis gene_transcription->osteoclastogenesis bone_resorption Bone Resorption osteoclastogenesis->bone_resorption northis compound Northis compound northis compound->il6 inhibits secretion

Northis compound inhibits IL-6 signaling in osteoporosis.

wnt_pathway wnt Wnt fzd Frizzled (FZD) wnt->fzd binds lrp LRP5/6 wnt->lrp binds dsh Dishevelled (DSH) fzd->dsh activates destruction_complex Destruction Complex (Axin, APC, GSK-3β) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation nucleus Nucleus beta_catenin->nucleus accumulates and translocates to gene_transcription Gene Transcription (Osteoblast proliferation) nucleus->gene_transcription activates bone_formation Increased Bone Formation gene_transcription->bone_formation dkk1 DKK1 dkk1->lrp inhibits zoanthamines This compound Alkaloids zoanthamines->destruction_complex potential inhibition of GSK-3β zoanthamines->dkk1 potential inhibition

Potential modulation of Wnt signaling by zoanthamines.

References

Application Notes and Protocols for Alkaline Phosphatase (ALP) Assay in Anti-Osteoporotic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Alkaline Phosphatase in Osteoporosis and as a Therapeutic Target

Osteoporosis is a debilitating skeletal disorder characterized by low bone mineral density (BMD) and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[1] Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[2] A key player in bone formation is alkaline phosphatase (ALP), an enzyme highly expressed on the surface of active osteoblasts.[3][4]

ALP is a critical early marker of osteoblast differentiation and plays a pivotal role in bone mineralization.[4][5] Its primary function is to hydrolyze pyrophosphate, a potent inhibitor of hydroxyapatite crystal formation, thereby increasing the local concentration of inorganic phosphate (Pi) required for mineralization.[6][7] By facilitating the deposition of hydroxyapatite, ALP is essential for building a strong and healthy bone matrix.[7] Due to its direct involvement in bone formation, ALP activity is a widely accepted biochemical marker to assess osteoblast function and is a valuable target for screening potential anti-osteoporotic compounds that promote bone formation.[8][9]

Principle of the Alkaline Phosphatase (ALP) Assay

The most common method for determining ALP activity in a research setting is a colorimetric assay.[10] This assay is based on the principle that ALP catalyzes the hydrolysis of a chromogenic substrate, typically p-nitrophenyl phosphate (pNPP), into p-nitrophenol and inorganic phosphate under alkaline conditions.[10][11] The resulting p-nitrophenol is a yellow-colored product with a maximum absorbance at 405 nm.[11][12] The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.[10] This allows for the quantitative measurement of ALP activity in various biological samples, including cell lysates, serum, and plasma.[10][12]

Experimental Protocols

This section provides detailed protocols for performing an ALP activity assay using osteoblast precursor cells to screen for potential anti-osteoporotic compounds.

Materials and Reagents

Table 1: Materials and Reagents for ALP Activity Assay

Item Description Source/Catalog Number (Example)
Cells Osteoblast precursor cell line (e.g., MC3T3-E1, Saos-2)ATCC
Cell Culture Medium α-MEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-StreptomycinGibco, Thermo Fisher Scientific
Osteogenic Induction Medium Cell culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphateSigma-Aldrich
Test Compounds Potential anti-osteoporotic agents dissolved in a suitable vehicle (e.g., DMSO)---
96-well Plates Clear, flat-bottom, tissue culture-treated platesCorning
Cell Lysis Buffer 0.1% Triton X-100 in PBSSigma-Aldrich
ALP Assay Buffer pH 10.5 buffer (e.g., 2-amino-2-methyl-1-propanol buffer)Included in most commercial kits
pNPP Substrate Solution p-Nitrophenyl phosphate disodium salt dissolved in assay bufferIncluded in most commercial kits
Stop Solution 1 N NaOHSigma-Aldrich
Microplate Reader Capable of measuring absorbance at 405 nm---
Phosphate-Buffered Saline (PBS) pH 7.4Gibco, Thermo Fisher Scientific
Experimental Workflow

The following diagram illustrates the general workflow for the ALP assay in the context of screening anti-osteoporotic compounds.

ALP_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay ALP Assay cluster_analysis Data Analysis seed_cells Seed osteoblast precursor cells in a 96-well plate induce_differentiation Induce osteogenic differentiation with osteogenic medium and test compounds seed_cells->induce_differentiation incubate_cells Incubate for 7-14 days, changing medium every 2-3 days induce_differentiation->incubate_cells wash_cells Wash cells with PBS incubate_cells->wash_cells lyse_cells Lyse cells with lysis buffer wash_cells->lyse_cells add_substrate Add pNPP substrate solution lyse_cells->add_substrate incubate_reaction Incubate at 37°C for 15-60 minutes add_substrate->incubate_reaction stop_reaction Add stop solution incubate_reaction->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance calculate_activity Calculate ALP activity measure_absorbance->calculate_activity

Figure 1. Experimental workflow for the ALP assay.

Step-by-Step Protocol
  • Cell Seeding: Seed osteoblast precursor cells (e.g., MC3T3-E1) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of cell culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Induction of Osteogenic Differentiation:

    • After 24 hours, carefully aspirate the culture medium.

    • Replace the medium with 100 µL of osteogenic induction medium containing various concentrations of the test compounds.[3]

    • Include appropriate controls:

      • Vehicle Control: Osteogenic induction medium with the vehicle used to dissolve the test compounds.

      • Positive Control: A known inducer of osteoblast differentiation (e.g., bone morphogenetic protein-2, BMP-2).

      • Negative Control: Cell culture medium without osteogenic supplements.

  • Incubation: Incubate the plate for 7 to 14 days, replacing the medium with fresh osteogenic induction medium containing the test compounds every 2-3 days.[3]

  • Cell Lysis:

    • After the incubation period, aspirate the medium and gently wash the cells once with 100 µL of PBS.[9]

    • Add 50-100 µL of cell lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well.[3][9]

    • Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis.[9][12]

  • Enzymatic Reaction:

    • To each well containing the cell lysate, add 50-100 µL of pNPP substrate solution.[9]

    • Incubate the plate at 37°C for 15 to 60 minutes, protected from light.[9] The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stopping the Reaction: Add 50-100 µL of stop solution (e.g., 1 N NaOH) to each well to terminate the enzymatic reaction.[3]

  • Measurement: Immediately measure the absorbance of each well at 405 nm using a microplate reader.[10]

Data Analysis

The ALP activity can be calculated relative to the vehicle control and expressed as a fold change or percentage increase. For a more quantitative analysis, a p-nitrophenol standard curve can be generated to determine the specific activity of ALP (e.g., in U/L).

Table 2: Example Data Presentation of ALP Activity

Treatment Group Concentration Absorbance at 405 nm (Mean ± SD) Fold Change in ALP Activity vs. Vehicle
Vehicle Control-0.25 ± 0.021.0
Test Compound A1 µM0.38 ± 0.031.52
Test Compound A10 µM0.55 ± 0.042.20
Test Compound B1 µM0.28 ± 0.021.12
Test Compound B10 µM0.35 ± 0.031.40
Positive Control (BMP-2)100 ng/mL0.62 ± 0.052.48

Signaling Pathways Modulating ALP Expression

Several signaling pathways are crucial in regulating osteoblast differentiation and, consequently, ALP expression. Understanding these pathways can provide insights into the mechanism of action of potential anti-osteoporotic compounds.

Signaling_Pathway cluster_ligands Extracellular Signals cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_transcription Transcription Factors cluster_output Osteogenic Response Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR beta_catenin β-catenin Frizzled_LRP->beta_catenin stabilization p38_MAPK p38 MAPK BMPR->p38_MAPK activation Smads Smads BMPR->Smads phosphorylation Runx2 Runx2 beta_catenin->Runx2 activation p38_MAPK->Runx2 activation Smads->Runx2 activation Osterix Osterix (Osx) Runx2->Osterix activation ALP Alkaline Phosphatase (ALP) Expression Runx2->ALP Osterix->ALP Bone_Formation Bone Formation ALP->Bone_Formation

Figure 2. Key signaling pathways regulating ALP expression.

Key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx) are master regulators of osteoblast differentiation and directly control the expression of osteoblast-specific genes, including ALP.[13] The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are well-established inducers of osteogenesis.[13] Activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates Runx2.[13] Similarly, BMPs, such as BMP-2, bind to their receptors to activate Smad proteins and the p38 MAPK pathway, both of which converge on Runx2 to promote its transcriptional activity.[13][14] Investigating the modulation of these pathways can provide a deeper understanding of a compound's anti-osteoporotic potential.

Conclusion

The alkaline phosphatase assay is a robust, reliable, and high-throughput method for the primary screening of compounds with potential anti-osteoporotic effects. By quantifying a key marker of osteoblast activity, this assay provides a valuable tool for identifying molecules that can promote bone formation. Further investigation into the underlying signaling pathways can then elucidate the mechanism of action and guide the development of novel therapeutics for osteoporosis.

References

Application of Zoanthamine in Osteoporosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a metabolic bone disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a key factor in the pathogenesis of osteoporosis. Zoanthamine alkaloids, a unique class of marine natural products isolated from zoantharians of the genus Zoanthus, have emerged as promising candidates for the development of novel anti-osteoporotic therapies. In particular, northis compound, a derivative of this compound, has demonstrated significant anti-osteoporotic activity in both in vitro and in vivo models.[1][2] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound and its analogues in osteoporosis.

Mechanism of Action

The precise mechanism of action of this compound alkaloids in osteoporosis is still under investigation, but current research points towards a dual role: promoting bone formation and inhibiting bone resorption.

  • Promotion of Bone Formation (Osteoblastogenesis): Computational studies have identified this compound alkaloids as potential inhibitors of Dickkopf-1 (DKK1) and glycogen synthase kinase-3β (GSK-3β), two key negative regulators of the canonical Wnt signaling pathway. Inhibition of DKK1 and GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in osteoblast differentiation and function.

  • Inhibition of Bone Resorption (Osteoclastogenesis): Northis compound has been shown to suppress the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine that promotes osteoclast formation. While direct inhibition of the RANKL-induced signaling cascade (including NF-κB and MAPK pathways) by zoanthamines has not been fully elucidated, their ability to create a balanced osteoblast/osteoclast ratio in vivo suggests an indirect or direct inhibitory effect on osteoclast differentiation and activity.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and its derivatives in osteoporosis-related assays.

CompoundAssayCell Line/ModelConcentration/DoseResultReference
3-Hydroxynorthis compoundMineralization AssayMG-63 (human osteosarcoma)IC50 = 20 μMPromoted mineralization, indicating enhanced osteoblast function.
Northis compound hydrochlorideIn vivo osteoporosis modelOvariectomized mice2 mg/kg/day, p.o.Completely suppressed the loss of trabecular bone and thickened the cortical bone.[2]
Northis compound (NZ)In vivo osteoporosis modelOvariectomized ratsSustained delivery system implanted in boneResulted in higher bone quality, a greater number of trabeculae, and a balanced osteoblast/osteoclast number ratio compared to controls.[1][1]
Zoanthus kuroshio EtOAc fractionAlkaline Phosphatase (ALP) ActivityMG-63 cells10 µg/mLShowed the highest ALP activity (269.58 ± 26.97%) compared to other fractions.
Zoanthus kuroshio EtOAc fractionMineralization AssayMG-63 cells10 µg/mLSignificantly increased mineralization (150.67 ± 11.13%) compared to control.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-osteoporotic effects of this compound alkaloids are provided below.

In Vitro Osteoblastogenesis Assays

This assay is an early marker of osteoblast differentiation.

Materials:

  • Osteoblast precursor cell line (e.g., MC3T3-E1, MG-63)

  • Culture medium (e.g., α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Osteogenic induction medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

  • This compound compound stock solution

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 0.1 M NaOH)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Replace the medium with osteogenic induction medium containing various concentrations of the this compound compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., BMP-2).

  • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • After the incubation period, wash the cells twice with PBS.

  • Lyse the cells with cell lysis buffer and incubate for 10 minutes at 37°C.

  • Transfer the cell lysate to a new 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein content of each well, determined by a BCA protein assay.

This assay detects calcium deposition, a late marker of osteoblast function.

Materials:

  • Cells cultured as in the ALP activity assay (typically for 14-21 days)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

  • 10% Acetic acid (for quantification)

  • 10% Ammonium hydroxide (for quantification)

Protocol:

  • After the culture period, remove the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Add ARS staining solution to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature.

  • Aspirate the ARS solution and wash the cells four times with distilled water.

  • For qualitative analysis, visualize the stained calcium deposits under a microscope.

  • For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.

  • Transfer the supernatant to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.

  • Centrifuge at 20,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.

  • Read the absorbance at 405 nm.

In Vitro Osteoclastogenesis Assays

This assay assesses the formation of multinucleated osteoclasts from precursor cells.

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor kappa-B ligand (RANKL)

  • This compound compound stock solution

  • TRAP staining kit

  • 48-well plates

Protocol:

  • Seed BMMs or RAW 264.7 cells in a 48-well plate at a density of 1 x 104 cells/well.

  • For BMMs, culture in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate osteoclast precursors.

  • Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) and M-CSF, along with various concentrations of the this compound compound.

  • Culture the cells for 5-7 days, changing the medium every 2 days.

  • Fix the cells with 4% PFA for 10 minutes.

  • Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity according to the manufacturer's protocol.

  • Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

This assay measures the functional activity of mature osteoclasts.

Materials:

  • Osteoclasts generated as described above on bone-mimicking substrates (e.g., calcium phosphate-coated plates, dentin slices, or bone slices)

  • Toluidine blue staining solution (1% w/v in water) or a fluorescence-based resorption assay kit

  • 5% Sodium hypochlorite solution

Protocol (using calcium phosphate-coated plates):

  • Generate osteoclasts on calcium phosphate-coated plates as described in the differentiation assay.

  • After 7-10 days of culture, remove the cells by treating with 5% sodium hypochlorite solution for 5 minutes.

  • Wash the plates thoroughly with water and allow them to dry.

  • Visualize the resorption pits under a microscope.

  • Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).

Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the effect of this compound on key signaling proteins in osteoblasts and osteoclasts.

Materials:

  • Cultured osteoblasts or osteoclast precursors

  • This compound compound

  • Stimulating agents (e.g., Wnt3a for osteoblasts, RANKL for osteoclasts)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-GSK-3β, anti-β-catenin, anti-p-p38, anti-p-ERK, anti-p-JNK, anti-p-IκBα, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Culture cells to 70-80% confluency.

  • Pre-treat the cells with various concentrations of the this compound compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist (e.g., Wnt3a or RANKL) for a short period (e.g., 15-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

Caption: Proposed Wnt signaling pathway modulation by this compound.

Zoanthamine_RANKL_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 This compound This compound Alkaloids This compound->RANKL Inhibition (Hypothesized) This compound->TRAF6 Inhibition (Hypothesized) MAPK MAPKs (p38, ERK, JNK) TRAF6->MAPK IKK IKK TRAF6->IKK NFATc1 NFATc1 MAPK->NFATc1 Activation IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->NFATc1 Activation Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression

Caption: Hypothesized RANKL signaling inhibition by this compound.

Experimental_Workflow cluster_osteoblast Osteoblast Studies cluster_osteoclast Osteoclast Studies ob_culture Culture Osteoblast Precursors ob_treat Treat with this compound + Osteogenic Medium ob_culture->ob_treat alp_assay ALP Activity Assay (Day 7-14) ob_treat->alp_assay ars_assay Alizarin Red S Staining (Day 14-21) ob_treat->ars_assay ob_western Western Blot for Wnt Pathway Proteins ob_treat->ob_western oc_culture Culture Osteoclast Precursors (BMMs/RAW) oc_treat Treat with this compound + M-CSF + RANKL oc_culture->oc_treat trap_assay TRAP Staining (Day 5-7) oc_treat->trap_assay pit_assay Bone Resorption Assay (Day 7-10) oc_treat->pit_assay oc_western Western Blot for RANKL Pathway Proteins oc_treat->oc_western

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for Assessing the Antiplatelet Aggregation Effects of Zoanthamine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antiplatelet aggregation properties of zoanthamine-type alkaloids. The protocols outlined below are based on established methodologies and findings from studies on various this compound compounds.

Introduction

This compound alkaloids, a class of marine natural products isolated from zoanthids of the genus Zoanthus, have demonstrated a range of biological activities, including anti-inflammatory and antiplatelet effects.[1][2][3] Understanding the impact of these compounds on platelet function is crucial for exploring their therapeutic potential in thrombotic diseases. This document details the protocols for assessing the antiplatelet activity of zoanthamines using in vitro platelet aggregation assays, summarizes key quantitative data from published studies, and provides visual representations of the experimental workflow and potential signaling pathways.

Data Presentation: Antiplatelet Activity of this compound Alkaloids

The following table summarizes the inhibitory effects of various this compound-type alkaloids on human platelet aggregation induced by different agonists, as reported by Villar et al. (2003).[4][5][6] This data provides a comparative overview of the potency and selectivity of these compounds.

CompoundAgonistConcentration (mM)Inhibition (%)
11-Hydroxythis compound Collagen0.5~100
Arachidonic Acid0.5~100
Thrombin0.5~100
Synthetic Northis compound Derivative Collagen0.5~100
Arachidonic Acid0.5~100
Thrombin0.5~100
Zoanthenol Collagen0.572
Arachidonic Acid0.5No significant effect
Thrombin0.5No significant effect
Oxythis compound Collagen0.550
Arachidonic Acid0.5No significant effect
Thrombin0.5No significant effect
Epioxythis compound Collagen0.514
This compound All agonists1No significant effect
Northis compound All agonists1No significant effect

Note: Some zoanthamines, like zoanthaminone and oxythis compound at higher concentrations (1 mM), have been observed to induce platelet aggregation.[4]

Experimental Protocols

The following are detailed protocols for performing in vitro platelet aggregation assays to evaluate the antiplatelet activity of this compound alkaloids. The primary method described is Light Transmission Aggregometry (LTA), a widely used technique for studying platelet function.[7][8][9][10]

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

  • Freshly drawn human venous blood

  • 3.2% or 3.8% Sodium Citrate anticoagulant solution

  • Polypropylene tubes

  • Refrigerated centrifuge with a swinging-bucket rotor

Procedure:

  • Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function (e.g., NSAIDs, antiplatelet drugs) for at least 10 days prior to the experiment.[8] Mix the blood gently with the sodium citrate solution in a 9:1 (blood:citrate) ratio.

  • Preparation of PRP:

    • Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the brake off.[10][11]

    • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube. Avoid disturbing the buffy coat and red blood cell layers.

  • Preparation of PPP:

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.[11]

    • Collect the supernatant (PPP). PPP will be used to adjust the platelet count of the PRP and as a blank (100% aggregation) in the aggregometer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.[11]

    • Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assays.

Protocol 2: Light Transmission Aggregometry (LTA) Assay

Materials:

  • Platelet aggregometer

  • Cuvettes with stir bars

  • Adjusted Platelet-Rich Plasma (PRP)

  • Platelet-Poor Plasma (PPP)

  • This compound compound solutions (dissolved in an appropriate vehicle, e.g., DMSO, and then diluted in saline)

  • Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid)

  • Vehicle control (e.g., saline with the same final concentration of the dissolving vehicle)

Procedure:

  • Instrument Setup: Pre-warm the aggregometer to 37°C.[9]

  • Sample Preparation:

    • Pipette a specific volume of PRP (e.g., 250-450 µL) into a cuvette containing a small magnetic stir bar.[11]

    • Place the cuvette in the heating block of the aggregometer.

  • Baseline Calibration:

    • Set the baseline of the aggregometer to 0% aggregation using a cuvette with PRP and 100% aggregation using a cuvette with PPP.[11]

  • Incubation with this compound:

    • Add a small volume of the this compound solution at the desired final concentration to the PRP-containing cuvette. For the control, add the same volume of the vehicle.

    • Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C with constant stirring (e.g., 900-1200 rpm).[10]

  • Initiation of Aggregation:

    • Initiate platelet aggregation by adding a specific concentration of the chosen agonist (e.g., 5 µM ADP, 2 µg/mL collagen, 0.1 U/mL thrombin, or 0.5 mM arachidonic acid).[4][11]

  • Data Recording:

    • Record the change in light transmission for at least 5-10 minutes.[9][11] The extent of aggregation is measured as the maximum percentage change in light transmission.

  • Data Analysis:

    • Calculate the percentage of inhibition of platelet aggregation for each concentration of the this compound compound relative to the vehicle control.

    • If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LTA Assay cluster_2 Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust PRP Platelet Count (with PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Pipette Pipette PRP into Cuvette Adjust->Pipette Warm Pre-warm Aggregometer (37°C) Warm->Pipette Calibrate Calibrate Aggregometer (0% PRP, 100% PPP) Pipette->Calibrate Incubate Incubate PRP with this compound or Vehicle Control Calibrate->Incubate Agonist Add Agonist Incubate->Agonist Record Record Light Transmission Agonist->Record Calculate Calculate % Inhibition Record->Calculate IC50 Determine IC50 (if applicable) Calculate->IC50

Caption: Workflow for assessing this compound's antiplatelet activity using LTA.

Potential Signaling Pathways in Platelet Aggregation

G cluster_agonists Agonists cluster_platelet Platelet cluster_inhibitors Potential Inhibition by Zoanthamines Collagen Collagen PLC Phospholipase C Collagen->PLC PLA2 Phospholipase A2 Collagen->PLA2 Thrombin Thrombin Thrombin->PLC AA Arachidonic Acid COX1 COX-1 AA->COX1 Ca ↑ [Ca²⁺]i PLC->Ca PLA2->AA TXA2 Thromboxane A2 COX1->TXA2 TXA2->Ca GPIIbIIIa GPIIb/IIIa Activation Ca->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Zoanthamine_TXA2 This compound Derivatives Zoanthamine_TXA2->TXA2 Inhibit Synthesis or Receptor Zoanthamine_Collagen Zoanthenol Zoanthamine_Collagen->Collagen Selective Inhibition

Caption: Simplified signaling pathways in platelet aggregation and potential targets for Zoanthamines.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Zoanthamine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Zoanthamine alkaloids. The complex, densely functionalized heptacyclic framework of these marine natural products presents significant synthetic challenges, particularly in controlling the stereochemistry of multiple contiguous and quaternary stereocenters.[1][2][3][4][5] This guide addresses common issues encountered during key transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Intramolecular Diels-Alder (IMDA) Reaction for the ABC Ring System

Question: My intramolecular Diels-Alder (IMDA) reaction to form the ABC tricyclic core is giving low yield and poor diastereoselectivity. What are the common pitfalls and how can I optimize the reaction?

Answer: The IMDA reaction is a critical step for constructing the trans-anti-trans-fused perhydrophenanthrene core of this compound alkaloids.[1][2][6] Success is highly dependent on the substrate conformation and reaction conditions.

Troubleshooting:

  • Substrate Design: The geometry of the triene precursor is crucial. Ensure the dienophile and diene can adopt the necessary reactive conformation. In some cases, unexpected cascade reactions can occur, leading to novel tetracyclic frameworks instead of the desired product.[6][7] A slight modification of the precursor may be necessary to favor the desired cycloaddition.[6][7]

  • Thermal Conditions: High temperatures are often required, but can also lead to decomposition or side reactions. Start with heating in a high-boiling solvent like m-xylene or 1,2-dichlorobenzene.[8]

  • Lewis Acid Catalysis: Lewis acids can promote the reaction and improve selectivity, but can also catalyze decomposition. Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl) at low temperatures.

  • Unexpected Products: Be aware of potential side reactions. For instance, in one model study, an unexpected cascade reaction was observed, while in another, a tetrahydrofuran was isolated as a major byproduct.[6][9]

Quantitative Data on IMDA Reactions:

Precursor TypeConditionsYieldDiastereomeric Ratio (d.r.)Reference
Oxodienem-xylene, heat60% (over two steps)2:1[8]
Amido-diene1,2-dichlorobenzene, 200 °C, 11 h72%Single stereoisomer[8]
Triene (Miyashita)Not specifiedNot specified72:28[10]
Alkenyl iodide/stannane coupling precursorNot specified87%High[6]

Key Experimental Protocol: Miyashita's IMDA Approach

While the exact conditions for the key IMDA step in Miyashita's synthesis are not detailed in the initial publication, the general strategy involved the formation of a triene precursor via sequential three-component coupling reactions, followed by photosensitized oxidation of a furan moiety.[2][6][11] The subsequent thermal IMDA reaction established the ABC-ring framework with two adjacent quaternary stereocenters at C12 and C22.[2][6][11]

Construction of Adjacent Quaternary Stereocenters

Question: I am struggling to stereoselectively install the adjacent all-carbon quaternary centers at C9 and C22. What are the most effective strategies?

Answer: The construction of these sterically congested vicinal quaternary centers is a primary challenge in this compound synthesis.[3][8] Radical cyclizations have proven to be a powerful tool for this transformation.

Troubleshooting: Ueno-Stork Radical Cyclization

The Ueno-Stork radical cyclization is a key method for forming the C9-C22 bond and establishing these adjacent quaternary centers.[3][8][12]

  • Radical Initiator and Mediator: The choice of radical initiator (e.g., AIBN, Et₃B) and mediator (e.g., Bu₃SnH, (TMS)₃SiH) is critical. If yields are low, consider alternative, less toxic tin-free reagents.

  • Precursor Conformation: The stereochemical outcome is often dictated by the conformation of the cyclization precursor. Ensure the precursor is synthesized with high stereopurity.

  • Reaction Concentration: Radical chain reactions can be sensitive to concentration. High dilution conditions can sometimes minimize side reactions.

Workflow for Ueno-Stork Radical Cyclization:

G cluster_0 Precursor Synthesis cluster_1 Radical Cyclization Allylic_Alcohol Allylic Alcohol Precursor Haloacetal_Formation Haloacetal Formation Allylic_Alcohol->Haloacetal_Formation Cyclization_Precursor Radical Cyclization Precursor Haloacetal_Formation->Cyclization_Precursor Radical_Initiation Radical Initiation (e.g., AIBN, heat) Cyclization_Precursor->Radical_Initiation 5_exo_trig_Cyclization 5-exo-trig Cyclization Radical_Initiation->5_exo_trig_Cyclization H_atom_transfer H-atom Transfer (e.g., Bu3SnH) 5_exo_trig_Cyclization->H_atom_transfer Cyclized_Product Cyclized Product with C9-C22 Bond H_atom_transfer->Cyclized_Product

Caption: Ueno-Stork Radical Cyclization Workflow.

Stereoselective C-H Functionalization and Reduction using HAT Chemistry

Question: How can I achieve high stereoselectivity in the formation of the C12 quaternary center and the reduction of the C13=C18 tetrasubstituted olefin?

Answer: Cobalt- and Manganese-catalyzed Hydrogen Atom Transfer (HAT) reactions have been successfully employed to address these specific challenges, offering high stereocontrol.[3][8][12]

Troubleshooting:

  • Co-catalyzed HAT for C12 Quaternary Center: This reaction involves the formation of a Csp³-Csp² bond.[3][8][12]

    • Catalyst and Ligand: The choice of cobalt catalyst and ligand is crucial for stereocontrol.

    • Oxidant: Ensure the appropriate oxidant is used to facilitate the catalytic cycle.

  • Mn-catalyzed HAT for C13=C18 Reduction: This step stereospecifically reduces the challenging tetrasubstituted olefin and installs contiguous stereocenters.[3][8][12]

    • Catalyst Loading: Optimization of the manganese catalyst loading may be necessary.

    • Reductant: The choice and stoichiometry of the silane reductant can influence the reaction efficiency.

Logical Flow for HAT-based Stereocenter Installation:

G Start ABC-Ring System Precursor Co_HAT Co-catalyzed HAT Radical Reaction Start->Co_HAT C12_Quat Installation of C12 Quaternary Center Co_HAT->C12_Quat Mn_HAT Mn-catalyzed HAT Radical Reaction C12_Quat->Mn_HAT C13_C18_Red Stereospecific Reduction of C13=C18 Olefin Mn_HAT->C13_C18_Red Final_Core Congested Carbocyclic Core C13_C18_Red->Final_Core

Caption: Sequential HAT Reactions for Core Synthesis.

Formation of the Bis-amino Acetal Skeleton

Question: The final bis-aminoacetalization step to form the DEFG-ring system is problematic, leading to decomposition or low yields. How can I improve this transformation?

Answer: The formation of the unstable bis-amino acetal skeleton is a delicate final step.[3][8] A one-pot, bio-inspired cyclization has been shown to be effective.

Troubleshooting:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Acetic acid in water has been used successfully.[8]

  • Reaction Temperature: Careful control of the reaction temperature is necessary to promote cyclization without causing degradation of the sensitive bis-amino acetal product.

  • Deprotection and Cyclization Cascade: In some strategies, the final step is a cascade of deprotection followed by cyclization. Ensure that the protecting groups are chosen to be labile under conditions that also promote the desired cyclization.

Key Experimental Protocol: Gao's One-Pot Bis-aminoacetalization

In the asymmetric total synthesis of northis compound by Gao et al., the final heptacyclic skeleton was forged through a one-pot bio-inspired cyclization.[3][12] This was achieved by treating the advanced intermediate with an acid to trigger a cascade of reactions, forming the unstable bis-amino acetal moiety.[3][12]

Detailed Experimental Protocol for Ueno-Stork Radical Cyclization (Adapted from Gao et al. synthesis of Northis compound)

To a solution of the bromoacetal precursor in toluene at room temperature is added Bu₃SnH and AIBN. The solution is then heated to reflux. After consumption of the starting material (monitored by TLC), the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the cyclized product. Note: Specific quantities of reagents and reaction times would be found in the supporting information of the full publication.[4]

References

Technical Support Center: Overcoming Side Reactions in Zoanthamine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Zoanthamine and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and side reactions encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenging steps in the total synthesis of this compound?

A1: The total synthesis of this compound is characterized by several complex transformations. The most frequently reported challenges include:

  • Construction of the ABC Tricyclic Core: This often involves a strategic intramolecular Diels-Alder (IMDA) reaction to assemble the sterically congested carbocyclic framework. Controlling the stereochemistry and preventing unexpected side reactions are critical.[1][2]

  • Installation of Adjacent Quaternary Stereocenters: Specifically, the C9 and C22 positions require precise stereocontrol, often achieved through radical cyclizations like the Ueno-Stork reaction.[3]

  • Late-Stage Bis-aminoacetalization: The one-pot formation of the DEFG-ring system is an elegant but delicate step, sensitive to reaction conditions.[4]

  • Protecting Group Manipulations: The numerous functional groups in this compound precursors necessitate a robust protecting group strategy, and their removal in the late stages can be problematic.

Q2: My Intramolecular Diels-Alder (IMDA) reaction is giving a low yield of the desired ABC-ring system. What are the likely causes?

A2: Low yields in the IMDA reaction for the this compound core can stem from several factors:

  • Incorrect Stereochemistry of the Precursor: The geometry of the diene and dienophile in the linear precursor is crucial for efficient cyclization.

  • Suboptimal Thermal Conditions: The reaction often requires high temperatures (e.g., heating in m-xylene), and insufficient heat may lead to a sluggish reaction.[5]

  • Formation of Unexpected Side Products: A known issue is an unexpected cascade reaction that can lead to the formation of a thermodynamically stable but undesired tetracyclic framework.[1][6]

  • Diastereoselectivity Issues: The desired exo-selectivity might be compromised by competing transition states, leading to a mixture of diastereomers that can be difficult to separate.[5]

Q3: What are the main drawbacks of using tributyltin hydride in the Ueno-Stork radical cyclization, and what are the alternatives?

A3: The primary drawback of using tributyltin hydride (Bu₃SnH) is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[7] This can complicate purification and is environmentally hazardous. Greener alternatives are being developed, with nickel-catalyzed tandem cyclizations showing promise as a tin-free method to achieve the desired radical cyclization.[7]

Troubleshooting Guides

Issue 1: Unexpected Tetracyclic Byproduct in the Intramolecular Diels-Alder (IMDA) Reaction

Problem: During the thermal IMDA reaction to form the ABC-ring system, a significant amount of an unexpected tetracyclic byproduct is formed, reducing the yield of the desired tricyclic product. This has been reported as an "interesting and highly unexpected cascade reaction sequence."[1][6]

Troubleshooting Steps:

  • Verify Precursor Structure: Ensure the starting triene has the correct geometry. Any deviation can alter the cyclization pathway.

  • Optimize Reaction Temperature and Time: Carefully screen the reaction temperature. The cascade reaction may be favored at higher temperatures or with prolonged reaction times. An NMR study in deuterated solvents can help monitor the reaction progress and the formation of byproducts.[5]

  • Modify the Dienophile/Diene System: A slight modification of the substituents on the Diels-Alder precursor can sometimes disfavor the cascade pathway. For instance, altering the electronic nature of the dienophile may favor the desired [4+2] cycloaddition over the cascade.[6]

  • Consider a Lewis Acid Catalyst: For certain substrates, a Lewis acid can promote the desired IMDA pathway at lower temperatures, potentially avoiding the thermally induced cascade reaction.

Experimental Protocol: Optimized IMDA Reaction

A representative protocol to favor the desired tricycle involves heating the precursor in a high-boiling point, non-polar solvent.

  • Reaction: Intramolecular Diels-Alder Cyclization

  • Reactant: Dienone precursor (1.0 eq)

  • Solvent: m-xylene

  • Temperature: Reflux (approx. 139 °C)

  • Time: 12-24 hours

  • Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Quantitative Data Summary:

ConditionDesired Tricycle YieldTetracyclic Byproduct YieldReference
Initial Screening (High Temp)Low (e.g., 14%)Significant (e.g., 31%)[1][6]
Optimized (Modified Precursor)High (e.g., 87%)Not reported[6]

Logical Workflow for Troubleshooting IMDA Reaction

IMDA_Troubleshooting start Low Yield of Desired Tricycle check_precursor Verify Precursor Structure & Purity start->check_precursor optimize_temp Optimize Temperature and Time check_precursor->optimize_temp Precursor OK modify_substrate Modify Substrate (e.g., protecting groups) optimize_temp->modify_substrate Byproduct still forms success Improved Yield of Desired Product optimize_temp->success Byproduct minimized lewis_acid Consider Lewis Acid Catalysis modify_substrate->lewis_acid Limited Improvement modify_substrate->success Cascade suppressed lewis_acid->success Successful Cyclization

Figure 1: Troubleshooting workflow for the IMDA reaction.
Issue 2: Poor Yield and Byproducts in the Ueno-Stork Radical Cyclization

Problem: The Ueno-Stork radical cyclization to form the adjacent C9 and C22 quaternary centers suffers from low yield, incomplete reaction, or the formation of difficult-to-remove byproducts.

Troubleshooting Steps:

  • Address Tin Contamination (for Bu₃SnH method):

    • Purification: After the reaction, quench with I₂ to convert residual Bu₃SnH to Bu₃SnI. Partition the reaction mixture between an organic solvent and aqueous KF; the fluoride ions will precipitate tributyltin fluoride, which can be filtered off.

    • Alternative Reagents: To avoid tin altogether, consider using a nickel-catalyzed reductive cyclization, which is a greener and cleaner alternative.[7]

  • Optimize Radical Initiation and Propagation:

    • Initiator Concentration: Ensure an appropriate amount of a radical initiator like AIBN is used. Too little may result in an incomplete reaction, while too much can lead to side reactions.

    • Slow Addition: Add the radical initiator and the hydride source (if applicable) slowly over several hours to maintain a low concentration of the radical species, which can minimize dimerization and other side reactions.

  • Control Stereoselectivity: The stereochemical outcome is highly dependent on the conformation of the radical intermediate. While generally providing good diastereoselectivity, changes in substrate or conditions can affect this. Careful analysis of the product mixture by NMR is essential to determine the diastereomeric ratio.

Experimental Protocol: Tin-Free Ueno-Stork Type Cyclization

  • Reaction: Nickel-Catalyzed Reductive Cyclization

  • Reactant: Haloacetal precursor (1.0 eq)

  • Catalyst: Ni(acac)₂ (10 mol%)

  • Reductant: Mn powder (3.0 eq)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%)

  • Solvent: Anhydrous THF

  • Temperature: Room temperature to 50 °C

  • Time: 12-18 hours

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data Summary:

MethodKey ReagentsTypical YieldKey ChallengeReference
Classical Ueno-StorkBu₃SnH, AIBN60-80%Tin byproduct removal, toxicity[8]
Nickel-CatalyzedNi(acac)₂, Mn70-90%Catalyst/ligand sensitivity[7]

Reaction Pathway: Ueno-Stork Cyclization

Ueno_Stork start Haloacetal Precursor radical_gen Radical Generation (e.g., Bu3SnH/AIBN or Ni-cat) start->radical_gen cyclization 5-exo-trig Radical Cyclization radical_gen->cyclization intermediate Cyclized Radical Intermediate cyclization->intermediate quenching Radical Quenching (H-atom abstraction) intermediate->quenching product Desired Bicyclic Acetal Product quenching->product

Figure 2: General pathway of the Ueno-Stork radical cyclization.
Issue 3: Incomplete Reaction or Low Yield in the Final Bis-aminoacetalization Step

Problem: The one-pot cascade reaction to form the DEFG-ring system stalls, or results in a low yield of the final northis compound product.

Troubleshooting Steps:

  • Purity of the Precursor: This late-stage reaction is highly sensitive to impurities. Ensure the precursor is meticulously purified before attempting the cascade.

  • Deprotection and Cyclization Conditions: The reaction often involves a global deprotection followed by a series of cyclizations.

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, TFA) are critical. Too strong an acid or prolonged reaction time can lead to degradation of the sensitive polycyclic system.

    • Solvent: The solvent system (e.g., THF/H₂O) must facilitate both the deprotection and the subsequent cyclizations.

  • Stepwise vs. One-Pot: If the one-pot reaction is consistently failing, consider a stepwise approach. Isolate the globally deprotected intermediate before subjecting it to the cyclization conditions. This can help identify which step is failing.

  • Epimerization: The final step may also involve a key epimerization to the thermodynamically more stable product. Ensure the reaction is allowed to reach equilibrium.[6]

Experimental Protocol: Bis-aminoacetalization

  • Reaction: Global Deprotection and Cascade Cyclization

  • Reactant: Fully protected precursor (1.0 eq)

  • Reagent: Aqueous HCl or TFA in a suitable solvent

  • Solvent: THF/H₂O or CH₂Cl₂/H₂O

  • Temperature: 0 °C to room temperature

  • Time: 1-6 hours, monitored by TLC or LC-MS

  • Work-up: Careful neutralization with a mild base (e.g., NaHCO₃ solution) followed by extraction and purification.

Logical Relationship for Bis-aminoacetalization

Bis_aminoacetalization precursor Protected Precursor deprotection Global Deprotection (Acidic Conditions) precursor->deprotection intermediate Poly-hydroxy/amino Intermediate deprotection->intermediate first_cyclization First Aminoacetal Formation intermediate->first_cyclization second_cyclization Second Aminoacetal Formation first_cyclization->second_cyclization epimerization Final Epimerization second_cyclization->epimerization product Northis compound epimerization->product

Figure 3: Sequential steps in the one-pot bis-aminoacetalization cascade.

References

Technical Support Center: Isolation of Zoanthamine from Zoanthus sp.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Zoanthamine isolated from Zoanthus sp..

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step to ensure a good yield of this compound?

A1: The initial handling and preparation of the Zoanthus sp. sample is critical. Proper preservation, typically by freeze-drying immediately after collection, is essential to prevent the degradation of alkaloids.[1] The yield of crude extract and, consequently, of pure this compound is directly related to the dry weight of the starting material.[2]

Q2: Which solvent system is most effective for the initial extraction of this compound?

A2: A mixture of polar and non-polar solvents is generally most effective. Methanol/dichloromethane (MeOH/CH₂Cl₂) (1:1 v/v) and 95% ethanol (EtOH) are commonly reported to yield good quantities of crude extract.[1][2] The choice of solvent can significantly impact the extraction efficiency of different compounds.

Q3: Is an acid-base partitioning step necessary?

A3: While not always reported, an acid-base extraction can be a highly effective method to selectively separate alkaloids, including this compound, from non-basic compounds in the crude extract. This can simplify the subsequent chromatographic purification steps and potentially improve the final yield by removing interfering substances.[2][3]

Q4: What are the common challenges during the chromatographic purification of this compound?

A4: Common challenges include the co-elution of structurally similar this compound analogues and dealing with peak tailing in HPLC. This compound alkaloids are basic compounds, which can interact with acidic silanol groups on standard silica-based columns, leading to poor peak shape. The use of different column chemistries (e.g., C18, phenyl-hexyl, cyano) and mobile phase modifiers can help overcome these separation challenges.

Q5: How can I confirm the presence and purity of this compound in my fractions?

A5: The presence and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2] Comparison of the obtained data with published literature values is the standard method for confirmation.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the solvent adequately penetrates the dried Zoanthus material. Grind the freeze-dried sample into a fine powder to increase the surface area for extraction. Perform multiple extractions (at least 3 times) with fresh solvent and pool the extracts.
Improper Sample Handling The collected Zoanthus sp. should be frozen immediately and then freeze-dried. Air-drying can lead to the degradation of target compounds.
Suboptimal Solvent Choice While MeOH/CH₂Cl₂ and EtOH are common, the optimal solvent can vary between Zoanthus species. A small-scale pilot extraction with different solvent systems (e.g., acetone, ethyl acetate) may be beneficial to determine the most effective solvent for your specific sample.
Issue 2: Low Yield of Pure this compound After Chromatography
Possible Cause Troubleshooting Step
Degradation of this compound This compound alkaloids may be sensitive to prolonged exposure to certain conditions. Minimize the time samples are kept at room temperature and in solution. Store fractions and purified compounds at low temperatures (-20°C or below).
Poor Separation of Analogs This compound often co-occurs with other structurally similar alkaloids, making purification challenging.[1][2] Experiment with different stationary phases (e.g., C18, phenyl-hexyl, CN) and mobile phase gradients in your HPLC protocol. Sometimes, multiple chromatographic steps with different separation principles (e.g., normal phase followed by reverse phase) are necessary.
Loss of Compound During Solvent Evaporation Use a rotary evaporator at a controlled temperature and reduced pressure. For very small quantities, a gentle stream of nitrogen gas can be used to evaporate the solvent to prevent loss of the compound.
Issue 3: Poor Peak Shape (Tailing) in HPLC
Possible Cause Troubleshooting Step
Interaction of Basic Alkaloids with Silica Support Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites on the column. Alternatively, adjust the mobile phase pH to < 3 to protonate the silanol groups and reduce their interaction with the protonated alkaloids.
Column Overload Inject a more dilute sample to see if the peak shape improves. Overloading the column can lead to peak distortion.
Use of an Inappropriate Column Employing a highly deactivated or "base-deactivated" column, which has minimal free silanol groups, can significantly improve the peak shape for basic compounds like this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound and Related Alkaloids

Zoanthus Species Starting Material (Dry Weight) Extraction Solvent Crude Extract Yield Reference
Zoanthus vietnamensis1.1 kg95% EtOH248.2 g[2]
Zoanthus cf. pulchellus200 gCH₃OH:CH₂Cl₂ (1:1)10 g[1]

Table 2: Examples of Purified this compound Alkaloid Yields

Compound Starting Crude Extract Fraction Final Yield Source Species Reference
Zoanide A (1)Not specifiedPurified as colorless needle crystalsZoanthus vietnamensis[2]
3-acetoxynorthis compound (1) & 3-acetoxythis compound (2)Not specifiedIsolated as amorphous powdersZoanthus cf. pulchellus[1]

Experimental Protocols

Protocol 1: General Extraction and Initial Fractionation
  • Preparation of Biological Material : Collect Zoanthus sp. colonies and freeze-dry them immediately. The freeze-dried material can be stored at -20°C until extraction.

  • Extraction :

    • Grind the freeze-dried sample (e.g., 200 g) into a fine powder.

    • Extract the powder with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (3 x 500 mL) at room temperature.[1]

    • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

  • Initial Fractionation (VLC) :

    • Subject the crude extract (e.g., 10 g) to C18 reversed-phase Vacuum Liquid Chromatography (VLC).

    • Elute with a stepwise gradient of decreasing polarity, for example:

      • 100% H₂O

      • H₂O/MeOH (1:1)

      • H₂O/MeOH (1:3)

      • 100% MeOH

      • MeOH/CH₂Cl₂ (3:1)

      • MeOH/CH₂Cl₂ (1:1)

      • 100% CH₂Cl₂[1]

    • Analyze the collected fractions by an appropriate method (e.g., UPLC-DAD-ELSD) and combine fractions containing compounds of interest.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
  • Column Selection : A variety of columns can be used depending on the specific separation required. Common choices include C18, phenyl-hexyl, and cyano (CN) columns.

  • Mobile Phase : A typical mobile phase for reversed-phase HPLC is a gradient of acetonitrile (MeCN) in water. For normal-phase HPLC, a system such as n-hexane/CH₂Cl₂/MeOH might be used.[3]

  • Example Purification :

    • A fraction obtained from VLC is subjected to semi-preparative RP-HPLC on a C18 column.

    • Elution with a suitable gradient of MeCN in H₂O can yield pure compounds. The exact gradient will need to be optimized based on the specific mixture of alkaloids.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Collection Collection of Zoanthus sp. FreezeDrying Freeze-Drying Collection->FreezeDrying Grinding Grinding to Powder FreezeDrying->Grinding SolventExtraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Grinding->SolventExtraction Concentration1 Concentration (Crude Extract) SolventExtraction->Concentration1 VLC Vacuum Liquid Chromatography (C18) Concentration1->VLC FractionAnalysis Fraction Analysis (e.g., UPLC) VLC->FractionAnalysis HPLC Semi-preparative HPLC (e.g., C18, Phenyl-hexyl) FractionAnalysis->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy PureCompound->NMR HRESIMS HRESIMS PureCompound->HRESIMS

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Yield Start Low Final Yield of Pure this compound CheckCrude Check Yield of Crude Extract Start->CheckCrude LowCrude Low Crude Yield CheckCrude->LowCrude Low GoodCrude Good Crude Yield CheckCrude->GoodCrude Good CheckSample Review Sample Prep: - Proper Freeze-Drying? - Finely Ground? LowCrude->CheckSample CheckExtraction Review Extraction: - Sufficient Solvent Volume? - Multiple Extractions Performed? CheckSample->CheckExtraction OptimizeSolvent Consider Solvent Optimization CheckExtraction->OptimizeSolvent CheckPurity Analyze Intermediate Fractions: - Compound Degradation? - Poor Separation? GoodCrude->CheckPurity OptimizeChroma Optimize Chromatography: - Different Column? - Modified Mobile Phase? CheckPurity->OptimizeChroma CheckHandling Review Handling: - Loss During Evaporation? - Proper Storage? OptimizeChroma->CheckHandling

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimization of HPLC Parameters for Zoanthamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of zoanthamine and related alkaloids using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Q1: Why are my this compound peaks showing significant tailing?

A1: Peak tailing in alkaloid purification is a common issue, often arising from secondary interactions between the basic amine groups in this compound and residual silanol groups on the silica-based stationary phase of the column. This can be addressed by:

  • Mobile Phase Modification: Adding a competitive base, such as triethylamine (TEA) or using a buffer to control the pH, can minimize these interactions. For reversed-phase chromatography, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups and reduce tailing.

  • Column Choice: Employing a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Lowering Sample Load: Injecting a smaller amount of the sample can prevent column overloading, which can also contribute to peak tailing.

Q2: I'm observing high backpressure in my HPLC system. What are the likely causes and solutions?

A2: High backpressure is a frequent problem in HPLC and can stem from several sources. A systematic approach is key to diagnosing the issue:

  • Systematic Check: To isolate the source of the blockage, disconnect components one by one, starting from the detector and moving backward towards the pump.

  • Column Clogging: The column frit may be blocked by particulate matter from the sample or mobile phase. If you suspect the column is clogged, you can try back-flushing it at a low flow rate.

  • Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.

  • Mobile Phase Issues: Precipitated buffer salts or microbial growth in the mobile phase can cause blockages. Always use freshly prepared and filtered HPLC-grade solvents and buffers.

Q3: My this compound peak is not well-resolved from other impurities. How can I improve the separation?

A3: Achieving good resolution is critical for obtaining pure this compound. Consider the following optimization strategies:

  • Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

  • Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.

  • Column Chemistry: If optimizing the mobile phase is insufficient, changing the column stationary phase is the most effective way to alter selectivity. For this compound, C18, phenyl-hexyl, and biphenyl columns have been used successfully. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds through π-π interactions.

  • Temperature: Increasing the column temperature can decrease mobile phase viscosity, potentially improving efficiency and altering selectivity.

Q4: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?

A4: The absence or significant reduction in peak size can be due to several factors:

  • Injection Issues: There might be a problem with the autosampler or manual injector, leading to no or a partial injection of the sample. Check for air bubbles in the syringe and ensure the correct injection volume is set.

  • Detector Settings: Verify that the detector is on and set to the correct wavelength for detecting this compound. While a specific UV maximum for all this compound alkaloids is not universally reported, a photodiode array (PDA) detector can be used to monitor a range of wavelengths to identify the optimal detection wavelength.

  • Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper storage of your sample and consider the stability in your chosen mobile phase.

  • Leaks: Check the entire system for any leaks, as this can lead to a loss of sample and mobile phase, resulting in smaller or no peaks.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC purification of this compound?

A1: For reversed-phase HPLC, a good starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient could run from 10% to 90% acetonitrile over 20-30 minutes.

Q2: Should I use normal-phase or reversed-phase HPLC for this compound purification?

A2: Both normal-phase (NP) and reversed-phase (RP) HPLC have been successfully employed for the purification of this compound alkaloids. RP-HPLC is generally more common and reproducible. The choice often depends on the polarity of the specific this compound analogues you are targeting and the impurities present in your crude extract.

Q3: How do I prepare my crude this compound extract for HPLC injection?

A3: The crude extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions. The solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Q4: What detection method is most suitable for this compound?

A4: Ultraviolet (UV) detection is commonly used for this compound alkaloids. A photodiode array (PDA) detector is particularly useful as it allows for the monitoring of a wide range of wavelengths simultaneously, which can help in identifying different alkaloids and assessing peak purity.

HPLC Parameter Summary

The following table summarizes HPLC parameters reported in the literature for the purification of this compound alkaloids. This data can be used as a starting point for method development.

ParameterC18 ColumnPhenyl-Hexyl ColumnBiphenyl Column
Mobile Phase A Water + 0.1% Formic AcidWaterWater
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrileAcetonitrile
Elution Mode Gradient or IsocraticIsocraticIsocratic
Example Isocratic Condition N/A (typically gradient)25% Acetonitrile in Water70% Acetonitrile in Water
Flow Rate 1-2 mL/min2.0 mL/min2.0 mL/min
Detection UV/PDAUV/PDAUV/PDA

Experimental Protocol: A General Approach to this compound Purification

This protocol outlines a general methodology for the purification of this compound from a crude extract using a combination of column chromatography and semi-preparative HPLC.

1. Initial Fractionation by Column Chromatography:

  • Stationary Phase: Silica gel or C18 reversed-phase silica.

  • Elution: A stepwise gradient elution is typically used. For silica gel, a solvent system such as hexanes/ethyl acetate followed by ethyl acetate/methanol can be employed. For C18 silica, a gradient of water to methanol or acetonitrile is common.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound alkaloids.

2. Semi-Preparative HPLC Purification:

  • Column Selection: Based on analytical scale experiments, choose a semi-preparative column (e.g., C18 or Phenyl-Hexyl, typically 10 mm internal diameter or larger).

  • Mobile Phase Preparation: Prepare fresh mobile phases using HPLC-grade solvents and filter them through a 0.45 µm filter. If using buffers, ensure they are fully dissolved.

  • Method Development and Optimization:

    • Begin with a broad gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes) to determine the approximate retention time of the target this compound(s).

    • Optimize the gradient or switch to an isocratic method to achieve the best resolution between the target peak and any impurities. Adjust the mobile phase composition and flow rate as needed.

  • Sample Injection: Dissolve the enriched fraction from the initial column chromatography in a suitable solvent and filter it. Inject the sample onto the semi-preparative HPLC system.

  • Fraction Collection: Collect the eluent corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the HPLC solvent from the purified fraction, typically by rotary evaporation or lyophilization, to obtain the pure this compound alkaloid.

Workflow for HPLC Parameter Optimization

HPLC_Optimization_Workflow start Start: Crude this compound Extract analytical_dev Analytical Method Development (e.g., C18 column, MeCN/H2O gradient) start->analytical_dev eval1 Evaluate Resolution, Peak Shape, and Retention Time analytical_dev->eval1 optimize_mp Optimize Mobile Phase (Gradient slope, solvent ratio, pH) eval1->optimize_mp No scale_up Scale-Up to Preparative HPLC eval1->scale_up Yes eval2 Sufficient Resolution? optimize_mp->eval2 change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) eval2->change_column No eval2->scale_up Yes eval3 Evaluate New Column change_column->eval3 eval3->optimize_mp Re-optimize eval3->scale_up Sufficient Resolution purification Purification of this compound scale_up->purification end End: Pure this compound purification->end

Technical Support Center: Troubleshooting Low Yields in Marine Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Marine Natural Product Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the extraction of valuable compounds from marine organisms. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your extraction workflows and improve yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your extraction experiments.

Issue 1: Low or No Yield of Target Compound in the Crude Extract

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Sample Preparation Ensure the marine organism is properly prepared. This includes thorough cleaning to remove extraneous material, followed by effective drying (e.g., freeze-drying) to reduce water content, which can hinder solvent penetration. The material should be ground to a fine, uniform powder to maximize the surface area for extraction.[1]
Suboptimal Solvent Selection The polarity of the extraction solvent may not be suitable for your target compound.[1] Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, and water) to identify the most effective solvent or solvent mixture.[2][3][4] For polar compounds, aqueous or alcohol-based systems are often effective, while non-polar compounds require less polar solvents like hexane or dichloromethane.[3][5]
Inefficient Extraction Method Traditional methods like maceration can be time-consuming and result in lower yields.[1] Consider using more advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE), which can reduce extraction time and improve efficiency.[1]
Degradation of Target Compound The target compound may be sensitive to heat, light, or pH.[6] For thermally labile compounds, avoid high temperatures by using non-thermal extraction methods like UAE or SFE.[7][8] Store extracts in dark containers and at low temperatures to prevent degradation. If the compound is pH-sensitive, ensure the pH of the solvent is optimized.[6]
Incorrect Organism or Collection Site/Time The production of secondary metabolites in marine organisms can be highly dependent on the species, geographical location, and season of collection.[2] Verify the taxonomy of your organism and consider if the collection parameters were optimal for the production of your target compound.
Issue 2: Inconsistent Yields Between Extraction Batches

Possible Causes and Solutions:

Possible CauseRecommended Solution
Variability in Source Material The chemical composition of marine organisms can vary between individual specimens.[6] Whenever possible, use a homogenized pool of the collected biomass for extractions to ensure consistency.
Inconsistent Extraction Parameters Minor variations in extraction time, temperature, solvent-to-solid ratio, or agitation can lead to significant differences in yield.[9] Strictly adhere to a standardized and well-documented protocol for all extractions.
Solvent Quality The purity and water content of solvents can affect extraction efficiency. Use high-purity solvents and store them properly to prevent water absorption, especially for non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Which extraction solvent should I start with for an unknown marine natural product?

A1: A good starting point is to perform sequential extractions with solvents of increasing polarity. A common sequence is to start with a non-polar solvent like n-hexane to extract lipids and other non-polar compounds, followed by a medium-polarity solvent like ethyl acetate or dichloromethane, and finally a polar solvent like methanol or ethanol to extract more polar compounds.[1][2] This approach provides a broad fractionation of your extract based on polarity.

Q2: How can I improve the efficiency of my solvent extraction without using advanced equipment?

A2: To improve efficiency, ensure your sample is finely ground to increase the surface area.[1] You can also increase the extraction time and/or temperature, but be mindful of the potential for compound degradation.[6] Performing multiple sequential extractions of the same material (e.g., 3 x 24 hours) with fresh solvent each time is more effective than a single long extraction.

Q3: My target compound is heat-sensitive. What is the best extraction method?

A3: For heat-sensitive compounds, it is best to avoid extraction methods that rely on high temperatures, such as Soxhlet extraction.[1] Cold maceration at low temperatures is a safe option.[10] More advanced and efficient non-thermal methods include Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) using carbon dioxide, which is performed at a low critical temperature (31 °C).[7][8][11]

Q4: What are the main advantages of Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) over traditional methods?

A4: Both MAE and UAE offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields compared to traditional methods.[8][12][13][14] MAE uses microwave energy to rapidly heat the solvent and sample, while UAE uses high-frequency sound waves to create cavitation bubbles that disrupt cell walls and enhance solvent penetration.[8][13]

Q5: When should I consider using Supercritical Fluid Extraction (SFE)?

A5: SFE is an excellent "green" extraction technique that is particularly well-suited for non-polar to moderately polar compounds. It uses a non-toxic, non-flammable solvent (typically CO2) and is ideal for extracting thermally labile molecules due to its low operating temperatures.[7][15] By adding a polar co-solvent like ethanol, the polarity of the supercritical fluid can be modified to extract a wider range of compounds.[15]

Data Presentation: Comparison of Extraction Methods

The following tables provide a summary of quantitative data on the yields of different classes of compounds from various marine organisms using different extraction techniques.

Table 1: Comparison of Extraction Yields of Phlorotannins from the Brown Seaweed Fucus vesiculosus

Extraction MethodSolventTemperature (°C)TimeYield (% dry weight)Reference
Solid-Liquid Extraction (SLE)50% EthanolRoom Temp24 h1.5 - 2.2[11]
Ultrasound-Assisted Extraction (UAE)50% Ethanol4030 min2.8 - 3.5[11]
Microwave-Assisted Extraction (MAE)50% Ethanol6015 min3.1 - 4.0[4]

Table 2: Comparison of Lipid Extraction Yields from the Marine Sponge Xestospongia sp.

Extraction MethodSolventTemperature (°C)Pressure (bar)Yield (% dry weight)Reference
MacerationDichloromethane/Methanol (1:1)Room TempAmbient10.2[16]
Pressurized Liquid Extraction (PLE)Dichloromethane6010015.8[16]
Supercritical Fluid Extraction (SFE)CO2 with 10% Ethanol503008.5[15]

Table 3: Comparison of Alkaloid Extraction Yields from the Tunicate Ecteinascidia turbinata

Extraction MethodSolventTemperature (°C)TimeYield of Ecteinascidin 743 (mg/kg)
SoxhletDichloromethane4012 h1.2
Ultrasound-Assisted Extraction (UAE)Methanol351 h2.5
Supercritical Fluid Extraction (SFE)CO2 with 20% Methanol452 h1.8

Note: Data for Table 3 is illustrative and based on typical improvements seen with advanced extraction techniques for similar compounds, as specific comparative yield data for this exact compound and organism can be proprietary.

Experimental Protocols

This section provides detailed methodologies for key advanced extraction techniques.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Prepare the marine organism by freeze-drying and grinding it into a fine powder (particle size < 0.5 mm).

  • Extraction Vessel: Place a weighed amount of the powdered sample (e.g., 1-5 g) into a microwave-safe extraction vessel.

  • Solvent Addition: Add the selected extraction solvent to the vessel at an optimized solid-to-solvent ratio (e.g., 1:20 w/v).

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the extraction parameters, including temperature (e.g., 60-120°C), time (e.g., 5-30 minutes), and microwave power (e.g., 300-800 W). These parameters should be optimized for the specific sample and target compound.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Filtration and Concentration: Filter the extract to remove the solid residue. The solvent is then removed from the filtrate using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Freeze-dry and grind the marine sample to a fine powder.

  • Extraction Vessel: Place the weighed, powdered sample into a glass flask.

  • Solvent Addition: Add the chosen extraction solvent to the flask.

  • Sonication: Place the flask into an ultrasonic bath or use an ultrasonic probe. Ensure the liquid level in the bath is sufficient to cover the solvent level inside the flask.

  • Extraction: Sonicate the mixture for a predetermined time (e.g., 15-60 minutes) at a specific frequency (e.g., 20-40 kHz) and power. The temperature of the ultrasonic bath should be controlled to prevent thermal degradation of the target compounds.

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the solvent using a rotary evaporator to yield the crude extract.[1]

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: The marine sample should be dried and ground to a consistent particle size.

  • Loading the Extractor: The ground sample is packed into a high-pressure extraction vessel.

  • Setting Parameters: The system is brought to the desired temperature (e.g., 40-60°C) and pressure (e.g., 100-400 bar) to bring the CO2 into a supercritical state.

  • Extraction: Supercritical CO2, with or without a co-solvent (e.g., 5-20% ethanol), is then passed through the extraction vessel. The supercritical fluid dissolves the target compounds from the sample matrix.

  • Collection: The extract-laden supercritical fluid flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Recovery: The collected crude extract is then removed from the separator. The CO2 can be recycled for further extractions.

Visualizations

Troubleshooting Workflow for Low Extraction Yields

Low_Yield_Troubleshooting start Low Crude Extract Yield check_prep Review Sample Preparation start->check_prep prep_issue Inadequate Grinding or Drying? check_prep->prep_issue check_solvent Evaluate Solvent Choice solvent_issue Suboptimal Polarity? check_solvent->solvent_issue check_method Assess Extraction Method method_issue Inefficient Method? check_method->method_issue check_degradation Investigate Compound Degradation degradation_issue Thermal or pH Instability? check_degradation->degradation_issue prep_issue->check_solvent No optimize_prep Action: Improve Grinding and Drying Protocol prep_issue->optimize_prep Yes solvent_issue->check_method No optimize_solvent Action: Test Solvent Gradient solvent_issue->optimize_solvent Yes method_issue->check_degradation No optimize_method Action: Use Advanced Method (UAE/MAE/SFE) method_issue->optimize_method Yes optimize_conditions Action: Use Non-thermal Method / Adjust pH degradation_issue->optimize_conditions Yes end Improved Yield degradation_issue->end No, Re-evaluate optimize_prep->end optimize_solvent->end optimize_method->end optimize_conditions->end

Caption: A decision tree for troubleshooting low crude extract yields.

General Workflow for Marine Natural Product Extraction

Extraction_Workflow A Sample Collection & Preservation B Sample Preparation (Drying & Grinding) A->B C Choice of Extraction Method B->C D Solvent Extraction (Maceration/Soxhlet) C->D Traditional E Advanced Extraction (MAE/UAE/SFE) C->E Modern F Filtration & Solvent Removal D->F E->F G Crude Extract F->G H Fractionation & Purification G->H I Pure Compound H->I

Caption: A generalized workflow for marine natural product extraction.

References

Technical Support Center: Refining the Separation of Co-eluting Zoanthamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of co-eluting zoanthamine analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound analogues?

This compound alkaloids are a class of marine metabolites characterized by a complex and densely functionalized heptacyclic framework.[1] Due to their structural similarity, including the presence of multiple stereoisomers, achieving baseline separation of these analogues can be challenging, frequently resulting in co-elution.[2] The low UV absorbance of some alkaloids can also present detection challenges.

Q2: What are the initial steps to diagnose a co-elution problem with my this compound analogues?

Identifying co-elution is the first critical step. Look for asymmetrical peaks, such as shoulders or split tops, in your chromatogram.[3][4] If you have a diode array detector (DAD), you can perform peak purity analysis.[3][4] A pure peak will have identical UV spectra across its entire width, whereas differing spectra suggest the presence of multiple components.[3][4] Similarly, with mass spectrometry (MS), variations in the mass spectra across a single chromatographic peak are indicative of co-elution.[3][4]

Q3: Which chromatographic modes are most effective for separating this compound analogues?

Both normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) have been successfully employed for the isolation of this compound analogues.[1] Reversed-phase chromatography, particularly with C18 or phenyl-hexyl columns, is a common choice for the initial separation of extracts. For more challenging separations of isomers, normal-phase chromatography on columns such as cyano (CN) phases can provide different selectivity.

Troubleshooting Guide for Co-eluting this compound Analogues

Problem: Poor resolution between two or more this compound analogue peaks.

Solution 1: Optimize the Mobile Phase

The composition of the mobile phase is a critical factor in achieving selectivity. Small adjustments can significantly impact the resolution of closely eluting compounds.

  • Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[2]

  • Changing the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[2]

  • Modifying the pH: Since alkaloids are basic compounds, the pH of the mobile phase can significantly influence their retention and peak shape. The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), can improve peak symmetry by minimizing interactions with residual silanols on the stationary phase.[5]

  • Employing Additives: For basic compounds like this compound analogues, adding a modifier like triethylamine (TEA) to the mobile phase can help to reduce peak tailing and improve resolution by masking active silanol groups on the column packing.

Solution 2: Modify the Gradient Program

For complex mixtures of this compound analogues, a gradient elution is often necessary.

  • Scouting Gradient: Begin with a broad "scouting" gradient (e.g., 5% to 100% organic solvent over 20-30 minutes) to determine the approximate elution time of the analogues.[6][7]

  • Shallow Gradient: Once the elution window is known, "stretch out" the gradient over that range. A shallower gradient slope increases the time the analytes spend separating, which can significantly improve the resolution of closely eluting peaks.[5][6][8]

Solution 3: Evaluate the Stationary Phase

If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation mechanism.

  • Column Chemistry: If you are using a standard C18 column, consider a phenyl-hexyl or a cyano (CN) column. These alternative stationary phases can offer different selectivities for complex alkaloid structures.

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase efficiency (a higher number of theoretical plates), leading to sharper peaks and better resolution.[2][9]

Solution 4: Adjust Temperature and Flow Rate

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, potentially leading to sharper peaks and improved efficiency. However, it can also alter selectivity, so it is a parameter worth investigating.[2][5]

  • Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase.[2][5] Be mindful that this will also increase the analysis time.

Data Presentation: Comparison of Chromatographic Systems for Alkaloid Separation
ParameterSystem 1: Reversed-PhaseSystem 2: Normal-PhaseSystem 3: Chiral Separation
Stationary Phase C18, Phenyl-HexylCyano (CN), SilicaChiral (e.g., Chiralpak)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acidn-Hexanen-Hexane/Ethanol/Methanol
Mobile Phase B Acetonitrile or MethanolIsopropanol or EthanolIsopropanol
Typical Gradient 5-100% B over 20-40 minIsocratic or shallow gradientIsocratic
Common Analytes Broad range of alkaloidsIsomers, less polar alkaloidsEnantiomers
Advantages Widely applicable, good for complex mixturesDifferent selectivity, good for isomersSeparation of stereoisomers
Considerations Peak tailing of basic compounds without modifierSolvent miscibility, water sensitivityHigher cost, specific applications

Experimental Protocols

The following are starting-point methodologies for the separation of this compound analogues. Optimization will be necessary based on the specific mixture of analogues and the available instrumentation.

Protocol 1: General Reversed-Phase HPLC Screening
  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-90% B (linear gradient)

    • 35-40 min: 90% B

    • 40.1-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or as determined by the UV spectrum of the target compounds.

  • Injection Volume: 10 µL.

Protocol 2: Preparative HPLC for Isolation

For the purification of larger quantities of this compound analogues, preparative HPLC is employed.

  • Column: C18 (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: Optimized based on analytical scale separation. A common starting point is a linear gradient from 40% to 80% B over 30 minutes.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 500-1000 µL, depending on sample concentration and column loading capacity.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the co-elution of this compound analogues.

TroubleshootingWorkflow start Co-eluting Peaks Observed optimize_mp Optimize Mobile Phase start->optimize_mp adjust_gradient Adjust Gradient Program (shallower slope, isocratic holds) optimize_mp->adjust_gradient Step 1 change_solvent Change Organic Modifier (Acetonitrile vs. Methanol) adjust_gradient->change_solvent adjust_ph Adjust Mobile Phase pH (add 0.1% Formic Acid) change_solvent->adjust_ph success Resolution Achieved adjust_ph->success Success fail Resolution Still Poor adjust_ph->fail No Improvement optimize_sp Change Stationary Phase change_chem Try Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) optimize_sp->change_chem Step 2 smaller_particles Use Smaller Particle Size or Longer Column change_chem->smaller_particles smaller_particles->success Success fail2 Resolution Still Poor smaller_particles->fail2 No Improvement optimize_temp_flow Optimize Temperature & Flow Rate adjust_temp Adjust Column Temperature optimize_temp_flow->adjust_temp Step 3 decrease_flow Decrease Flow Rate adjust_temp->decrease_flow decrease_flow->success Success fail->optimize_sp fail2->optimize_temp_flow

Caption: Troubleshooting workflow for resolving co-eluting this compound analogues.

References

"strategies to improve the stereoselectivity of the Diels-Alder reaction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Diels-Alder reaction. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to stereoselectivity in their experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your Diels-Alder reactions, offering potential causes and actionable solutions.

Issue 1: Low endo/exo Selectivity

Question: My Diels-Alder reaction is producing a mixture of endo and exo isomers with poor selectivity. How can I favor the endo product?

Answer:

The preference for the endo product, often referred to as the Alder Rule, is a common feature of the Diels-Alder reaction, but it is not absolute.[1] This preference is typically attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the diene in the transition state.[1] However, several factors can lead to poor selectivity or even a preference for the exo product.

Potential Causes and Solutions:

  • High Reaction Temperature: The endo product is the kinetically favored product, while the exo product is often more thermodynamically stable. Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for the retro-Diels-Alder reaction of the endo adduct, allowing equilibration to the more stable exo isomer.

    • Solution: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it will enhance the kinetic control and improve the endo/exo ratio.

  • Steric Hindrance: Significant steric bulk on the diene or dienophile can destabilize the more compact endo transition state, leading to a higher proportion of the exo product.[1] For instance, dienes with bulky substituents at the C1 and C4 positions can impede the approach required for the endo transition state.[1]

    • Solution: If substrate modification is possible, consider using less bulky substituents. Alternatively, the use of a bulky Lewis acid can sometimes counterintuitively favor the exo product by creating its own steric demands.[2][3]

  • Absence of a Catalyst: Uncatalyzed Diels-Alder reactions often exhibit lower selectivity compared to their catalyzed counterparts.

    • Solution: Lewis Acid Catalysis. Lewis acids are highly effective at enhancing endo selectivity.[4][5] They coordinate to the electron-withdrawing group (e.g., a carbonyl) on the dienophile, which lowers the dienophile's LUMO energy, accelerates the reaction, and enhances the secondary orbital interactions that stabilize the endo transition state.[4]

Data Summary: Effect of Lewis Acids on endo/exo Selectivity

The table below summarizes the impact of different Lewis acids on the reaction between cyclopentadiene and methyl acrylate.

Lewis Acid Catalyst (1 eq.)SolventTemperature (°C)endo:exo Ratio
NoneBenzene2575:25
AlCl₃Benzene2599:1
BF₃·OEt₂Benzene2598:2
SnCl₄Benzene2595:5
ZnCl₂Benzene2590:10

Note: Data is illustrative and compiled from general principles reported in the literature.[4][5]

Issue 2: Poor Enantioselectivity in Asymmetric Diels-Alder Reactions

Question: I am attempting an asymmetric Diels-Alder reaction, but the enantiomeric excess (% ee) of my product is very low. What strategies can I use to improve it?

Answer:

Achieving high enantioselectivity requires creating a chiral environment around the reactants to favor the formation of one enantiomer over the other. Low % ee indicates that the transition states leading to the two enantiomers are not sufficiently different in energy.

Potential Causes and Solutions:

  • Ineffective Chiral Controller: The chosen chiral auxiliary, organocatalyst, or chiral Lewis acid may not be suitable for the specific substrates, leading to poor facial discrimination.

    • Solution 1: Employ a Chiral Auxiliary. Chiral auxiliaries are chiral molecules that are temporarily attached to the dienophile.[6] Their rigid structure sterically blocks one face of the dienophile, forcing the diene to approach from the opposite, less hindered face.[6][7] After the reaction, the auxiliary can be cleaved and recycled.[6] Widely used examples include Evans' oxazolidinones and Oppolzer's sultam.[6][7]

    • Solution 2: Use Organocatalysis. Chiral secondary amines (e.g., imidazolidinone derivatives) can catalyze the Diels-Alder reaction by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone.[8][9] This activation lowers the dienophile's LUMO and the catalyst's chiral scaffold directs the diene's approach, leading to high enantioselectivity.[8][10]

    • Solution 3: Use a Chiral Lewis Acid. A chiral Lewis acid, formed by combining a Lewis acid with a chiral ligand (e.g., BINOL or BOX ligands), can create a chiral environment around the dienophile. This strategy offers the advantage of using only a catalytic amount of the chiral source.

Data Summary: Comparison of Asymmetric Strategies

The table below shows typical % ee values for the reaction of cyclopentadiene with crotonaldehyde (or its derivative) using different asymmetric strategies.

StrategyChiral ControllerTypical % ee
Chiral AuxiliaryEvans' Oxazolidinone>95%
OrganocatalysisMacMillan Catalyst (Imidazolidinone)90-99%[8]
Chiral Lewis Acid(R)-BINOL-TiCl₂>90%

Note: Values are representative and highly dependent on specific substrates and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right Lewis acid for my reaction?

Choosing an appropriate Lewis acid depends on the reactivity of your substrates and the desired outcome. Stronger Lewis acids like AlCl₃ provide greater rate acceleration and selectivity but may also catalyze side reactions.[5] Milder Lewis acids like ZnCl₂ or Ca(OTf)₂ are useful for sensitive substrates.[5] The bulkiness of the Lewis acid can also influence stereoselectivity; for example, the very bulky B(C₆F₅)₃ has been shown to favor exo products in certain cases, contrary to the typical endo preference seen with AlCl₃.[2][3]

Q2: What is the role of the solvent in controlling stereoselectivity?

Solvents can influence the rate and selectivity of Diels-Alder reactions.[11] Polar solvents can stabilize the more polar transition state of the reaction, sometimes affecting the endo/exo ratio.[12][13] Hydrogen-bonding solvents, in particular, can interact with the dienophile and influence the transition state geometry.[12] While non-polar solvents like toluene are common, exploring a range of solvents from non-polar (hexane) to polar aprotic (acetone, CH₂Cl₂) to polar protic (alcohols) can be a useful optimization strategy.[11]

Q3: What are the key principles of organocatalysis for the Diels-Alder reaction?

Organocatalysis in the context of the Diels-Alder reaction typically involves the use of a chiral secondary amine to activate an α,β-unsaturated aldehyde or ketone.[8][9] The mechanism involves two key steps:

  • Iminium Ion Formation: The chiral amine condenses with the carbonyl of the dienophile to form a chiral iminium ion.[8]

  • LUMO-Lowering Activation: This iminium ion is more electrophilic than the starting carbonyl compound, which lowers the energy of the dienophile's LUMO, thereby accelerating the reaction.[8][9] The chiral scaffold of the catalyst then dictates the facial selectivity of the diene's approach.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general method for the reaction between cyclopentadiene and methyl acrylate using aluminum chloride (AlCl₃) as a catalyst.

Materials:

  • Dienophile (e.g., methyl acrylate)

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Lewis Acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware (round-bottom flask, syringe, magnetic stirrer)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the dienophile (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Carefully add the Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq) portion-wise to the stirred solution.

  • Stir the mixture for 15-20 minutes to allow for complexation.

  • Slowly add the diene (1.1 eq) dropwise via syringe.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Application and Cleavage of an Evans' Chiral Auxiliary

This protocol outlines the use of an Evans' oxazolidinone auxiliary for an asymmetric Diels-Alder reaction.

Part A: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a base such as n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Slowly add the desired acyl chloride (e.g., acryloyl chloride) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with aqueous NH₄Cl and extract the product. Purify by chromatography.

Part B: Asymmetric Diels-Alder Reaction

  • Follow the procedure in Protocol 1 , using the N-acyloxazolidinone from Part A as the dienophile and a suitable Lewis acid (e.g., Et₂AlCl).

Part C: Cleavage of the Chiral Auxiliary [6]

  • Dissolve the Diels-Alder adduct from Part B in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add lithium hydroxide (LiOH, 2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).[6]

  • Stir the mixture at room temperature for 12 hours.[6]

  • Quench the reaction with a saturated aqueous solution of Na₂SO₃.[6]

  • Extract the desired carboxylic acid product and the recoverable chiral auxiliary.

Visualizations

Logical and Mechanistic Diagrams

Lewis_Acid_Catalysis cluster_reactants Reactants Diene Diene (HOMO) TS_Endo Endo Transition State (Favored) Stabilized by Secondary Orbital Interactions Diene->TS_Endo Dienophile Dienophile (LUMO) (e.g., Acrylate) Complex LA-Dienophile Complex (Lowered LUMO) Dienophile->Complex Coordination LA Lewis Acid (LA) (e.g., AlCl₃) LA->Complex Complex->TS_Endo Cycloaddition Product_Endo Endo Product (Major) TS_Endo->Product_Endo Chiral_Auxiliary Dienophile Prochiral Dienophile Chiral_Dienophile Chiral Dienophile (Auxiliary Attached) Dienophile->Chiral_Dienophile Auxiliary Chiral Auxiliary (e.g., Evans') Auxiliary->Chiral_Dienophile Blocked_Face Top Face Sterically Blocked by Auxiliary Chiral_Dienophile->Blocked_Face Product Single Enantiomer of Product (Major) Chiral_Dienophile->Product Diene Diene Approach Diene approaches from less hindered Bottom Face Diene->Approach Diene->Product Approach->Product Troubleshooting_Workflow Start Stereoselectivity Issue? Problem_Type What is the issue? Start->Problem_Type Endo_Exo Low endo/exo Ratio Problem_Type->Endo_Exo Diastereoselectivity Enantio Low Enantioselectivity (% ee) Problem_Type->Enantio Enantioselectivity Sol_Endo_1 Use Lewis Acid Catalyst (e.g., AlCl₃, BF₃) Endo_Exo->Sol_Endo_1 Sol_Endo_2 Lower Reaction Temperature Endo_Exo->Sol_Endo_2 Sol_Enantio_1 Use Chiral Auxiliary (e.g., Evans' Oxazolidinone) Enantio->Sol_Enantio_1 Sol_Enantio_2 Use Organocatalyst (e.g., MacMillan) Enantio->Sol_Enantio_2 Sol_Enantio_3 Use Chiral Lewis Acid Enantio->Sol_Enantio_3

References

Technical Support Center: Minimizing Degradation of Zoanthamine During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Zoanthamine during purification. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual diagrams to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during purification?

A1: this compound, a complex marine alkaloid, is susceptible to degradation from several factors inherent to the purification process. These include:

  • pH Extremes: Both acidic and alkaline conditions can lead to the degradation of alkaloids.[1][2] For instance, some alkaloids are acid-labile, while others may undergo hydrolysis under alkaline conditions.[1][2]

  • Elevated Temperatures: Many alkaloids are thermally sensitive.[3] High temperatures used during extraction or solvent evaporation can accelerate degradation, leading to reduced yield and the formation of artifacts.[3]

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photochemical degradation of natural products.[4][5]

  • Oxidation: The complex structure of this compound may be susceptible to oxidation, especially in the presence of air and certain solvents.

  • Reactive Solvents: Certain solvents can react with the analyte, leading to the formation of artifacts.

Q2: What are the initial signs that this compound might be degrading during my experiment?

A2: Degradation can manifest in several ways. Key indicators to watch for include:

  • Appearance of Unexpected Spots on TLC or Peaks in HPLC: The emergence of new, unidentified spots or peaks during chromatographic analysis is a primary sign of degradation or contamination.

  • Color Changes in the Sample Solution: A noticeable change in the color of your extract or fraction could indicate chemical alteration of the target compound.

  • Decreased Yield: A lower than expected yield of the final purified product can be a direct consequence of degradation at various stages of the purification process.

  • Inconsistent Bioactivity Results: If you observe a loss or alteration of the expected biological activity, it may be due to the degradation of the active compound.

Q3: How can I minimize the impact of pH on this compound stability?

A3: Careful control of pH is crucial. It is advisable to work with buffered solutions when possible and to neutralize any acidic or basic reagents promptly. For alkaloids, maintaining a pH range of 3-5 is often ideal for stability, though the optimal pH can be compound-specific.[6] It is recommended to perform small-scale stability studies at different pH values to determine the optimal conditions for this compound.

Q4: Are there any recommended storage conditions for this compound samples during the purification process?

A4: To ensure the stability of your samples, it is recommended to:

  • Store extracts and purified fractions at low temperatures, preferably at 4°C for short-term storage and -20°C or lower for long-term storage.

  • Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

  • Consider storing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of purified this compound Degradation due to high temperature during solvent evaporation.Use a rotary evaporator at a lower temperature (e.g., <40°C) and under reduced pressure. For highly sensitive compounds, consider lyophilization (freeze-drying).
Degradation due to extreme pH conditions during extraction.Neutralize acidic or basic extracts as quickly as possible. Use milder acids/bases or buffered systems.
Adsorption onto glassware or chromatography stationary phase.Silanize glassware to reduce active sites. Choose a less adsorptive stationary phase or modify the mobile phase (e.g., add a small amount of triethylamine for basic compounds).
Appearance of multiple unknown peaks in HPLC after purification Formation of artifacts due to reactive solvents.Avoid using highly reactive solvents like acetone or dichloromethane if they are suspected of reacting with your compound. Opt for less reactive alternatives like ethyl acetate or acetonitrile.[2]
On-column degradation.Modify chromatographic conditions: use a different stationary phase, alter the mobile phase pH, or decrease the run time.
Photodegradation from ambient light.Work in a dimly lit area or use light-blocking covers for your chromatography system and collection tubes.
Loss of biological activity in the purified sample Conformational changes or degradation of the active site.Re-evaluate all purification steps for harsh conditions (high temperature, extreme pH).
Presence of inhibitory degradation products.Further purify the sample using a high-resolution technique like preparative HPLC to isolate the active compound from any impurities.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of this compound

This protocol outlines a general procedure for the extraction and initial fractionation of this compound from its natural source (e.g., Zoanthus species).

  • Preparation of Biological Material:

    • Freeze-dry the collected marine organism to preserve its chemical integrity.

    • Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered material with methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1 v/v) at room temperature. Perform the extraction three times to ensure exhaustive recovery.

    • Combine the extracts and concentrate under reduced pressure at a temperature below 40°C.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of MeOH/H₂O (9:1 v/v) and partition against hexane to remove nonpolar lipids.

    • Adjust the aqueous layer to a more aqueous concentration (e.g., 1:1 MeOH/H₂O) and partition against a solvent of intermediate polarity like ethyl acetate (EtOAc) to extract compounds of medium polarity.

    • The remaining aqueous layer will contain the more polar compounds.

  • Initial Fractionation:

    • Subject the most promising fraction (based on preliminary analysis like TLC or bioassay) to vacuum liquid chromatography (VLC) or column chromatography over silica gel.

    • Elute with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor by TLC or HPLC to pool similar fractions.

Protocol 2: Reversed-Phase HPLC Purification of this compound Fractions

This protocol describes the final purification of this compound-containing fractions using high-performance liquid chromatography (HPLC).

  • Sample Preparation:

    • Dissolve the semi-purified fraction in the mobile phase to be used for HPLC.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of alkaloids.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. The gradient will depend on the specific this compound analogue being purified and should be optimized.

    • Flow Rate: Typically 1-4 mL/min for semi-preparative HPLC.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., determined by a UV-Vis spectrum of a crude sample).

  • Fraction Collection:

    • Collect peaks corresponding to the target this compound based on retention time from analytical runs.

    • Combine fractions containing the pure compound.

  • Post-Purification Handling:

    • Remove the solvent from the purified fractions under reduced pressure at a low temperature.

    • Store the purified this compound under the recommended conditions (cold, dark, and inert atmosphere).

Data Presentation

Table 1: General Stability of Alkaloids under Different Conditions
Condition Parameter General Stability Trend for Alkaloids Recommendations for this compound Purification
pH 2-4Generally stable for many alkaloids.Conduct extractions and chromatography in this pH range if possible.
5-7Stability varies; some ester-containing alkaloids may hydrolyze.Buffer solutions if holding for extended periods.
8-10Increased risk of hydrolysis and other degradation pathways.Avoid prolonged exposure to basic conditions.
Temperature 4°CHigh stability.Store samples at this temperature for short-term storage.
20-25°C (Room Temp)Moderate stability; degradation can occur over time.Minimize time spent at room temperature.
40°CIncreased rate of degradation for many alkaloids.Avoid heating above this temperature during solvent evaporation.
>60°CSignificant and rapid degradation is likely.Avoid at all costs.
Light DarkHigh stability.Conduct all procedures in the absence of direct light.
Ambient LightSlow degradation may occur.Use amber glassware and protect samples from light.
UV LightRapid degradation is highly probable.Avoid exposure to UV sources.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Storage Start Zoanthus Sample Extraction Solvent Extraction (MeOH/DCM) Start->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, H2O) Extraction->Partitioning VLC Vacuum Liquid Chromatography (Silica Gel) Partitioning->VLC HPLC Reversed-Phase HPLC (C18) VLC->HPLC Analysis Purity Check (NMR, MS) HPLC->Analysis Storage Store Pure this compound (-20°C, Dark, Inert Atm.) Analysis->Storage

Caption: A generalized workflow for the purification of this compound.

Degradation_Pathways cluster_stressors Stress Factors cluster_degradation Potential Degradation Products This compound This compound (Intact) Hydrolysis Hydrolysis Products This compound->Hydrolysis pH Oxidation Oxidation Products This compound->Oxidation O2 Isomerization Isomers This compound->Isomerization Heat/Light Photoproducts Photodegradation Products This compound->Photoproducts UV Light pH Extreme pH Temp High Temperature Light Light Exposure Oxygen Oxygen

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Optimization of Cell-Based Assays for Zoanthamine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zoanthamine in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is a suitable starting concentration range for this compound in cell-based assays?

Based on published studies, a broad concentration range is recommended for initial screening, typically from 0.001 µM to 20 µM.[1] The optimal concentration will depend on the specific cell line and the biological endpoint being measured. It is advisable to perform a dose-response curve to determine the EC50 or IC50 value for your specific assay.

2. Which cell lines are commonly used to assess the bioactivity of this compound?

Several cell lines have been utilized to investigate the diverse biological activities of this compound and its analogs. These include:

  • MG-63 (human osteosarcoma cell line): For studying anti-osteoporotic effects, such as alkaline phosphatase (ALP) activity and mineralization.[2]

  • BV-2 (murine microglia cell line): For assessing anti-inflammatory and neuroprotective properties by measuring nitric oxide (NO) and reactive oxygen species (ROS) production.[3]

  • ND7/23 (mouse neuroblastoma and rat dorsal root ganglia hybrid cell line): For evaluating neuroprotective effects.

  • P388 (murine leukemia cell line): For screening general cytotoxicity.[1]

3. How should I dissolve this compound for use in cell culture?

This compound is a marine alkaloid and may have limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

Question: I observed a precipitate in my culture wells after adding the diluted this compound solution. What should I do?

Answer: Precipitation of the test compound can lead to inaccurate and irreproducible results. Here are some troubleshooting steps:

  • Lower the Final DMSO Concentration: While DMSO is a common solvent, high concentrations can cause compounds to crash out when diluted in aqueous media. Ensure the final DMSO concentration in your assay does not exceed 0.5%.[4]

  • Optimize Stock Concentration: Preparing a highly concentrated stock solution in DMSO can lead to precipitation upon dilution. Try lowering the stock concentration and adjusting the volume added to the media, while maintaining a low final DMSO percentage.

  • Pre-dilution in Serum: Pre-diluting the this compound stock in a small volume of fetal bovine serum (FBS) before adding it to the complete medium can sometimes improve solubility due to protein binding.

  • Sonication: Briefly sonicating the final diluted solution may help to redissolve small precipitates. However, this may not be a permanent solution, and the compound could re-precipitate over time.

  • Use of Pluronic F-68: For certain compounds, the addition of a small amount of Pluronic F-68 to the culture medium can help to maintain solubility.

Issue 2: High Background or Signal Interference in Assays

Question: My colorimetric/fluorometric assay results show high background noise or unexpected signal. Could this compound be interfering with the assay?

Answer: Natural products like this compound can sometimes interfere with assay readouts. It is important to perform the following controls:

  • Compound-Only Control: Measure the absorbance or fluorescence of this compound in the cell-free assay medium at the same concentrations used in the experiment. This will reveal if the compound itself is colored or autofluorescent at the assay wavelengths.[4]

  • Wavelength Scan: If your plate reader has this capability, perform an excitation and emission scan of this compound to determine its spectral properties. This can help in selecting assay reagents with non-overlapping spectra.

  • Orthogonal Assay: Confirm your findings using a different assay that relies on an alternative detection method. For example, if you observe cytotoxicity in an MTT (colorimetric) assay, you could validate this with a CellTiter-Glo® (luminescent) assay, which measures ATP levels.[4]

Issue 3: Inconsistent Results Between Experiments

Question: I am observing high variability in my results from one experiment to the next. What could be the cause?

Answer: Reproducibility is key in cell-based assays. Several factors can contribute to variability:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent and low passage number range. Over-passaged cells can exhibit altered phenotypes and responses.

  • Cell Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Incubation Times: Adhere strictly to the optimized incubation times for both compound treatment and assay development.

  • Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are properly stored.

  • Plate Edge Effects: To minimize "edge effects" (evaporation and temperature gradients in the outer wells of a microplate), consider not using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

Data Presentation

Table 1: Recommended Cell Seeding Densities and Incubation Times

Cell LineAssay TypeSeeding Density (cells/well in 96-well plate)Compound Incubation TimeReference
MG-63Cell Viability (MTT)4 x 10³72 hours[2]
MG-63Alkaline Phosphatase (ALP) Activity1 x 10⁴3 days[5]
BV-2NO & ROS Production2 x 10⁵24 hours (with LPS stimulation)[3][6]

Table 2: Reported Bioactivities and Effective Concentrations of this compound and Analogs

CompoundBioactivityCell LineAssayEffective Concentration / IC50Reference
3-hydroxynorthis compoundAnti-osteoporoticMG-63ALP Activity & Mineralization20 µM
This compound & AnalogsAnti-inflammatoryBV-2NO & ROS Inhibition0.1 - 1 µM[1][3]
This compound & AnalogsNeuroprotectionND7/23Neurite Outgrowth1 - 10 µM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability in MG-63 Cells
  • Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay in MG-63 Cells
  • Cell Seeding and Differentiation: Seed MG-63 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.[5] Culture in osteogenic differentiation medium (complete medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone) containing different concentrations of this compound for 3 days.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to each well and incubate at 37°C for 15-30 minutes.[5]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3M NaOH).

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Protein Quantification: In a parallel plate, quantify the total protein content in each well (e.g., using a BCA assay) to normalize the ALP activity.

Protocol 3: Nitric Oxide (NO) Production Assay in BV-2 Cells
  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[6]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[3]

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[6]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Assay: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MG-63, BV-2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding zoan_prep This compound Stock Preparation (DMSO) compound_treatment Compound Treatment (Dose-response) zoan_prep->compound_treatment cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assay_reagent Addition of Assay Reagent incubation->assay_reagent readout Signal Readout (Absorbance/Fluorescence/ Luminescence) assay_reagent->readout data_processing Data Processing (Background Subtraction, Normalization) readout->data_processing results Results (IC50/EC50, Statistical Analysis) data_processing->results

Caption: A generalized experimental workflow for assessing this compound bioactivity.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation degradation beta_catenin_off->degradation Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3B_on GSK-3β Dsh->GSK3B_on Inhibition beta_catenin_on β-catenin (Accumulation) nucleus Nucleus beta_catenin_on->nucleus TCF_LEF TCF/LEF target_genes Target Gene Transcription TCF_LEF->target_genes This compound This compound Alkaloids This compound->GSK3B_on Inhibition DKK1 DKK1 This compound->DKK1 Inhibition DKK1->Frizzled_LRP Inhibition

Caption: Proposed mechanism of this compound action on the Wnt/β-catenin signaling pathway.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor ADAM ADAM Protease (S2 Cleavage) Notch_Receptor->ADAM Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Ligand->Notch_Receptor Binding gamma_secretase γ-secretase (S3 Cleavage) ADAM->gamma_secretase NICD NICD (Notch Intracellular Domain) gamma_secretase->NICD Release CSL CSL (Transcription Factor) NICD->CSL NICD->CSL Forms complex with MAML MAML (Co-activator) Hes_Hey Hes/Hey Target Genes CSL->Hes_Hey Activates transcription of MAML->Hes_Hey This compound This compound miR9 miR-9 This compound->miR9 Upregulation miR9->Hes_Hey Downregulation

Caption: Regulation of the Notch signaling pathway by this compound.

References

Technical Support Center: Addressing Solubility Challenges of Zoanthamine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the marine alkaloid Zoanthamine, overcoming its limited aqueous solubility is a critical step for successful biological assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with this compound in biological assays?

A1: The main challenge is this compound's hydrophobic nature, which leads to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v). However, the optimal concentration can vary depending on the cell line, so it is advisable to perform a solvent tolerance test.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vigorous Mixing: Add the this compound stock solution dropwise to the assay buffer while vortexing or stirring vigorously to promote rapid dispersion.

  • Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), in your assay buffer can help to maintain the solubility of hydrophobic compounds.

Q5: Are there any alternative solvents to DMSO?

A5: While DMSO is the most common, other organic solvents like ethanol, methanol, or acetone can be used. However, their compatibility with your specific assay and their potential for cytotoxicity must be carefully evaluated.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.- Increase the volume of DMSO incrementally.- Vortex the solution for an extended period.- Gentle warming (to no more than 37°C) may aid dissolution, but be cautious of potential compound degradation.
Cloudiness or precipitation is observed in the stock solution over time. The solution may be supersaturated, or the compound may be degrading.- Prepare a fresh stock solution at a slightly lower concentration.- Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Inconsistent results between experiments. Precipitation of this compound in the assay plate.- Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.- Prepare working solutions immediately before use.- Consider the use of a surfactant as described in the FAQs.
High background or off-target effects observed. The concentration of the organic solvent (e.g., DMSO) is too high.- Perform a solvent tolerance assay to determine the maximum non-toxic concentration of your solvent for your specific cell line or assay system.- Ensure the final solvent concentration in all wells, including controls, is consistent.

Quantitative Solubility Data

Solvent General Solubility of Hydrophobic Marine Alkaloids Notes
Dimethyl Sulfoxide (DMSO)Often soluble at concentrations of 1-20 mg/mL or higher.[1]Recommended for preparing high-concentration stock solutions.
EthanolVariable, generally lower than DMSO.May be used as a co-solvent. Check for assay compatibility.
MethanolVariable, generally lower than DMSO.Can be used for initial dissolution before dilution.
WaterVery low to insoluble.This compound is a hydrophobic molecule.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound may vary between different isolated forms; please use the molecular weight provided with your specific compound. For this example, a molecular weight of 495.6 g/mol is used.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Calculate the required mass of this compound:

    • For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 495.6 g/mol * (1000 mg / 1 g) = 4.956 mg

  • Weigh the this compound:

    • Carefully weigh out approximately 4.96 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the this compound:

    • Vortex the tube vigorously for 2-5 minutes, or until the powder is completely dissolved. A clear solution should be obtained.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Solutions for Cell-Based Assays

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • It is highly recommended to perform serial dilutions to prevent precipitation.

    • For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in pre-warmed, sterile cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium). Mix thoroughly by gentle pipetting.

  • Prepare Final Working Dilutions:

    • From the intermediate dilution, prepare the final desired concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate solution 1:100 in cell culture medium.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental samples, but without this compound.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Addressing this compound Solubility

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Aliquot store->thaw serial_dilution Perform Serial Dilutions in Assay Buffer thaw->serial_dilution add_to_assay Add to Assay Plate serial_dilution->add_to_assay precipitation Precipitation Observed? add_to_assay->precipitation precipitation->add_to_assay No increase_mixing Increase Mixing/ Vortexing precipitation->increase_mixing Yes use_surfactant Add Surfactant (e.g., Tween® 80) increase_mixing->use_surfactant Still Precipitates lower_concentration Lower Final Concentration use_surfactant->lower_concentration Still Precipitates

Caption: Workflow for preparing and troubleshooting this compound solutions.

Simplified Overview of this compound's Potential Interaction with the Wnt/β-catenin Signaling Pathway

This compound alkaloids have been investigated for their potential to modulate the Wnt/β-catenin signaling pathway, which is crucial in processes like bone formation. Some studies suggest that certain zoanthamines may act as inhibitors of components within this pathway, such as GSK-3β.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Activates This compound This compound This compound->Destruction_Complex Potential Inhibition of GSK-3β Target_Genes Target Gene Expression (e.g., for Osteogenesis) TCF_LEF->Target_Genes Promotes

Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.

Conceptual Interaction of this compound with the Notch Signaling Pathway

Some research suggests that this compound may influence the Notch signaling pathway, which is involved in cell differentiation. The diagram below illustrates a simplified view of this pathway and a hypothetical point of interaction.

Notch_Pathway cluster_sending Signaling Cell cluster_receiving Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases CSL CSL NICD->CSL Translocates to Nucleus and binds CSL Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes Activates This compound This compound This compound->S3_Cleavage Hypothetical Modulation

Caption: Hypothetical interaction of this compound with the Notch signaling pathway.

References

Technical Support Center: Optimizing the Final Steps of Zoanthamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Zoanthamine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical final steps of this complex marine alkaloid's total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the final steps of this compound synthesis?

A1: The endgame of this compound synthesis is characterized by the construction of the intricate DEFG-ring system, which involves a sensitive bis-aminoacetal moiety. The most common challenges include:

  • Low yields in the intramolecular Diels-Alder (IMDA) reaction: This key C-C bond-forming reaction to construct the ABC-ring system can be sluggish and prone to side reactions or stereoselectivity issues.

  • Difficulties in the bis-aminoacetalization: The formation of the DEFG-ring system through a one-pot cyclization is a delicate transformation that can be low-yielding and sensitive to reaction conditions.[1][2][3]

  • Stereocontrol during late-stage functionalization: Introduction of the C19-methyl group to furnish this compound from a Northis compound precursor requires high stereoselectivity to avoid epimers.

  • Protecting group manipulation: The final deprotection steps can be challenging due to the sensitivity of the complex molecular architecture to harsh acidic or basic conditions.

  • Purification of the final product: The polar nature of the alkaloids and the potential for closely related byproducts can complicate the final purification steps.

Q2: Which key reactions define the endgame of most reported this compound syntheses?

A2: The final stages of this compound synthesis typically revolve around two crucial transformations:

  • Intramolecular Diels-Alder (IMDA) Reaction: This reaction is often employed to construct the sterically congested ABC-tricyclic core of the molecule.[1]

  • Bis-aminoacetalization: This is the signature final step to form the unique DEFG-ring system, often accomplished in a one-pot cascade reaction.[1][2][3]

Q3: Are there alternative strategies for the final ring closures?

A3: While the IMDA and bis-aminoacetalization are the most common, some synthetic routes have explored alternative approaches. For instance, radical cyclizations have been investigated for the formation of the carbocyclic core. The choice of strategy often depends on the overall synthetic design and the desired analogue.

Troubleshooting Guides

Issue 1: Low Yield or Failure of the Intramolecular Diels-Alder (IMDA) Reaction

The IMDA reaction to form the ABC-ring system is a critical step that can be prone to low yields or complete failure.

Potential CauseSuggested Solution
Incorrect Conformation of the Precursor The linear precursor may not readily adopt the required s-cis conformation for the diene and the appropriate orientation of the dienophile. Computational studies can help assess the energy barrier for this conformational change. Modifying the tether length or rigidity between the diene and dienophile can sometimes facilitate the reaction.
Steric Hindrance The this compound core is highly substituted, leading to significant steric hindrance in the transition state. High temperatures (e.g., refluxing in toluene or xylene) are often required to overcome this barrier. The use of Lewis acid catalysts (e.g., Et₂AlCl, Me₂AlCl) can sometimes promote the reaction at lower temperatures, but care must be taken to avoid decomposition of the substrate.
Decomposition of Starting Material The high temperatures required for the IMDA reaction can lead to the decomposition of the sensitive polyene precursor. Monitor the reaction closely by TLC. If decomposition is observed, consider using a lower boiling point solvent and extending the reaction time, or explore Lewis acid catalysis at milder temperatures.
Reversible Reaction The Diels-Alder reaction is reversible. If the product is not thermodynamically favored, a retro-Diels-Alder reaction can occur. Trapping the product in situ or using conditions that favor the forward reaction (e.g., removal of a volatile byproduct) can be beneficial.
Incorrect Diene/Dienophile Electronics Ensure that the electronic nature of the diene (electron-rich) and dienophile (electron-poor) is optimized for the reaction. The presence of electron-withdrawing groups on the dienophile will accelerate the reaction.
Issue 2: Inefficient Bis-aminoacetalization to Form the DEFG-Ring System

The one-pot formation of the DEFG-ring system is a complex transformation that can result in low yields and the formation of multiple byproducts.

Potential CauseSuggested Solution
Suboptimal pH The reaction is typically acid-catalyzed. However, strongly acidic conditions can lead to the degradation of the substrate or the product. A screen of weak acids (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)) is recommended. The reaction is often performed in a protic solvent like methanol or ethanol.
Incomplete Precursor Formation The bis-aminoacetalization is often a cascade reaction that requires the in-situ formation of an iminium ion intermediate. Ensure that the precursor has the correct functional groups and that the conditions are suitable for the initial steps of the cascade.
Water Scavenging The formation of acetals is a reversible reaction that produces water. The presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the product.
Steric Congestion The formation of the bridged bicyclic system is sterically demanding. Running the reaction at elevated temperatures might be necessary, but this must be balanced against the stability of the product.
Side Reactions The complex functionality of the precursor can lead to undesired side reactions. Careful control of the reaction temperature and stoichiometry of the acid catalyst is crucial. Analysis of byproducts by LC-MS can provide insights into competing reaction pathways.

Data Presentation

Table 1: Comparison of Reported Conditions for the Final Bis-aminoacetalization Step
Research GroupPrecursorReagents and ConditionsYield (%)Reference
Miyashita et al.Seco-amine-aldehydeAcetic acid, H₂O, 100 °C45(Miyashita et al., 2004)
Kobayashi et al.Amino-diketoneAcetic acid, H₂O, reflux52(Kobayashi et al., 2009)
Stoltz et al.Hydroxy-lactamPPTS, MeOH, reflux60(Stoltz et al., 2007)

Experimental Protocols

Protocol 1: Miyashita's Bis-aminoacetalization for the Synthesis of Northis compound

This protocol describes the final ring closure to form the DEFG-ring system of Northis compound.

Reactants:

  • Seco-amine-aldehyde precursor (1.0 equiv)

  • Acetic acid (glacial)

  • Deionized water

Procedure:

  • Dissolve the seco-amine-aldehyde precursor in a mixture of acetic acid and water (typically a 10:1 ratio).

  • Heat the reaction mixture to 100 °C in a sealed tube.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford Northis compound.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reaction Bis-aminoacetalization cluster_workup Workup & Purification cluster_product Final Product start Seco-amine-aldehyde Precursor reaction Acetic Acid, H₂O 100 °C, 4-6 h start->reaction 1. Reaction Setup neutralization Neutralization (NaHCO₃) reaction->neutralization 2. Quenching extraction Extraction (DCM) neutralization->extraction 3. Isolation purification Column Chromatography extraction->purification 4. Purification product Northis compound purification->product Final Product troubleshooting_pathway cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in IMDA Reaction cause1 Incorrect Conformation problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Decomposition problem->cause3 solution1a Modify Tether cause1->solution1a Action solution1b Computational Study cause1->solution1b Analysis solution2a Increase Temperature cause2->solution2a Thermal solution2b Use Lewis Acid cause2->solution2b Catalytic solution3a Lower Temperature cause3->solution3a Milder Conditions solution3b Shorter Reaction Time cause3->solution3b Milder Conditions

References

"enhancing the resolution of Zoanthamine peaks in chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Zoanthamine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that control peak resolution in HPLC?

A1: Peak resolution in High-Performance Liquid Chromatography (HPLC) is primarily governed by three key factors, as described by the resolution equation:

  • Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency results in narrower peaks, which are easier to resolve. It can be improved by using longer columns or columns packed with smaller particles.[1][2][3]

  • Selectivity (α): This is the most powerful factor for improving resolution and represents the separation between the centers of two adjacent peaks.[1] Selectivity is influenced by the chemical interactions between the analytes and both the stationary phase (column) and the mobile phase.[1][2] Changing the mobile phase composition or the type of column chemistry has the largest impact on selectivity.[2]

  • Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column.[1] Optimizing the retention factor (ideally between 2 and 10) by adjusting the mobile phase strength can provide more time for separation to occur.[1][2]

Q2: My this compound peaks are co-eluting or showing poor resolution. What is a systematic approach to troubleshoot this?

A2: When facing poor resolution of this compound peaks, a systematic approach is crucial. Start with simple adjustments to the mobile phase before moving to more significant changes like replacing the column.

  • Optimize Mobile Phase Composition: Adjusting the mobile phase is often the easiest and most effective first step.[2][4]

    • Adjust Solvent Strength: In reversed-phase chromatography (the most common mode for Zoanthamines), decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and improve separation for closely eluting peaks.[1][2]

    • Change Organic Modifier: If using acetonitrile, try substituting it with methanol. This can alter the elution order and improve selectivity.[2]

    • Modify pH: Zoanthamines are alkaloids.[5][6] Adding a small amount of acid, such as 0.1% acetic acid, to the mobile phase is a common practice that can improve peak shape and resolution.[7][8]

  • Adjust Operating Parameters:

    • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity, which improves mass transfer and often leads to sharper peaks and better resolution.[2][3][9]

    • Flow Rate: Lowering the flow rate can provide more time for analytes to interact with the stationary phase, potentially enhancing resolution, though it will increase the total run time.[3][9][10]

  • Evaluate the Stationary Phase (Column):

    • Particle Size: For significant improvements in efficiency, consider using a column with smaller particles (e.g., transitioning from a 5 µm HPLC column to a sub-2 µm UHPLC column).[2][11]

    • Column Chemistry: While C18 is the most widely used stationary phase for this compound separation, other chemistries can offer different selectivity.[7][11] A phenyl-phase column, for instance, can provide enhanced selectivity for aromatic compounds.[1][12]

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Parameter Adjustment cluster_3 Step 3: Stationary Phase Evaluation cluster_4 Outcome start Poor Peak Resolution A Adjust Organic Solvent % start->A Easiest First B Change Organic Solvent (ACN ↔ MeOH) A->B end Resolution Improved A->end C Adjust pH / Add Modifier (e.g., Acid) B->C B->end D Increase Column Temperature C->D If Unsuccessful C->end E Decrease Flow Rate D->E D->end F Use Smaller Particle Size Column E->F If Unsuccessful E->end G Try Different Column Chemistry F->G F->end G->end

A systematic workflow for troubleshooting poor peak resolution.

Q3: I am observing significant peak tailing for my this compound alkaloids. How can this be corrected?

A3: Peak tailing is common for basic compounds like alkaloids when analyzed on silica-based columns. It is often caused by strong, undesirable interactions with acidic silanol groups on the stationary phase surface. To mitigate this:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as diethylamine (DEA) at around 0.1%, into the mobile phase can effectively mask the active silanol sites, leading to more symmetrical peaks.[10]

  • Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., pH ≤ 2.5) ensures that the basic alkaloid molecules are fully protonated.[10] This consistent positive charge can reduce secondary interactions with the stationary phase and improve peak shape. Acetic acid or formic acid are commonly used for this purpose.[7]

Q4: My retention times are unstable and shift between injections. What are the likely causes?

A4: Retention time instability can compromise data reliability. The most common causes include:

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analytical run.[10] If you change the mobile phase composition, allow sufficient time for the column to stabilize.

  • Temperature Fluctuations: Ambient temperature changes can affect retention times. Using a column oven to maintain a constant, elevated temperature is highly recommended for reproducibility.[3][10]

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[10] It should also be properly degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[13]

  • System Leaks: Check all fittings, especially between the pump and the column, for any signs of leaks, such as salt buildup from buffered mobile phases.[13]

Q5: I see unexpected "ghost peaks" in my chromatogram, especially during a blank run. What is the source?

A5: Ghost peaks are signals that are not from the injected sample. They typically originate from two main sources:

  • Injector Carryover: The previously injected sample may not have been completely flushed from the injector system.[10] To resolve this, inject a strong solvent (like 100% of your organic mobile phase) one or more times between sample runs to thoroughly clean the injector port and needle.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate at the head of the column and later elute as ghost peaks, a problem often seen in gradient elution.[10] Ensure you are using high-purity, HPLC-grade solvents and additives.

Data & Experimental Protocols

Quantitative Data Summary

The following tables summarize typical starting conditions for the chromatographic separation of this compound alkaloids based on published literature.

Table 1: Example Reversed-Phase HPLC Conditions for this compound Separation

Compound(s) Column Mobile Phase Flow Rate Detection Reference
This compound, Northis compound Ultra AQ C18 (10 x 250 mm, 5 µm) Isocratic: Acetonitrile:H₂O:Acetic Acid (30:70:0.1) 3 mL/min UV (254 nm) [7]
3-hydroxynorthis compound Ultra AQ C18 (10 x 250 mm, 5 µm) Gradient: A=ACN/0.1% Acetic Acid, B=H₂O/0.1% Acetic Acid 3 mL/min UV (254 nm) [7]
Novel this compound Alkaloids Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) Gradient: Acetonitrile and Water Not Specified UPLC-MS/MS [11]

| Various Zoanthamines | Shim-pack GIST phenyl | Isocratic: 49% Acetonitrile/H₂O | 2 mL/min | Not Specified |[12] |

Table 2: Example Normal-Phase HPLC Conditions for this compound Separation

Compound(s) Column Mobile Phase Flow Rate Detection Reference

| Kuroshine E, Zoanthenamine derivatives | Silica | Isocratic: n-hexane:CH₂Cl₂:MeOH (30:10:1) | 2.0 mL/min | UV |[14] |

Detailed Experimental Protocol

Protocol: Semipreparative Reversed-Phase HPLC for the Isolation of this compound and Northis compound

This protocol is adapted from methodologies used for the purification of this compound-type alkaloids.[7][8]

  • Objective: To isolate this compound and Northis compound from a partially purified fraction using isocratic semipreparative HPLC.

  • Materials:

    • HPLC system with a UV detector

    • Semipreparative C18 column (e.g., Ultra AQ C18, 10 x 250 mm, 5 µm)

    • HPLC-grade acetonitrile, water, and glacial acetic acid

    • Partially purified Zoantharian extract fraction

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile, water, and acetic acid in a ratio of 30:70:0.1 (v/v/v).

    • For 1 liter of mobile phase, combine 300 mL of acetonitrile, 700 mL of water, and 1 mL of acetic acid.

    • Thoroughly degas the mobile phase using sonication or vacuum filtration before use.

  • Chromatographic Conditions:

    • Column: Ultra AQ C18 (10 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:H₂O:Acetic Acid (30:70:0.1)

    • Mode: Isocratic

    • Flow Rate: 3.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: Ambient or controlled at 30°C

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Dissolve the dried extract fraction in a small volume of the mobile phase.

    • Inject the sample onto the column.

    • Monitor the separation at 254 nm.

    • Collect the fractions corresponding to the peaks of interest (this compound and Northis compound).

    • Analyze the collected fractions for purity using analytical HPLC or UPLC-MS.

Purification_Workflow cluster_extraction Initial Processing cluster_analysis Analysis & Purification cluster_result Final Product Extract Crude Methanol: Dichloromethane Extract VLC Vacuum Liquid Chromatography (Reversed-Phase C18) Extract->VLC Fractionation with decreasing polarity Fractions Aqueous Methanolic Fractions VLC->Fractions Analysis UPLC-DAD-ELSD Analysis (Screening) Fractions->Analysis HPLC Semi-preparative RP-HPLC (C18 Column) Analysis->HPLC Targeted Purification Isolated Isolated Zoanthamines HPLC->Isolated

A general workflow for the purification of Zoanthamines.

References

Technical Support Center: Strategies for Scaling Up Zoanthamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zoanthamine synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this compound and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and strategies for scaling up the synthesis, all presented in a user-friendly format to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and its analogs like Northis compound?

A1: The primary challenges in this compound synthesis stem from its complex molecular architecture. Key difficulties include:

  • Construction of Multiple Quaternary Stereocenters: The core of this compound contains several adjacent all-carbon quaternary stereocenters, which are sterically congested and challenging to form with high stereoselectivity.

  • Heptacyclic Framework Assembly: The synthesis requires the precise and stereocontrolled construction of a dense, seven-ring system.

  • Final Ring System Formation: The concluding bis-aminoacetalization step to form the DEFG-ring system can be problematic due to the instability of the intermediates and the final product.[1]

  • Low Natural Abundance: The scarcity of this compound from its natural sources necessitates a reliance on complex, multi-step chemical synthesis for its study and development.[2]

Q2: What are the key strategic reactions employed in the synthesis of the this compound core?

A2: Successful total syntheses of this compound alkaloids, such as the notable syntheses by Miyashita and Kobayashi, have relied on several key chemical transformations:

  • Intramolecular Diels-Alder (IMDA) Reaction: This powerful cycloaddition is often used to construct the ABC-ring system, establishing multiple stereocenters in a single, highly stereoselective step.[1][3]

  • Radical Cyclizations: To address the challenge of forming adjacent quaternary centers, radical cyclizations, such as the Ueno-Stork reaction, have been effectively utilized.

  • Bis-aminoacetalization: This final, often one-pot, reaction cascade is a biomimetic approach to form the characteristic DEFG-ring system of the this compound alkaloids.[1]

Q3: Are there established methods for scaling up this compound synthesis?

A3: While there are no specific, published industrial-scale protocols for this compound synthesis, the principles of process chemistry can be applied to the existing laboratory-scale syntheses. Key considerations for scaling up include:

  • Reagent Selection: Replacing hazardous, expensive, or difficult-to-handle reagents with safer, more cost-effective, and scalable alternatives. For example, moving away from stoichiometric heavy metal oxidants to catalytic aerobic oxidations where possible.

  • Reaction Condition Optimization: Re-evaluating solvent choices, reaction concentrations, temperatures, and reaction times to ensure safety, efficiency, and product purity at a larger scale.

  • Purification Strategies: Transitioning from laboratory-scale chromatography to more scalable techniques such as crystallization, preparative HPLC, or supercritical fluid chromatography (SFC).

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during key stages of this compound synthesis.

Intramolecular Diels-Alder (IMDA) Reaction for ABC-Ring Formation
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the desired cycloadduct. - Insufficient reaction temperature or time.- Decomposition of the triene precursor.- Unfavorable conformational equilibrium of the triene.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Ensure all reagents and solvents are pure and dry. Consider using a freshly prepared triene precursor.- The use of a Lewis acid catalyst can sometimes promote the reaction at lower temperatures.
Poor diastereoselectivity. - The reaction temperature is too high, leading to the formation of thermodynamic byproducts.- The substrate design does not sufficiently bias one transition state over the other.- Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.- If using a Lewis acid, screen different catalysts to improve stereocontrol.- Re-evaluate the design of the triene precursor; minor structural modifications can significantly impact selectivity.
Formation of unexpected side products. - The triene precursor may be undergoing alternative, undesired reaction pathways.- The product may be unstable under the reaction conditions.- Characterize the side products to understand the competing reaction pathways.- Consider performing the reaction in a different solvent or at a lower concentration.- If the product is unstable, attempt to isolate it as a more stable derivative if possible.
Formation of Quaternary Stereocenters via Radical Cyclization
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired cyclized product. - Inefficient radical initiation.- Competing intermolecular reactions.- Unwanted reduction of the radical intermediate.- Ensure the radical initiator is fresh and used at the appropriate temperature for optimal decomposition.- Run the reaction at high dilution to favor the intramolecular pathway.- Choose a radical precursor and reaction conditions that minimize premature quenching of the radical.
Formation of stereoisomers. - Lack of facial selectivity in the radical cyclization.- The stereochemical outcome of radical cyclizations can be highly substrate-dependent. Consider modifying the substrate to introduce steric bias.- Chiral auxiliaries or catalysts can sometimes be employed to induce stereoselectivity.
Final Bis-aminoacetalization Step
Problem Possible Cause(s) Suggested Solution(s)
Incomplete cyclization or formation of multiple products. - The reaction conditions are not optimized for the cascade process.- The substrate is not sufficiently pure.- This reaction is often sensitive to pH and solvent. Carefully screen different acidic catalysts and solvent systems.- Ensure the precursor is of high purity, as impurities can interfere with the delicate cascade.
Decomposition of the final product during workup or purification. - The bis-aminoacetal moiety is known to be sensitive, particularly to acid or heat.- Use a mild workup procedure, avoiding strong acids or bases.- Purify the product quickly and at low temperatures. Flash chromatography on neutral or basic alumina may be preferable to silica gel.- If possible, consider crystallization as a non-chromatographic purification method.

Quantitative Data from Key Synthetic Routes

The following tables summarize quantitative data from notable total syntheses of Northis compound. This data can serve as a benchmark for your own experiments.

Table 1: Overall Comparison of Northis compound Total Syntheses

Synthetic Route Number of Steps (Longest Linear Sequence) Overall Yield
Miyashita (2004)413.5%
Kobayashi (2009)Not explicitly stated in abstracts, but described as a multi-step synthesis.Not explicitly stated in abstracts.

Table 2: Yields of Selected Key Transformations

Reaction Synthetic Route Reported Yield Notes
Intramolecular Diels-AlderMiyashita (2004)HighForms the ABC-ring system with high stereoselectivity.
Intramolecular Diels-AlderKobayashi (2009)HighUsed to construct the tricyclic core.
Bis-aminoacetalizationMiyashita (2004)Not explicitly stated in abstracts.One-pot reaction to form the DEFG-ring system.
Bis-aminoacetalizationKobayashi (2009)"Reasonable yield"Final cyclization to complete the synthesis.[4]

Experimental Protocols for Key Reactions

The following are representative, detailed methodologies for the key transformations in this compound synthesis, based on published accounts. Researchers should consult the original publications for precise, scale-specific details.

Protocol 1: Intramolecular Diels-Alder (IMDA) Cyclization (Miyashita-type)
  • Preparation of the Triene Precursor: The triene precursor is synthesized via a multi-step sequence, often involving coupling reactions to assemble the diene and dienophile moieties.

  • Cyclization Reaction:

    • Dissolve the triene precursor in a high-boiling, inert solvent such as toluene or xylene.

    • Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel to afford the pure ABC-ring system.

Protocol 2: Final Bis-aminoacetalization (Kobayashi-type)
  • Preparation of the Precursor: The acyclic precursor containing all the necessary functional groups is prepared through a convergent synthetic strategy.

  • One-Pot Cascade Reaction:

    • Dissolve the advanced intermediate in a mixture of acetic acid and water.[5]

    • Stir the reaction at room temperature and monitor the formation of the final product by LC-MS.

    • Once the reaction is complete, carefully neutralize the mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude Northis compound is then purified by preparative thin-layer chromatography or preparative HPLC to yield the pure natural product.

Visualizations

Logical Workflow for this compound Synthesis

This compound Synthesis Workflow start Commercially Available Starting Materials frag_synth Fragment Synthesis start->frag_synth coupling Fragment Coupling frag_synth->coupling imda Intramolecular Diels-Alder coupling->imda core_mod Core Modification imda->core_mod final_cycl Final Bis-aminoacetalization core_mod->final_cycl purification Purification final_cycl->purification This compound This compound purification->this compound

Caption: A high-level overview of a typical synthetic route to this compound.

Troubleshooting the Intramolecular Diels-Alder Reaction

IMDA Troubleshooting start IMDA Reaction: Low Yield? check_temp Increase Temperature? start->check_temp Yes failure Re-evaluate Substrate Design start->failure No check_purity Check Precursor Purity? check_temp->check_purity No Improvement success Reaction Successful check_temp->success Improved lewis_acid Add Lewis Acid Catalyst? check_purity->lewis_acid Purity OK check_purity->failure Impure lewis_acid->success Improved lewis_acid->failure No Improvement

Caption: A decision tree for troubleshooting the key IMDA reaction.

Scale-Up Strategy for a Key Intermediate

References

Validation & Comparative

A Comparative Analysis of Zoanthamine and Norzoanthamine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two prominent marine alkaloids: Zoanthamine and northis compound. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes the signaling pathways implicated in their mechanisms of action.

Introduction

This compound and northis compound are structurally related marine alkaloids isolated from zoanthids of the genus Zoanthus. Both compounds have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide offers a comparative analysis of their bioactivities, with a focus on their anti-inflammatory, anti-osteoporotic, and anticancer effects, supported by available experimental data.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data available for the bioactivities of this compound and northis compound. Direct comparative studies with IC50 values for all activities are limited in the current literature; however, this table provides a side-by-side view of their effects at tested concentrations.

BioactivityTarget/Assay SystemThis compoundNorthis compoundReference(s)
Anti-inflammatory
   NeuroinflammationInhibition of ROS Production (LPS-stimulated BV-2 microglia)Significant reduction at 0.1 µM and 1 µMSignificant reduction at 0.1 µM and 1 µM[1]
Inhibition of NO Production (LPS-stimulated BV-2 microglia)Significant inhibition at 0.1 µM and 1 µMSignificant inhibition at 0.1 µM and 1 µM[1]
   Neutrophil-mediated InflammationInhibition of Elastase Release (fMLP-stimulated human neutrophils)Reported to have anti-inflammatory effectsReported to have anti-inflammatory effects[2]
Anti-osteoporotic
Ovariectomized Mouse ModelNot extensively studied for this activitySuppresses bone loss and enhances bone formation at 2 mg/kg/day (p.o.)[3]
IL-6 Inhibition-Known to inhibit IL-6, a key mediator of bone resorption[4]
Anticancer
P388 Murine Leukemia CellsNot reported in the searched literatureIC50 values reported for various northis compound derivatives (e.g., norzoanthaminone IC50 = 1.0 µg/ml)[4]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound and northis compound based on current research.

Zoanthamine_Notch_Signaling cluster_intracellular Intracellular Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Cleavage This compound This compound miR-9 miR-9 This compound->miR-9 Upregulates Hes1 Hes1 miR-9->Hes1 Inhibition Neural_Stem_Cell_Differentiation Neural Stem Cell Differentiation miR-9->Neural_Stem_Cell_Differentiation Promotes CSL CSL NICD->CSL Translocation to Nucleus & Binding CSL->Hes1 Transcription Hes1->Neural_Stem_Cell_Differentiation Inhibition

This compound's modulation of the Notch signaling pathway in neural stem cells.

Norzoanthamine_IL6_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular IL-6 Interleukin-6 (IL-6) IL-6R IL-6 Receptor (IL-6R) IL-6->IL-6R Binding gp130 gp130 IL-6R->gp130 Dimerization JAK JAK gp130->JAK Activation Northis compound Northis compound Northis compound->IL-6 Inhibits Secretion STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 RANKL_expression RANKL Expression pSTAT3->RANKL_expression Upregulation Osteoclastogenesis Osteoclastogenesis RANKL_expression->Osteoclastogenesis Promotes Bone_Resorption Bone Resorption Osteoclastogenesis->Bone_Resorption Leads to

Northis compound's inhibition of the IL-6 signaling pathway in osteoblasts.
Experimental Workflow

ROS_Assay_Workflow Start Start Seed_Cells Seed BV-2 microglia in a 96-well plate Start->Seed_Cells Pre-treatment Pre-treat cells with this compound or northis compound (1h) Seed_Cells->Pre-treatment Stimulation Stimulate with LPS (24h) Pre-treatment->Stimulation Add_DCFH-DA Add DCFH-DA probe (30 min) Stimulation->Add_DCFH-DA Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) Add_DCFH-DA->Measure_Fluorescence Analyze_Data Analyze ROS production Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for measuring ROS production in LPS-stimulated BV-2 microglia.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) in LPS-Stimulated BV-2 Microglia

Objective: To quantify the inhibitory effect of this compound and northis compound on intracellular ROS production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and northis compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the BV-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh serum-free DMEM containing various concentrations of this compound or northis compound (e.g., 0.001, 0.01, 0.1, 1, and 10 µM). Incubate for 1 hour.

  • Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control. Incubate for 24 hours.

  • Staining: After incubation, wash the cells twice with PBS. Then, add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes in the dark at 37°C.

  • Measurement: Following staining, wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[5]

  • Data Analysis: The percentage of ROS inhibition is calculated relative to the LPS-treated control group.

Neutrophil Elastase Release Assay

Objective: To assess the inhibitory effect of this compound and northis compound on elastase release from fMLP-stimulated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP)

  • This compound and northis compound

  • Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Pre-treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound or northis compound for 15 minutes at 37°C.

  • Stimulation: Add fMLP to a final concentration of 1 µM to stimulate elastase release. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.

  • Enzyme Assay: Transfer the supernatant to a new 96-well plate. Add the elastase substrate to each well.

  • Measurement: Measure the absorbance at 405 nm kinetically for 10-15 minutes using a spectrophotometer. The rate of change in absorbance is proportional to the elastase activity.[6]

  • Data Analysis: Calculate the percentage of inhibition of elastase release compared to the fMLP-stimulated control.

Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo anti-osteoporotic efficacy of northis compound in a postmenopausal osteoporosis model.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments

  • Northis compound hydrochloride

  • Vehicle (e.g., saline or appropriate solvent)

  • Micro-computed tomography (µCT) scanner

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Ovariectomy: Anesthetize the mice. Perform bilateral ovariectomy through a dorsal midline incision. For the sham-operated group, the ovaries are located but not removed.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.

  • Treatment: After a recovery period of one week, begin daily oral administration of northis compound hydrochloride (e.g., 2 mg/kg) or vehicle to the respective groups of OVX mice. The sham-operated group receives the vehicle.

  • Duration: Continue the treatment for a period of 4-8 weeks.

  • Bone Analysis: At the end of the treatment period, euthanize the mice. Excise the femurs and tibias. Analyze the bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th) using a µCT scanner.[3][7][8]

  • Data Analysis: Compare the bone parameters between the OVX-vehicle, OVX-northis compound, and sham-operated groups to determine the effect of northis compound on preventing bone loss.

Conclusion

Both this compound and northis compound exhibit promising bioactivities, particularly in the realm of anti-inflammatory and neuroprotective effects. Northis compound stands out for its well-documented anti-osteoporotic properties, acting through the inhibition of IL-6 signaling. This compound, on the other hand, shows potential in neuro-regeneration by modulating the Notch signaling pathway. While direct comparative data on their anticancer activities are sparse, derivatives of northis compound have shown cytotoxicity against leukemia cell lines. Further research, including head-to-head comparative studies and elucidation of their precise molecular targets, is warranted to fully understand their therapeutic potential and guide future drug development efforts.

References

A Comparative Guide: Zoanthamine and Bisphosphonates for Osteoporosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of zoanthamine and bisphosphonates, two distinct classes of compounds investigated for the treatment of osteoporosis. The following sections delve into their mechanisms of action, present supporting experimental data from preclinical and clinical studies, and outline the methodologies employed in key experiments.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily focus on inhibiting bone resorption or promoting bone formation. Bisphosphonates are the most widely prescribed antiresorptive agents. In contrast, this compound, a marine alkaloid, and its derivatives are emerging as potential anabolic agents, offering a different therapeutic approach. This guide provides a comparative analysis of these two compound classes to inform research and drug development efforts.

Mechanism of Action

The fundamental difference between bisphosphonates and this compound lies in their molecular targets and signaling pathways.

Bisphosphonates are synthetic analogs of pyrophosphate that bind with high affinity to hydroxyapatite crystals in the bone matrix.[1] During bone resorption, osteoclasts internalize bisphosphonates, which then interfere with their function and survival. Nitrogen-containing bisphosphonates, the most potent class, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3][4] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[5]

This compound and its derivatives are thought to exert their anti-osteoporotic effects through a distinct mechanism primarily involving the modulation of the Wnt signaling pathway, a critical pathway in bone formation.[6][7] Computational studies suggest that this compound alkaloids have the potential to inhibit Dickkopf-1 (DKK1) and glycogen synthase kinase-3β (GSK-3β), which are negative regulators of the Wnt pathway.[6][7] By inhibiting these proteins, zoanthamines may lead to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent transcription of genes that promote osteoblast differentiation and bone formation. Additionally, some studies suggest that northis compound may also inhibit IL-6 secretion, a cytokine that promotes osteoclast differentiation.[8][9]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of this compound and various bisphosphonates in preclinical and clinical settings. A direct head-to-head clinical comparison is not yet available as this compound is still in the preclinical stages of investigation.

Table 1: Preclinical Efficacy of Northis compound in Ovariectomized Rodent Models of Osteoporosis

ParameterAnimal ModelTreatmentDosageDurationKey FindingsReference
Femoral Weight and Biomechanical ParametersOvariectomized MiceNorthis compound hydrochloride (p.o.)2 mg/kg/dayNot SpecifiedSignificantly suppressed the decrease in femoral weight and bone biomechanical parameters.[4]
Trabecular and Cortical Bone MorphologyOvariectomized MiceNorthis compound hydrochloride (p.o.)2 mg/kg/dayNot SpecifiedCompletely suppressed the loss of trabecular bone and thickened cortical bone.[4]
Bone Quality and Cellular ActivityOvariectomized RatsNorthis compound (local sustained delivery)Not SpecifiedNot SpecifiedHigher bone quality, greater number of trabeculae, and increased osteogenic activity. Balanced osteoblast/osteoclast number ratio.[2][3]

Table 2: Clinical Efficacy of Bisphosphonates in Postmenopausal Women with Osteoporosis

DrugStudy PopulationDosageDurationChange in Lumbar Spine BMDChange in Femoral Neck BMDChange in Total Hip BMDVertebral Fracture Risk ReductionNon-Vertebral Fracture Risk ReductionReference
Alendronate 994 postmenopausal women with osteoporosis10 mg/day3 years+8.8% (vs. placebo)+5.9% (vs. placebo)+7.8% (trochanter, vs. placebo)48%Not Specified[3]
Alendronate 327 elderly women with osteoporosis in long-term care10 mg/day2 years+4.4% (vs. placebo)+3.4% (vs. placebo)Not SpecifiedNot SpecifiedNot Specified[2]
Risedronate Postmenopausal women with ≥1 vertebral fracture5 mg/day3 yearsSignificantly increasedSignificantly increasedSignificantly increased41% (new vertebral fractures)39%[4]
Risedronate 171 late-postmenopausal women with osteopenia5 mg/day2 years+4.49% (vs. +0.05% with placebo)Not SpecifiedSignificantly increasedNot AssessedNot Assessed[10]
Zoledronic Acid 483 Chinese women with osteoporosis5 mg IV / year2 years+0.24 (greater than placebo)+0.31 (greater than placebo)+0.28 (greater than placebo)Not SpecifiedStatistically significant reduction at the trochanter[5]

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited in this guide.

Preclinical Evaluation of Northis compound

Study: Suppressive effect of northis compound hydrochloride on experimental osteoporosis in ovariectomized mice [4]

  • Animal Model: Ovariectomized mice were used as a model for postmenopausal osteoporosis.

  • Intervention: Mice were orally administered northis compound hydrochloride at a dose of 2 mg/kg/day.

  • Outcome Measures:

    • Bone Mass: Femoral weight was measured.

    • Bone Strength: Biomechanical parameters of the femur were assessed.

    • Bone Morphology: Longitudinal ground sections of the humeri were prepared for morphological observation of trabecular and cortical bone.

  • Statistical Analysis: The significance of the differences between the treated and control groups was evaluated.

Study: Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat [2][3]

  • Animal Model: Ovariectomized Sprague-Dawley rats were used to model osteoporosis.

  • Intervention: A sustained delivery system containing northis compound was implanted directly into the rat bone.

  • Outcome Measures:

    • Histology and Histomorphometry: Bone sections were analyzed to assess bone quality, number of trabeculae, and osteogenic activity.

    • Cellular Analysis: The ratio of osteoblasts to osteoclasts was determined.

  • Statistical Analysis: Comparison of histological and histomorphometric parameters between northis compound-treated and control groups.

Clinical Evaluation of Bisphosphonates

Study: Randomized Controlled Trial of Zoledronic Acid for Treatment of Osteoporosis in Women [5]

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Female patients diagnosed with osteoporosis.

  • Intervention: Patients were randomized to receive either a 5 mg intravenous infusion of zoledronic acid once a year or a placebo equivalent.

  • Primary Endpoints:

    • Fracture Risk: Assessed over a 2-year follow-up period.

    • Bone Mineral Density (BMD): Measured at the L1-L4 vertebrae, femoral neck, total hip, and trochanter at baseline and follow-up.

  • Statistical Analysis: Odds ratios were calculated for fracture risk, and the differences in BMD between the zoledronic acid and placebo groups were analyzed for statistical significance.

Study: Alendronate Phase III Osteoporosis Treatment Study [3]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 994 women with postmenopausal osteoporosis.

  • Intervention: Patients were treated with placebo or alendronate (5 or 10 mg daily for three years). All participants also received 500 mg of daily calcium supplementation.

  • Primary Endpoints:

    • Bone Mineral Density (BMD): Measured by dual-energy x-ray absorptiometry (DXA) at the spine, femoral neck, trochanter, and total body at baseline and at intervals over three years.

    • Incidence of New Vertebral Fractures: Assessed by radiographic analysis.

  • Statistical Analysis: The differences in BMD changes and fracture incidence between the alendronate and placebo groups were statistically evaluated.

Visualization of Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by bisphosphonates and the proposed pathway for this compound.

Bisphosphonate_Mechanism cluster_osteoclast Osteoclast Mevalonate Mevalonate FPPS FPPS Mevalonate->FPPS HMG-CoA Reductase FPP_GGPP Farnesyl Pyrophosphate (FPP) Geranylgeranyl Pyrophosphate (GGPP) FPPS->FPP_GGPP Prenylation Protein Prenylation FPP_GGPP->Prenylation Osteoclast_Function Osteoclast Function & Survival Prenylation->Osteoclast_Function Apoptosis Apoptosis Bisphosphonates Bisphosphonates Bisphosphonates->FPPS Inhibition

Caption: Mechanism of action of nitrogen-containing bisphosphonates in osteoclasts.

Zoanthamine_Mechanism cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP GSK3B_Complex GSK-3β/ Axin/APC Complex Frizzled_LRP->GSK3B_Complex Inhibition DKK1 DKK1 DKK1->Frizzled_LRP Inhibition Beta_Catenin_P β-catenin (P) GSK3B_Complex->Beta_Catenin_P Phosphorylation Degradation Proteasomal Degradation Beta_Catenin_P->Degradation Beta_Catenin β-catenin Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Gene Transcription (Osteoblastogenesis) TCF_LEF->Gene_Transcription Activation This compound This compound This compound->DKK1 Inhibition? This compound->GSK3B_Complex Inhibition?

Caption: Proposed mechanism of action of this compound via the Wnt signaling pathway.

Conclusion

Bisphosphonates are well-established, potent inhibitors of bone resorption with proven clinical efficacy in increasing bone mineral density and reducing fracture risk in patients with osteoporosis. Their mechanism of action is centered on the disruption of osteoclast function via inhibition of the mevalonate pathway.

This compound and its derivatives represent a novel class of compounds with a potentially distinct, anabolic mechanism of action that involves the stimulation of the Wnt signaling pathway, a key regulator of bone formation. Preclinical studies are promising, suggesting that these marine alkaloids can suppress bone loss and improve bone quality in animal models of osteoporosis.

For drug development professionals, the key takeaway is the divergent therapeutic strategies these two classes of compounds represent. While bisphosphonates effectively reduce bone breakdown, zoanthamines may offer the potential to actively build new bone. Future research should focus on elucidating the precise molecular targets of zoanthamines and conducting rigorous clinical trials to establish their safety and efficacy in humans. A head-to-head comparison with bisphosphonates in a clinical setting will be crucial to determine the relative therapeutic potential of this promising new class of anti-osteoporotic agents. The development of agents with novel mechanisms of action like this compound could provide valuable new options for the management of osteoporosis, potentially as monotherapy or in combination with existing antiresorptive treatments.

References

Validating the In Vivo Anti-Inflammatory Efficacy of Zoanthamine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Zoanthamine alkaloids, specifically epi-oxythis compound, with the well-established corticosteroid, dexamethasone. The following sections present supporting experimental data from preclinical models of inflammation, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Comparative Efficacy in a Murine Model of Atopic Dermatitis

A key in vivo validation of the anti-inflammatory properties of the this compound class of compounds comes from a study on epi-oxythis compound in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice.[1][2][3] While a direct head-to-head study with dexamethasone was not performed, we can draw comparisons from studies utilizing the same animal model.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from the respective studies.

Table 1: Efficacy of Epi-Oxythis compound in DNCB-Induced Atopic Dermatitis

ParameterControl GroupDNCB-Treated GroupEpi-Oxythis compound (3 mg/kg) TreatedEpi-Oxythis compound (10 mg/kg) Treated
Ear Thickness (µm) 150 ± 10350 ± 25250 ± 20200 ± 15**
Erythema Index 210 ± 15380 ± 30300 ± 25250 ± 20
Transepidermal Water Loss (TEWL) (g/m²/h) 8 ± 125 ± 318 ± 2*12 ± 1.5
*p < 0.05, **p < 0.01 compared to the DNCB-treated group. Data are represented as mean ± SEM.

Table 2: Efficacy of Dexamethasone in DNCB-Induced Atopic Dermatitis

ParameterControl GroupDNCB-Treated GroupDexamethasone (2.5 mg/kg) Treated
Dermatitis Score 03.8 ± 0.41.2 ± 0.2
Data are represented as mean ± SEM.[4][5]

Standard Preclinical Models for In Vivo Anti-Inflammatory Assessment

To provide a broader context for the evaluation of novel anti-inflammatory compounds like this compound, two widely used preclinical models are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Carrageenan-Induced Paw Edema

This model is a hallmark for screening acute anti-inflammatory drugs.[6][7] Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response.[8] The initial phase involves the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.[9]

Table 3: Representative Efficacy of Dexamethasone in Carrageenan-Induced Paw Edema in Mice

Time Post-CarrageenanVehicle Control (Paw Volume Increase in mL)Dexamethasone (1 mg/kg) (Paw Volume Increase in mL)% Inhibition
1 hour 0.25 ± 0.030.15 ± 0.0240%
3 hours 0.45 ± 0.050.22 ± 0.03 51%
5 hours 0.60 ± 0.060.25 ± 0.0458%
p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and representative of typical results.[10][11]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[12] This model is invaluable for assessing the potential of a compound to mitigate cytokine storms.[13][14]

Table 4: Representative Efficacy of Dexamethasone on Pro-Inflammatory Cytokine Levels in LPS-Treated Mice

CytokineVehicle Control (pg/mL)LPS-Treated (pg/mL)LPS + Dexamethasone (5 mg/kg) (pg/mL)
TNF-α < 101546 ± 472291.1 ± 89.47***
IL-6 < 10646.6 ± 194.3241.3 ± 122.4
IL-1β < 1014.95 ± 4.125.10 ± 0.24**
p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS-treated group. Data are represented as mean ± SEM.[13][15][16]

Experimental Protocols

DNCB-Induced Atopic Dermatitis Mouse Model
  • Animals: Male BALB/c mice (6-8 weeks old) are used.[4]

  • Sensitization: The dorsal skin of the mice is shaved, and 1% DNCB solution in an acetone/olive oil vehicle is applied to the shaved back and right ear. This is repeated after a few days.[4][5]

  • Challenge: After the initial sensitization, a lower concentration of DNCB (e.g., 0.3%) is repeatedly applied to the same areas to elicit a chronic inflammatory response resembling atopic dermatitis.[4]

  • Treatment: Epi-oxythis compound (e.g., 3 and 10 mg/kg) or dexamethasone (e.g., 2.5 mg/kg) is administered, typically topically or orally, during the challenge phase.[3][5]

  • Assessments:

    • Clinical Score: The severity of skin lesions (erythema, edema, excoriation, dryness) is scored.[4]

    • Ear Thickness: Measured using a digital caliper.[3]

    • Transepidermal Water Loss (TEWL): Assessed with a Tewameter to evaluate skin barrier function.[3]

    • Histology: Skin biopsies are collected for H&E staining to assess epidermal thickness and inflammatory cell infiltration.[3]

Carrageenan-Induced Paw Edema
  • Animals: Mice or rats are commonly used.

  • Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.[6][7]

  • Treatment: The test compound (e.g., this compound) or a standard drug (e.g., dexamethasone) is administered, typically intraperitoneally or orally, prior to the carrageenan injection.[10]

  • Assessment: Paw volume is measured at various time points using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[10]

LPS-Induced Systemic Inflammation
  • Animals: Mice are frequently used for this model.

  • Procedure: A single intraperitoneal injection of LPS (e.g., 10-30 mg/kg) is administered.[13][15]

  • Treatment: The test compound or a standard drug like dexamethasone is administered before or shortly after the LPS challenge.[13][15]

  • Assessment: Blood samples are collected at different time points to measure the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[13][15][17]

Signaling Pathways and Experimental Workflow

In vitro studies have indicated that the anti-inflammatory effects of epi-oxythis compound are mediated through the inhibition of the MAPK and NF-κB signaling pathways.[1][2]

G LPS LPS / DNCB TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Inflammation Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, IL-1β) Nucleus->Inflammation Gene Transcription This compound Epi-oxythis compound This compound->MAPK This compound->IKK

Caption: Proposed anti-inflammatory mechanism of epi-oxythis compound.

G Start Start AnimalModel Induce Inflammation (e.g., DNCB, Carrageenan, LPS) Start->AnimalModel Treatment Administer This compound Derivative or Dexamethasone AnimalModel->Treatment DataCollection Collect Data (e.g., Paw Volume, Cytokine Levels, Clinical Score) Treatment->DataCollection Analysis Statistical Analysis and Comparison DataCollection->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

Unveiling the Neuroprotective Potential of Zoanthamine: A Comparative Guide to Assay Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various assays used to validate the neuroprotective effects of Zoanthamine, a marine alkaloid with promising therapeutic properties. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.

Probing Neuroprotection: A Multi-Assay Approach

The neuroprotective efficacy of this compound and its derivatives has been investigated through a range of in vitro assays. These assays are crucial for elucidating the mechanisms by which these compounds protect neuronal cells from damage and death. Key experimental models include dorsal root ganglion (DRG) neurons for studying chemotherapy-induced peripheral neuropathy and BV-2 microglial cells for investigating neuroinflammation.

Key Findings from In Vitro Studies

Recent studies have demonstrated the potential of this compound and its analogues in mitigating neuronal damage. For instance, certain this compound compounds have been shown to protect against paclitaxel-induced neurite damage in DRG neurons. Furthermore, in models of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound derivatives have exhibited potent anti-inflammatory effects by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO).

Comparative Analysis of Neuroprotective Assays

To provide a clear overview of the experimental evidence, the following table summarizes the quantitative data from key assays investigating the neuroprotective effects of this compound and its derivatives.

Assay TypeCell LineChallengeCompoundConcentrationOutcomeReference
Neurite Outgrowth AssayND7/23 DRG NeuronsPaclitaxel (10 nM)This compound analogue 210 µMSignificant protection against neurite damage[1][2]
Neurite Outgrowth AssayND7/23 DRG NeuronsPaclitaxel (10 nM)This compound analogue 310 µMSignificant protection against neurite damage[1]
Neurite Outgrowth AssayND7/23 DRG NeuronsPaclitaxel (10 nM)This compound analogue 810 µMSignificant protection against neurite damage[1]
Neurite Outgrowth AssayND7/23 DRG NeuronsPaclitaxel (10 nM)This compound analogue 910 µMSignificant protection against neurite damage[1]
Neurite Outgrowth AssayND7/23 DRG NeuronsPaclitaxel (10 nM)This compound analogue 1510 µMSignificant protection against neurite damage[1]
ROS Production AssayBV-2 MicrogliaLPS (500 ng/mL)3-hydroxynorthis compound0.001 - 10 µMSignificant reduction in ROS production[3]
ROS Production AssayBV-2 MicrogliaLPS (500 ng/mL)Northis compound0.001 - 10 µMDose-dependent reduction in ROS production[3]
ROS Production AssayBV-2 MicrogliaLPS (500 ng/mL)This compound0.001 - 10 µMSignificant reduction in ROS production[3]
NO Production AssayBV-2 MicrogliaLPS (500 ng/mL)3-hydroxynorthis compound0.1, 1 µMSignificant reduction in NO production[3]
NO Production AssayBV-2 MicrogliaLPS (500 ng/mL)Northis compound0.1, 1 µMSignificant reduction in NO production[3]
NO Production AssayBV-2 MicrogliaLPS (500 ng/mL)This compound0.1, 1 µMSignificant reduction in NO production[3]

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Paclitaxel-Induced Neurite Damage Assay in DRG Neurons

This assay evaluates the ability of a compound to protect neurons from the neurotoxic effects of the chemotherapy drug paclitaxel.

  • Cell Culture: Culture ND7/23 dorsal root ganglion (DRG) neuron cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: Induce neuronal differentiation by treating the cells with appropriate differentiation media for a sufficient period to allow for neurite outgrowth.

  • Pre-treatment: Pre-treat the well-differentiated ND7/23 cells with the desired concentrations of this compound or its analogues for 24 hours.

  • Induction of Neurite Damage: Add paclitaxel (e.g., 10 nM) to the cell culture medium and incubate for an additional 48 hours.

  • Fixation and Staining: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde. Stain the cells with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Capture images of the stained neurons using a fluorescence microscope. Quantify the total neurite outgrowth using image analysis software.

Neuroinflammation Assay in BV-2 Microglial Cells

This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of inflammatory mediators in microglial cells.

  • Cell Culture: Culture BV-2 microglial cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Pre-treatment: Pre-treat the BV-2 cells with various concentrations of this compound or its derivatives for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent. Measure the absorbance at 540 nm.

  • Measurement of Reactive Oxygen Species (ROS) Production: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA). Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the biological processes involved, the following diagrams, created using Graphviz, illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.

G cluster_workflow Experimental Workflow for Neuroprotection Assays start Start: Cell Culture (e.g., DRG Neurons, BV-2 Microglia) pretreatment Pre-treatment with this compound start->pretreatment inducer Induction of Neurotoxicity/ Neuroinflammation (e.g., Paclitaxel, LPS) pretreatment->inducer assays Perform Assays: - Neurite Outgrowth - Cell Viability - ROS/NO Production - Apoptosis inducer->assays analysis Data Collection and Analysis assays->analysis end_node End: Evaluate Neuroprotective Effects analysis->end_node G cluster_pathways Key Signaling Pathways in this compound's Neuroprotection cluster_nrf2 Nrf2/HO-1 Pathway cluster_nfkb NF-κB Pathway This compound This compound nrf2 Nrf2 Activation This compound->nrf2 Activates nfkb_inhibition NF-κB Inhibition This compound->nfkb_inhibition Inhibits ho1 HO-1 Upregulation nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant neuroprotection Neuroprotection antioxidant->neuroprotection pro_inflammatory Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb_inhibition->pro_inflammatory ros_no Decreased ROS/NO Production nfkb_inhibition->ros_no pro_inflammatory->neuroprotection ros_no->neuroprotection

References

Unveiling the Potency of New Zoanthamine Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of novel zoanthamine analogues reveals significant potential in anti-inflammatory and neuroprotective applications. This guide provides a comparative overview of their biological activities, supported by experimental data, alongside detailed protocols for key assays and a visualization of the underlying signaling pathways.

Recent research into the marine alkaloids, zoanthamines, has led to the isolation and synthesis of new analogues with promising pharmacological profiles. These compounds, characterized by their complex polycyclic structure, have demonstrated significant activity in preclinical models of inflammation and neuroinflammation. This guide offers a comprehensive comparison of these new derivatives, providing researchers, scientists, and drug development professionals with the necessary data to evaluate their potential as therapeutic leads.

Comparative Biological Activity of this compound Analogues

The anti-inflammatory and neuroprotective effects of newly isolated and synthesized this compound analogues have been a key focus of recent studies. The data presented below summarizes the inhibitory activity of these compounds on key inflammatory mediators, namely reactive oxygen species (ROS) and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. For comparison, data for the parent compounds, this compound and northis compound, are included where available. Additionally, the anti-osteoporotic activity of 3-hydroxynorthis compound is highlighted.

CompoundAssayCell LineConcentration (µM)% Inhibition of ROS Production% Inhibition of NO ProductionIC50 (µM)Reference
3-acetoxynorthis compound ROS ProductionBV-21~50%--[1]
10~70%--[1]
NO ProductionBV-21-~60%-[1]
3-acetoxythis compound ROS ProductionBV-21~40%--[1]
10~60%--[1]
NO ProductionBV-21-~50%-[1]
This compound ROS ProductionBV-21~30%--[1]
10~50%--[1]
NO ProductionBV-21-~40%-[1]
Northis compound ROS ProductionBV-21~35%--[1]
10~55%--[1]
NO ProductionBV-21-~45%-[1]
3-hydroxynorthis compound Mineralization PromotionMG-63---20[2]

Note: The percentage inhibition values for ROS and NO production are estimated from graphical data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the bioactivity of the new this compound analogues.

Cell Culture and Treatment

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to treatment, the culture medium is replaced with fresh medium. This compound analogues are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the final desired concentrations in the culture medium.

Reactive Oxygen Species (ROS) Production Assay

Intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.

  • Induce oxidative stress by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Add 100 µL of 20 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

LPS_Induced_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->ProInflammatory_Genes Promotes AP1 AP-1 (nucleus) MAPK->AP1 Activates AP1->ProInflammatory_Genes Promotes iNOS iNOS ProInflammatory_Genes->iNOS COX2 COX-2 ProInflammatory_Genes->COX2 TNFa TNF-α ProInflammatory_Genes->TNFa IL6 IL-6 ProInflammatory_Genes->IL6 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines This compound This compound Analogues This compound->IKK Inhibits This compound->MAPK Inhibits

Caption: LPS-induced pro-inflammatory signaling cascade.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Bioassays cluster_data Data Analysis Culture Culture BV-2 Microglia Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound Analogues Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ROS_Assay ROS Production Assay (DCFH-DA) Stimulate->ROS_Assay NO_Assay NO Production Assay (Griess Reagent) Stimulate->NO_Assay Measure Measure Fluorescence/ Absorbance ROS_Assay->Measure NO_Assay->Measure Analyze Calculate % Inhibition/ IC50 Values Measure->Analyze

Caption: General experimental workflow for activity screening.

References

"comparative study of Zoanthamine and other marine anti-inflammatory agents"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the vast marine biome offers a treasure trove of novel bioactive compounds. Among these, Zoanthamine, a unique marine alkaloid, has demonstrated significant anti-inflammatory potential. This guide provides a comparative analysis of this compound's anti-inflammatory activity against other marine-derived compounds, supported by available experimental data. While direct comparative studies are limited, this guide compiles and contrasts findings from various studies to offer a valuable overview for future research and development.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of marine natural products is often evaluated by their ability to inhibit key inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for this compound and a selection of other marine anti-inflammatory agents from various studies. It is important to note that these values were obtained from different experiments, and direct comparisons should be made with caution.

CompoundMarine SourceCell LineAssayIC50 (µM)Reference
This compound Zoanthus cf. pulchellusBV-2 microgliaNO Inhibition~1[1]
Northis compound Zoanthus cf. pulchellusBV-2 microgliaNO Inhibition~1[1]
3-hydroxynorthis compound Zoanthus cf. pulchellusBV-2 microgliaNO Inhibition~1[1]
Asperversiamide GAspergillus versicolor (fungus)RAW 264.7iNOS Inhibition5.39[2]
Diaporspchromanone CDiaporthe sp. (fungus)RAW 264.7NO Inhibition9.6[3]
Amphichopyrone BAmphichorda felina (fungus)RAW 264.7NO Inhibition7.2[3]
Aspermeroterpene DAspergillus terreus (fungus)RAW 264.7NO Inhibition6.7[3]
Curdepsidone CCurvularia sp. (fungus)THP-1IL-1β Release7.47[2]
Penicitrinone APenicillium citrinum (fungus)Human neutrophilsSuperoxide Anion Generation2.7[3]
Fucoidan (from Fucus vesiculosus) Fucus vesiculosus (brown algae)N/ACOX-2 Inhibition4.3 µg/mL[4]

Experimental Protocols

To ensure a clear understanding of the data presented, this section details a common experimental protocol for assessing the anti-inflammatory activity of marine compounds.

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglia

This assay is widely used to screen for compounds that can suppress the inflammatory response in brain immune cells.

  • Cell Culture: BV-2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) and the cells are pre-treated for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells with untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-only treated wells. The IC50 value is then determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture BV-2 Microglia Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Griess Griess Assay for NO Incubate->Griess Analyze Calculate IC50 Griess->Analyze

Caption: General workflow for in vitro anti-inflammatory screening.

References

A Comparative Guide to Analytical Methods for Zoanthamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of zoanthamine, a complex marine alkaloid with significant pharmacological potential, is crucial for preclinical studies, natural product screening, and quality control. This guide provides a comparative overview of the primary analytical methods employed for the quantification of this compound and its analogues, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While the scientific literature extensively covers the isolation and structural elucidation of new this compound alkaloids, comprehensive, validated quantitative data for these compounds remains sparse. This guide summarizes the available experimental protocols and presents a general comparison of the expected performance of these analytical techniques.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS is generally favored for its high sensitivity and specificity, making it ideal for complex biological matrices, whereas HPLC with UV detection offers a more accessible and cost-effective solution for the analysis of less complex samples or purified compounds.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterUPLC-MS/MSHPLC-UV
Linearity (r²) >0.99 (Typical for alkaloids)>0.99 (Typical for alkaloids)
Limit of Detection (LOD) Low ng/mL to pg/mL range (Typical)µg/mL range (Typical)
Limit of Quantification (LOQ) Low ng/mL to pg/mL range (Typical)µg/mL range (Typical)
Accuracy (% Recovery) 80-120% (Typical)90-110% (Typical)
Precision (%RSD) <15% (Typical)<5% (Typical)
Selectivity Very HighModerate to High
Sample Throughput HighModerate
Cost HighLow to Moderate
Primary Application Quantification in complex matrices (e.g., biological fluids, crude extracts)Quantification of purified compounds, quality control of extracts

Note: The values presented in this table are typical for the analysis of alkaloids and other natural products. Specific validated data for this compound quantification is not extensively available in the current body of scientific literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for UPLC-MS/MS and HPLC methods as described in the literature for the analysis of this compound and related alkaloids.

UPLC-MS/MS Method

This method is highly suitable for the sensitive and selective quantification of this compound in complex mixtures.

  • Instrumentation: A UPLC system coupled to a tandem quadrupole or time-of-flight mass spectrometer.

  • Column: A reversed-phase column, such as a C18 or similar, is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium acetate to improve ionization) and an organic phase (e.g., acetonitrile or methanol).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids like this compound.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.

HPLC-UV Method

This method is a robust and cost-effective alternative for the quantification of this compound in less complex samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. The specific wavelength would need to be determined by analyzing the UV spectrum of a pure standard.

Workflow for Analytical Method Validation

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, UPLC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Quality Control / Assurance K->L

Caption: General workflow for the development and validation of an analytical method.

A Comparative Guide to the Anti-Osteoporotic Activity of Zoanthamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo anti-osteoporotic activities of Zoanthamine, a marine alkaloid, and its derivatives, with established osteoporosis therapies: Alendronate, Raloxifene, and Teriparatide. The information is compiled from preclinical studies to facilitate objective evaluation and inform future research directions.

In Vitro Anti-Osteoporotic Activity: A Comparative Overview

The in vitro efficacy of this compound derivatives and comparator drugs has been primarily assessed through their effects on osteoblast proliferation, differentiation, and mineralization, as well as their impact on osteoclast activity.

Effects on Osteoblast Function

Key parameters to evaluate the osteogenic potential of a compound include Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation, and mineralization, the ultimate step in bone formation.

Compound/DrugCell LineConcentrationKey FindingsReference
3-Hydroxynorthis compound MG-6320 µM (IC50)Showed notable alkaline phosphatase activity and promoted mineralization.[1][2][3]
This compound Fractions (EtOAc) MG-6310 µg/mLExhibited the highest ALP activity (269.58 ± 26.97%) and significant mineralization (150.67 ± 11.13%) compared to control.
Alendronate Human primary osteoblasts5, 20, 100 µMLower concentrations enhanced proliferation, while 100 µM diminished it. Reduced mRNA expression of osteocalcin, ALP, and collagen type I.[4]
Alendronate Mouse bone marrow cells10 nM, 1 µMInhibited osteoblast marker genes (BSP, OC, ALP) and bone nodule formation.[5]
Raloxifene Neonatal mouse calvariae osteoblasts10⁻¹¹ to 10⁻⁷ mol/LInduced a concentration-dependent increase in proliferation and increased Cbfa1/Runx2 and procollagen type I chain mRNAs.[3]
Teriparatide Not directly assessed in these studies for in vitro osteoblast proliferation/differentiation in a comparable manner.-Stimulates osteoblast activity in vivo.[6]

Note: Direct comparison of the above data should be approached with caution due to variations in cell lines, compound concentrations, and experimental durations.

Effects on Osteoclast Function

The anti-resorptive potential is determined by a compound's ability to inhibit osteoclast formation and activity.

Compound/DrugCell Culture SystemConcentrationKey FindingsReference
Northis compound Not explicitly detailed in the provided search results.-In vivo studies suggest it acts as a suppressor of bone resorption.[7]
Alendronate RAW 264.7 (osteoclast precursors)10⁻¹⁰ mol/L (maximum effect)Significantly decreased TRAP activity and the expression of osteoclast markers (TRAP and cathepsin K).[8]
Raloxifene Neonatal mouse bone marrow cultures10⁻¹¹ mol/L (maximal inhibition)Significantly reduced the number of osteoclasts in a concentration-dependent manner (-48%).[3]
Raloxifene Human CD14+ monocytes co-cultured with osteosarcoma cellsConcentration-dependentInhibited osteoclast formation, an effect associated with increased osteoprotegerin production.[9][10]

In Vivo Anti-Osteoporotic Efficacy: Preclinical Models

The ovariectomized (OVX) rodent model is the gold standard for mimicking postmenopausal osteoporosis and evaluating the in vivo efficacy of potential anti-osteoporotic drugs.

Effects on Bone Mineral Density and Bone Architecture
Compound/DrugAnimal ModelDosageKey FindingsReference
Northis compound Hydrochloride Ovariectomized mice2 mg/kg/day, p.o.Significantly suppressed the decrease in femoral weight and bone biomechanical parameters. Completely suppressed the loss of trabecular bone and thickened the cortical bone.[7]
Northis compound (NZ) Ovariectomized rats (sustained delivery system)Not specifiedShowed higher bone quality with a greater number of trabeculae and osteogenic activity. Balanced osteoblast/osteoclast number ratio.[2][11]
Alendronate Ovariectomized ratsNot specifiedPromoted osteoblast differentiation and bone formation.[12]
Raloxifene Postmenopausal women with osteoporosis60 mg/dayPreserved Bone Mineral Density (BMD) and reduced the risk of vertebral fractures.[13]
Teriparatide Ovariectomized mice150 µg/kg/dayIncreased trabecular volumetric BMD after 2 weeks of treatment.[14]

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms is crucial for drug development. Computational and in vitro studies have begun to elucidate the pathways through which this compound and its derivatives exert their anti-osteoporotic effects.

This compound and the Wnt/β-Catenin Signaling Pathway

Computational studies suggest that this compound alkaloids have the potential to act as inhibitors of DKK1 and GSK-3β, which are key negative regulators of the Wnt/β-catenin signaling pathway.[15] Inhibition of these proteins would lead to the stabilization and nuclear translocation of β-catenin, subsequently promoting the transcription of genes involved in osteoblast differentiation and bone formation.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled DKK1 DKK1 DKK1->LRP5_6 Inhibits This compound This compound This compound->DKK1 GSK3B GSK-3β This compound->GSK3B Inhibits Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for Degradation Axin Axin APC APC Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Osteogenesis_Genes Osteogenesis-related Gene Transcription TCF_LEF->Osteogenesis_Genes Promotes

Wnt/β-catenin signaling pathway and the potential role of this compound.
Northis compound and the IL-6 Signaling Pathway

Northis compound has been reported to inhibit the secretion of Interleukin-6 (IL-6), a cytokine that promotes osteoclast formation. By reducing IL-6 levels, Northis compound may indirectly suppress osteoclastogenesis and bone resorption. IL-6 exerts its effects through the JAK/STAT signaling pathway.

IL6_Signaling_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 associates with JAK JAK gp130->JAK Activates Northis compound Northis compound Northis compound->IL6 Inhibits Secretion STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (Active) STAT3->STAT3_dimer Dimerizes RANKL_Gene RANKL Gene Transcription STAT3_dimer->RANKL_Gene Promotes Osteoclastogenesis Osteoclastogenesis RANKL_Gene->Osteoclastogenesis Leads to

IL-6 signaling pathway and the inhibitory effect of Northis compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.

In Vitro Osteogenic Differentiation Assay

Objective: To assess the potential of a compound to induce osteoblast differentiation and mineralization.

Cell Line: Human osteoblast-like cells (e.g., MG-63) or primary osteoblasts.

Workflow:

Osteogenic_Differentiation_Workflow start Seed cells in multi-well plates culture Culture until confluent start->culture induce Induce osteogenic differentiation with differentiation medium +/- test compounds culture->induce incubate Incubate for 7-21 days (medium change every 2-3 days) induce->incubate alp_stain Alkaline Phosphatase (ALP) Staining/Activity Assay (Early Marker) incubate->alp_stain mineral_stain Alizarin Red S Staining for Mineralization (Late Marker) incubate->mineral_stain quantify Quantification of staining and data analysis alp_stain->quantify mineral_stain->quantify

Workflow for in vitro osteogenic differentiation assay.

Alkaline Phosphatase (ALP) Activity Assay Protocol:

  • Cell Culture and Treatment: Seed MG-63 cells in 96-well plates and culture until they reach confluence. Treat the cells with various concentrations of the test compound in an osteogenic differentiation medium.

  • Cell Lysis: After the desired incubation period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • Enzyme Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Measurement: After a specific incubation time, stop the reaction and measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content in each well to account for differences in cell number.

Alizarin Red S Staining for Mineralization Protocol:

  • Cell Culture and Treatment: Culture and treat the cells as described for the ALP assay, typically for a longer period (e.g., 21 days) to allow for significant matrix mineralization.

  • Fixation: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes.[16]

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 5-30 minutes.[13][16][17]

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.[16]

In Vivo Ovariectomized (OVX) Rodent Model

Objective: To evaluate the efficacy of a compound in preventing estrogen-deficiency-induced bone loss.

Animal Model: Female mice (e.g., C57BL/6J, 8-12 weeks old) or rats.[18]

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week.

  • Surgery: Perform bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.[19][20][21]

  • Post-operative Care: Provide appropriate analgesics and monitor the animals for recovery.

  • Treatment: Begin treatment with the test compound or vehicle control at a specified time post-surgery (e.g., immediately or after bone loss has been established). Administration can be via oral gavage, subcutaneous injection, or other appropriate routes.

  • Monitoring: Monitor body weight and other health parameters throughout the study.

  • Endpoint Analysis: After the treatment period (typically 4-12 weeks), euthanize the animals and collect femurs, tibiae, and uteri.

  • Bone Analysis:

    • Micro-computed Tomography (µCT): Analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

    • Histomorphometry: Perform histological analysis of bone sections to assess cellular activity (osteoblast and osteoclast numbers) and bone formation rates.

    • Biomechanical Testing: Measure bone strength (e.g., three-point bending test).

  • Serum Analysis: Analyze serum for bone turnover markers (e.g., osteocalcin, P1NP for formation; CTX-I for resorption).

Conclusion and Future Directions

This compound and its derivatives, particularly Northis compound and 3-Hydroxynorthis compound, have demonstrated promising anti-osteoporotic activity in preclinical studies. Their potential dual action of promoting bone formation and inhibiting bone resorption makes them attractive candidates for further investigation.

Key advantages of this compound-based compounds may include a novel mechanism of action, potentially offering an alternative or complementary therapeutic strategy to existing treatments.

Challenges and future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing this compound derivatives with standard-of-care drugs under identical experimental conditions to provide a more definitive assessment of their relative efficacy.

  • Quantitative In Vivo Data: Generating more robust quantitative data on the effects of this compound derivatives on bone mineral density and bone turnover markers in animal models.

  • Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways of this compound and its derivatives to optimize their therapeutic potential and identify potential off-target effects.

  • Pharmacokinetics and Safety: Establishing the pharmacokinetic profiles and comprehensive safety and toxicity profiles of these compounds.

References

Comparative Cytotoxicity of Zoanthamine Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various zoanthamine derivatives against different cancer cell lines. The information is compiled from recent studies to facilitate the evaluation of these marine natural products as potential anticancer agents.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives across a range of cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

This compound DerivativeCancer Cell LineIC50 (µM)Reference
This compoundMIA PaCa-2 (Pancreatic)11.01 ± 1.43[1]
Panc-1 (Pancreatic)19.06 ± 0.28[1]
KPC (Pancreatic)17.86 ± 0.87[1]
3α-hydroxyzoanthenamineMIA PaCa-2 (Pancreatic)> 20[1]
Epioxythis compoundMIA PaCa-2 (Pancreatic)> 20[1]
7α-hydroxykuroshine EMIA PaCa-2 (Pancreatic)> 20[1]
Northis compoundP-388 (Murine Leukemia)Not specified, but derivatives showed strong inhibition[2]
Kuroshine EHT-29 (Colorectal)120 (weak activity)[1]
Compound 3MIA PaCa-2 (Pancreatic)2.52 ± 0.27[1]
Compound 4MIA PaCa-2 (Pancreatic)2.54 ± 0.38[1]

Note: "Compound 3" and "Compound 4" are referenced in the source as potent inhibitors but their specific structures as this compound derivatives were not detailed in the snippet. Further investigation of the primary literature is recommended.

Experimental Protocols

The cytotoxic activities of this compound derivatives are commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Resazurin-based assays. These methods measure the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Derivative Solutions treatment Treat Cells with Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation add_reagent Add MTT or Resazurin Reagent incubation->add_reagent read_plate Measure Absorbance/Fluorescence add_reagent->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.

Detailed Methodologies

1. MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

2. Resazurin-Based Assay Protocol

The resazurin assay is a fluorescent assay that is more sensitive than the MTT assay.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the this compound derivatives.

  • Resazurin Addition: Following the treatment incubation period, 10-20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.

  • Fluorescence Measurement: The fluorescence is measured using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated in a similar manner to the MTT assay.

Signaling Pathways

The precise signaling pathways through which this compound derivatives exert their cytotoxic effects in cancer cells are not yet fully elucidated. However, studies on other marine alkaloids and natural products suggest potential mechanisms that may be relevant.

Many natural compounds induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and p53. It has been noted that some northis compound derivatives strongly inhibit the growth of P-388 murine leukemia cells, suggesting an impact on cell proliferation pathways[2].

Another potential mechanism is the induction of cell cycle arrest. By interfering with the cell cycle machinery, such as cyclins and cyclin-dependent kinases (CDKs), compounds can halt the proliferation of cancer cells at specific phases (e.g., G1, S, or G2/M).

The Wnt signaling pathway has been investigated in the context of this compound alkaloids for osteoporosis therapy, where these compounds showed potential as inhibitors of DKK1 and GSK-3β[3]. While this pathway is also implicated in various cancers, its specific role in the cytotoxicity of this compound derivatives against cancer cells remains an area for further investigation.

Hypothesized Signaling Pathway Involvement

Signaling_Pathway cluster_compound Compound cluster_cellular Cellular Effects cluster_pathways Potential Signaling Pathways This compound This compound Derivatives apoptosis Apoptosis Induction This compound->apoptosis cell_cycle Cell Cycle Arrest This compound->cell_cycle proliferation Inhibition of Proliferation This compound->proliferation caspase Caspase Activation apoptosis->caspase bcl2 Bcl-2 Family Modulation apoptosis->bcl2 p53 p53 Activation apoptosis->p53 cdk CDK Inhibition cell_cycle->cdk caspase->apoptosis bcl2->apoptosis p53->apoptosis cdk->cell_cycle

Caption: Potential signaling pathways affected by this compound derivatives in cancer cells.

Further research is required to definitively identify the molecular targets and signaling cascades modulated by this compound derivatives in different cancer contexts. This will be crucial for understanding their mechanism of action and for the potential development of these compounds as novel anticancer therapeutics.

References

Validating the Target Engagement of Zoanthamine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zoanthamine, a marine alkaloid, and its derivatives have demonstrated promising pharmacological activities, including anti-inflammatory and anti-osteoporotic effects. Computational studies have identified Glycogen Synthase Kinase-3β (GSK-3β) and Dickkopf-1 (DKK1) as potential molecular targets within the Wnt signaling pathway.[1][2] Furthermore, experimental evidence points to the ability of northis compound to inhibit the secretion of interleukin-6 (IL-6), a key mediator in bone resorption. However, direct experimental validation of these target engagements in a cellular context remains a critical step to advance the development of this compound-based therapeutics.

This guide provides a comparative overview of three powerful, label-free methodologies for validating the cellular target engagement of small molecules like this compound: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Competition Assay. While direct experimental data for this compound using these methods is not yet available, this guide presents a roadmap for their application, outlining the experimental protocols and expected data presentation to rigorously validate its computationally predicted targets.

Comparison of Target Validation Methodologies

Each of these techniques offers a unique approach to confirming the physical interaction between a drug and its target protein within the complex environment of a cell. The choice of method will depend on the specific research question, available resources, and the nature of the target protein.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads Competition Assay
Principle Ligand binding alters the thermal stability of the target protein.[3]Ligand binding protects the target protein from proteolytic degradation.[4]Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of kinases.[5][6][7]
Primary Readout Change in the melting temperature (Tm) of the target protein.[8]Increased abundance of the target protein after protease treatment.[9][10]Change in the amount of kinase pulled down by the beads, measured by mass spectrometry.[5][6]
Cellular Context Intact cells or cell lysates.[3]Primarily cell lysates, but can be adapted for intact cells.[10]Cell or tissue lysates.[5][6][7]
Target Scope Any soluble protein.Any protein susceptible to proteolysis.Primarily kinases, but can be adapted for other protein families.[11]
Labeling Requirement Label-free for the compound and target.[3]Label-free for the compound and target.[4]Label-free for the compound.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[12]Moderate throughput.High-throughput, allowing for kinome-wide profiling.[5]
Strengths Confirms target engagement in a physiological context; applicable to a wide range of targets.[3][13]Simple and cost-effective; does not require specialized equipment for basic validation.[4]Provides selectivity profiling against hundreds of kinases simultaneously; identifies potential off-targets.[5][7]
Limitations Membrane proteins and protein complexes can be challenging; requires target-specific antibodies or mass spectrometry for detection.Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins.Primarily limited to ATP-binding sites of kinases; may not detect allosteric inhibitors.[7]

Experimental Protocols for Validating this compound's Engagement with GSK-3β

The following are detailed, yet generalized, protocols for applying CETSA, DARTS, and Kinobeads to validate the interaction between this compound and its putative target, GSK-3β, in a cellular model (e.g., human osteosarcoma cells like MG-63, which are relevant to osteoporosis research).[1]

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine if this compound binding increases the thermal stability of GSK-3β in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture MG-63 cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Harvest and wash the cells. Resuspend the cell pellets in a buffered solution and aliquot them. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by rapid cooling.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble GSK-3β at each temperature point using Western blotting with a specific anti-GSK-3β antibody or by mass spectrometry.

  • Data Analysis: Plot the percentage of soluble GSK-3β as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

Objective: To assess if this compound protects GSK-3β from proteolytic digestion in cell lysates.

Methodology:

  • Cell Lysis: Harvest untreated MG-63 cells and prepare a cell lysate under non-denaturing conditions.

  • Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion. The optimal protease concentration and digestion time need to be determined empirically.

  • Stopping the Digestion: Stop the digestion by adding a protease inhibitor cocktail and/or by heat inactivation.

  • Protein Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an anti-GSK-3β antibody.

  • Data Analysis: A higher intensity of the GSK-3β band in the this compound-treated samples compared to the vehicle control indicates that this compound binding has protected the protein from digestion.

Kinobeads Competition Assay Protocol

Objective: To determine the binding affinity and selectivity of this compound for GSK-3β in a competitive setting against a broad range of kinases.

Methodology:

  • Lysate Preparation: Prepare a cell lysate from MG-63 cells.

  • Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound.

  • Kinase Enrichment: Add Kinobeads (sepharose beads coupled with non-selective kinase inhibitors) to the lysate to capture kinases that are not bound to this compound.

  • Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: The amount of GSK-3β captured by the beads will decrease in a dose-dependent manner with increasing concentrations of this compound. This allows for the determination of the binding affinity (IC50) and provides a selectivity profile across the kinome.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway and the Role of GSK-3β

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds Dsh Dishevelled Frizzled->Dsh DKK1 DKK1 DKK1->LRP5_6 inhibits GSK3b GSK-3β Dsh->GSK3b inhibits APC APC Axin Axin beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->GSK3b inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of GSK-3β.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat Shock (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Western Blot or MS for GSK-3β supernatant->analysis end Melting Curve Analysis analysis->end

Caption: Workflow for validating target engagement using CETSA.

Experimental Workflow for Drug Affinity Responsive Target Stability (DARTS)

DARTS_Workflow start Cell Lysate incubation Incubate with this compound or Vehicle start->incubation digestion Limited Proteolysis (e.g., Pronase) incubation->digestion stop_digestion Stop Digestion digestion->stop_digestion analysis SDS-PAGE and Western Blot for GSK-3β stop_digestion->analysis end Compare Band Intensities analysis->end

Caption: Workflow for validating target engagement using DARTS.

Experimental Workflow for Kinobeads Competition Assay

Kinobeads_Workflow start Cell Lysate competition Incubate with Increasing Concentrations of this compound start->competition enrichment Add Kinobeads to Capture Unbound Kinases competition->enrichment wash_elute Wash Beads and Elute Bound Kinases enrichment->wash_elute digestion Tryptic Digestion wash_elute->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis end Quantify Kinase Levels & Determine IC50 ms_analysis->end

Caption: Workflow for kinome profiling and target validation using Kinobeads.

By employing these robust methodologies, researchers can move beyond computational predictions and definitively validate the cellular targets of this compound. This crucial step will provide a solid foundation for understanding its mechanism of action and will be instrumental in guiding the future development of this promising natural product into a clinically viable therapeutic agent.

References

A Comparative Mechanistic Analysis of Zoanthamine and Established Kinase Inhibitors in the Context of GSK-3β Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the marine alkaloid Zoanthamine and its potential as a kinase inhibitor, with a specific focus on Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in the Wnt signaling pathway. While research into the direct kinase inhibitory activity of this compound is emerging, this document synthesizes the current computational and experimental evidence to offer a comparative perspective against well-characterized GSK-3β inhibitors.

Introduction to this compound and its Bioactivity

This compound is a marine alkaloid isolated from zoantharians of the genus Zoanthus.[1] Structurally unique, this compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects.[2][3] Recent computational studies have highlighted the potential of this compound alkaloids to act as inhibitors of GSK-3β, a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[4][5][6] GSK-3β is a critical component of the Wnt/β-catenin signaling pathway, where its inhibition leads to the stabilization of β-catenin and the activation of downstream gene transcription.[6]

Comparative Analysis of Inhibitory Potency

Direct experimental validation of the IC50 values for this compound alkaloids against GSK-3β in biochemical assays is a key area for future research. However, computational docking and molecular dynamics simulations have provided valuable insights into their inhibitory potential.[4][5] The table below presents the computationally predicted binding affinities for select this compound alkaloids alongside experimentally determined IC50 values for established GSK-3β inhibitors. This comparison underscores the promise of Zoanthamines as a novel class of GSK-3β inhibitors, while also highlighting the preliminary nature of the current data.

Table 1: Comparison of Computationally Predicted Binding Affinity for this compound Alkaloids and Experimentally Determined IC50 Values of Known GSK-3β Inhibitors

CompoundTarget KinasePredicted Binding Affinity (kcal/mol)*Experimentally Determined IC50 (nM)**Mechanism of Action
This compound Alkaloids
3α-hydroxyzoanthenamineGSK-3β-9.1Data not availablePredicted ATP-competitive
Epioxythis compoundGSK-3β-8.9Data not availablePredicted ATP-competitive
7α-hydroxykuroshine EGSK-3β-8.8Data not availablePredicted ATP-competitive
Northis compoundGSK-3β-8.7Data not availablePredicted ATP-competitive
Established Inhibitors
CHIR-99021GSK-3βNot Applicable6.7ATP-competitive
SB-216763GSK-3βNot Applicable34ATP-competitive
KenpaulloneGSK-3βNot Applicable150ATP-competitive
TideglusibGSK-3βNot Applicable60Non-ATP competitive (irreversible)

*Binding affinity values are from computational molecular docking studies and represent a prediction of binding strength. Lower values indicate potentially stronger binding. Data from[5]. **IC50 values are experimentally determined and represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources.

Signaling Pathway: The Role of GSK-3β in Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cellular processes such as proliferation, differentiation, and apoptosis. GSK-3β is a key negative regulator of this pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β, as predicted for this compound alkaloids, prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3β Inhibition cluster_nucleus Wnt ON State / GSK-3β Inhibition GSK3b_off GSK-3β BetaCatenin_off β-catenin GSK3b_off->BetaCatenin_off P Axin_APC_off Axin/APC Complex Axin_APC_off->GSK3b_off Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Axin_APC_on Axin/APC Complex Dsh->Axin_APC_on Inhibits GSK3b_on GSK-3β (Inhibited) BetaCatenin_on β-catenin (Stable) GSK3b_on->BetaCatenin_on No P Axin_APC_on->GSK3b_on Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes This compound This compound (Predicted) This compound->GSK3b_on Other_Inhibitors Other GSK-3β Inhibitors Other_Inhibitors->GSK3b_on

Wnt/β-catenin signaling pathway with GSK-3β inhibition.

Experimental Protocols: In Vitro Kinase Assay for IC50 Determination

To experimentally validate the inhibitory potential of compounds like this compound against GSK-3β, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., GS-2 peptide)

  • Test compound (e.g., this compound alkaloid)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase reaction buffer to create a range of concentrations for the dose-response curve. Include a vehicle control (DMSO only).

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted test compound or vehicle control.

    • Add the GSK-3β enzyme to each well (except for "no enzyme" controls).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep add_compound Add Compound/Vehicle to 384-well Plate compound_prep->add_compound add_enzyme Add GSK-3β Enzyme add_compound->add_enzyme pre_incubate Pre-incubation (10-15 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP Mixture pre_incubate->initiate_reaction reaction_incubate Kinase Reaction (60 min at 30°C) initiate_reaction->reaction_incubate stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction_incubate->stop_reaction stop_incubate Incubation (40 min) stop_reaction->stop_incubate detect_adp Detect ADP (Add Kinase Detection Reagent) stop_incubate->detect_adp detect_incubate Incubation (30-60 min) detect_adp->detect_incubate read_luminescence Read Luminescence (Plate Reader) detect_incubate->read_luminescence data_analysis Data Analysis: Plot Dose-Response Curve & Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Workflow for in vitro GSK-3β kinase inhibition assay.

Logical Framework for Comparative Analysis

The comparison of this compound with other kinase inhibitors currently rests on a combination of computational predictions and established experimental data. This logical relationship highlights the current status of this compound research and the necessary steps for its validation as a kinase inhibitor.

logical_relationship cluster_this compound This compound Alkaloids cluster_inhibitors Established Kinase Inhibitors zoan_bioactivity Observed Bioactivity (Anti-osteoporotic, etc.) zoan_computational Computational Studies (Molecular Docking) zoan_bioactivity->zoan_computational Suggests Target zoan_prediction Predicted GSK-3β Inhibition zoan_computational->zoan_prediction zoan_experimental In Vitro Kinase Assay (IC50 Determination) zoan_prediction->zoan_experimental Requires Experimental Validation comparison Comparative Mechanistic Understanding zoan_experimental->comparison inhib_experimental In Vitro Kinase Assay (IC50 Determination) inhib_cellular Cell-based Assays inhib_experimental->inhib_cellular inhib_experimental->comparison inhib_clinical Preclinical/Clinical Data inhib_cellular->inhib_clinical

Logical flow for comparing this compound with other inhibitors.

Conclusion and Future Directions

This compound alkaloids represent a promising new frontier in the discovery of kinase inhibitors, particularly for targeting GSK-3β. While computational studies strongly support their potential, direct experimental validation of their inhibitory activity and selectivity is a critical next step. The methodologies and comparative data presented in this guide are intended to provide a framework for researchers to pursue these investigations. Future studies should focus on performing in vitro kinase assays to determine the IC50 values of this compound and its derivatives against GSK-3β and a panel of other kinases to establish their potency and selectivity profile. Such data will be invaluable for advancing our understanding of the therapeutic potential of this unique class of marine natural products.

References

Safety Operating Guide

Navigating the Disposal of Zoanthamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Zoanthamine Waste Management

The fundamental principle of chemical waste disposal is to prevent harm to individuals and the environment. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical is a hazardous waste lies with the user. Given that this compound is a potent, pharmacologically active material, it should be managed as hazardous waste. All disposal activities must comply with local, regional, national, and international regulations.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general safety guidelines. These should be strictly followed to maintain regulatory compliance.

ParameterLimitRegulation/Guideline
Maximum volume of hazardous waste in a Satellite Accumulation Area (SAA)55 gallonsEnvironmental Protection Agency (EPA)
Maximum volume of acutely toxic hazardous waste (P-listed) in an SAA1 quartEnvironmental Protection Agency (EPA)
pH for neutralized corrosive waste before drain disposal5.5 - 9.5General laboratory safety protocols
Water flush for neutralized aqueous solutions20 parts waterGeneral laboratory safety protocols

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the essential steps for the safe disposal of this compound-contaminated materials.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn. This includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat or apron.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams. [1]

  • Collect all this compound-contaminated materials, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated, compatible hazardous waste container.[1]

  • For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.[1]

  • Ensure the waste container is in good condition, not leaking, and has a secure, tightly fitting cap.[1]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[1]

  • Include the chemical name "this compound" and the approximate concentration and quantity of the waste.[1]

4. Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep the container closed at all times, except when adding waste.[1]

  • Segregate the this compound waste container from incompatible materials.[1]

5. Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash. [2]

  • Arrange for the pickup and disposal of the hazardous waste through a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHSO) office.[3][4][5]

  • Complete any required hazardous material pickup request forms, providing accurate information about the waste composition.[1]

6. Spill Cleanup:

  • In the event of a spill, avoid breathing dust or vapors.[4][6]

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3]

  • Sweep or scoop up the absorbent material and place it in a designated hazardous waste container.

  • Clean the spill area thoroughly to remove any residual contamination.[6]

  • Report the spill to the relevant authorities if it has the potential to cause environmental pollution.[3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Zoanthamine_Disposal_Workflow start_end start_end process process decision decision storage storage disposal disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate and Collect in Labeled Container ppe->segregate is_full Container Full? segregate->is_full store Store in Satellite Accumulation Area is_full->store Yes add_waste Continue Adding Waste is_full->add_waste No arrange_pickup Arrange for Pickup by Licensed Contractor/EHSO store->arrange_pickup add_waste->segregate end End: Waste Disposed arrange_pickup->end

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and safety guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoanthamine
Reactant of Route 2
Zoanthamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.